2-(2-Phenylethyl)pyrrolidine hydrochloride
Description
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Properties
IUPAC Name |
2-(2-phenylethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12;/h1-3,5-6,12-13H,4,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPMEPKXRBICLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936225-51-3 | |
| Record name | 2-(2-phenylethyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-(2-Phenylethyl)pyrrolidine hydrochloride chemical properties and molecular weight
An In-depth Technical Guide to 2-(2-Phenylethyl)pyrrolidine Hydrochloride: Properties, Synthesis, and Characterization
Introduction
2-(2-Phenylethyl)pyrrolidine hydrochloride is a versatile chemical compound that serves as a crucial building block in the realms of pharmaceutical and chemical research. Structurally, it incorporates a pyrrolidine ring attached to a phenylethyl group, a motif found in numerous biologically active molecules. This unique architecture makes it a valuable precursor in the synthesis of novel therapeutic agents, particularly within the field of neuropharmacology where it is explored for the development of treatments for neurological disorders.[1] Its applications extend to organic synthesis, where it can be employed as a chiral auxiliary, leveraging its structure to guide the formation of enantiomerically pure compounds.[1] This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis, and robust protocols for its analytical characterization, designed for researchers and professionals in drug development.
Physicochemical Properties
The hydrochloride salt of 2-(2-Phenylethyl)pyrrolidine is typically a crystalline solid, in contrast to its free base form, which is often a colorless liquid.[1] The salt form enhances stability and simplifies handling and formulation. A thorough understanding of its physicochemical properties is fundamental for its application in synthesis and research.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇N·HCl | [1] |
| Molecular Weight | 211.77 g/mol | [1] |
| CAS Number | 106366-30-7 | [1][2][3] |
| Appearance (Free Base) | Colorless Liquid | [1] |
| Appearance (HCl Salt) | White to off-white crystalline powder | Inferred from similar compounds[4] |
| Purity (Typical) | ≥95-99% (by GC) | [1][2] |
| Storage Conditions | Store at 0-8°C, sealed in a dry environment | [1] |
Synthesis Methodology
The synthesis of 2-(2-phenylethyl)pyrrolidine typically involves the formation of the bond between the pyrrolidine ring and the phenylethyl moiety. Common strategies include reductive amination or nucleophilic substitution.[5] The following protocol details a reductive amination approach, a robust and widely used method in medicinal chemistry for forming C-N bonds.
Causality in Experimental Design
The choice of reductive amination is predicated on its efficiency and the commercial availability of the starting materials: phenylacetaldehyde and pyrrolidine. The reaction proceeds in two stages: the initial formation of an enamine intermediate from the aldehyde and the secondary amine, followed by its reduction to the final tertiary amine. Sodium triacetoxyborohydride is selected as the reducing agent due to its mild nature and tolerance for a wide range of functional groups, which minimizes side reactions and obviates the need for stringent anhydrous conditions often required for more reactive hydrides. The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether. This not only purifies the product through crystallization but also yields a stable, solid material that is easier to handle and weigh than the oily free base.
Experimental Protocol: Synthesis via Reductive Amination
Step 1: Enamine Formation and Reduction
-
To a stirred solution of phenylacetaldehyde (1.0 eq) in dichloromethane (DCM, ~0.5 M), add pyrrolidine (1.1 eq) at room temperature.
-
Stir the mixture for 30 minutes to allow for the formation of the enamine intermediate.
-
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(2-phenylethyl)pyrrolidine free base as an oil.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude oil from the previous step in a minimal amount of diethyl ether.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials or byproducts.
-
Dry the solid under vacuum to yield pure 2-(2-Phenylethyl)pyrrolidine hydrochloride as a white crystalline powder.
Caption: Synthesis workflow for 2-(2-Phenylethyl)pyrrolidine HCl.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a comprehensive and trustworthy validation of the final product.
Rationale for Analytical Techniques
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy provides orthogonal data for unambiguous structure elucidation and purity assessment.
-
¹H and ¹³C NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
-
GC-MS serves a dual purpose: the gas chromatogram assesses the purity of the sample by separating it from any volatile impurities, while the mass spectrum provides the molecular weight and a characteristic fragmentation pattern that acts as a molecular fingerprint.
-
IR Spectroscopy identifies the functional groups present in the molecule by detecting the vibrational frequencies of its bonds.
Analytical Workflow
Caption: Workflow for analytical validation of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Prepare a sample by dissolving ~5-10 mg of 2-(2-phenylethyl)pyrrolidine HCl in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and assign the peaks based on their chemical shift, multiplicity, and coupling constants.
Expected Spectral Features:
-
¹H NMR:
-
Aromatic protons of the phenyl group will appear as a multiplet in the range of δ 7.1-7.4 ppm.
-
Protons of the ethyl chain (-CH₂-CH₂-) will show complex multiplets, typically between δ 1.8 and δ 3.0 ppm.
-
Protons on the pyrrolidine ring will appear as multiplets between δ 1.5 and δ 3.5 ppm.
-
The N-H proton of the hydrochloride salt will be a broad singlet, typically downfield.
-
-
¹³C NMR:
-
Aromatic carbons will resonate in the δ 125-140 ppm region.
-
Aliphatic carbons of the ethyl chain and pyrrolidine ring will appear in the upfield region, typically between δ 20 and δ 60 ppm.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol:
-
Prepare a dilute solution of the free base (obtained by neutralizing the HCl salt) in a volatile organic solvent like ethyl acetate or DCM.
-
Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
Use a standard non-polar capillary column (e.g., DB-5ms) with a temperature gradient program (e.g., starting at 100°C, ramping to 280°C).
-
Acquire mass spectra using Electron Ionization (EI) mode.
Expected Results:
-
Gas Chromatogram: A single major peak should be observed, indicating high purity. The retention time is characteristic of the compound under the specific GC conditions.
-
Mass Spectrum:
-
The molecular ion peak (M⁺) for the free base (C₁₂H₁₇N) should be observed at m/z 175.[3]
-
A prominent fragment is expected at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺) from the cleavage of the benzylic bond.
-
Another key fragment would arise from the cleavage of the C-C bond adjacent to the pyrrolidine ring, resulting in an iminium ion, which is characteristic of such structures.[6]
-
Infrared (IR) Spectroscopy
Protocol:
-
Acquire the IR spectrum of the solid hydrochloride salt using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Expected Absorption Bands:
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~2800-3000 cm⁻¹: Aliphatic C-H stretching from the ethyl and pyrrolidine groups.
-
~2400-2700 cm⁻¹: A broad absorption characteristic of the N⁺-H stretch of the amine hydrochloride salt.
-
~1600 and ~1450 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1100-1200 cm⁻¹: C-N stretching.
Applications in Research and Drug Development
2-(2-Phenylethyl)pyrrolidine hydrochloride serves as a foundational scaffold in medicinal chemistry. Its structural elements are amenable to modification, making it an ideal starting point for structure-activity relationship (SAR) studies. Researchers have utilized this and similar structures to develop agents targeting the central nervous system.[1][5] For instance, derivatives have been explored as potential antagonists for specific neuro-receptors.[5] The pyrrolidine ring can also introduce conformational rigidity and favorable pharmacokinetic properties into drug candidates.
References
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Phenylethylpyrrolidine. Grokipedia. [Link]
-
2-(2-Phenylethyl)pyrrolidine | C12H17N | CID 3722272. PubChem. [Link]
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2-(2-Phenylethyl)pyrrolidine. BU CyberSec Lab. [Link]
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Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Wiley Analytical Science. [Link]
-
Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Elsevier ScienceDirect. [Link]
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A Technical Guide to the Structure-Activity Relationship (SAR) of 2-Substituted Pyrrolidines
Introduction: The Privileged Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in numerous natural alkaloids, such as nicotine and hygrine, and its integration into the core structure of over 20 FDA-approved drugs underscore its significance as a "privileged scaffold".[3][4] The non-planar, puckered nature of the saturated pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often critical for specific and high-affinity interactions with biological targets.[2]
This guide focuses specifically on the structure-activity relationships (SAR) of 2-substituted pyrrolidines. The C2 position is a key vector for molecular diversity, and modifications at this position profoundly influence the pharmacological profile of the resulting compounds. Understanding the interplay between the substituent at the 2-position, the stereochemistry of the chiral center, and modifications at other positions on the ring is paramount for the rational design of novel therapeutics. We will delve into the SAR of this versatile scaffold against a range of therapeutically relevant targets, providing insights into the molecular determinants of activity and offering a framework for future drug development endeavors.
Core Principles of SAR in 2-Substituted Pyrrolidines
The biological activity of 2-substituted pyrrolidines is governed by a delicate balance of steric, electronic, and stereochemical factors. Before examining target-specific SAR, it's crucial to understand the foundational principles that dictate molecular recognition.
-
The Imperative of Stereochemistry: The C2 position of a substituted pyrrolidine is a chiral center, and its absolute configuration ((R) or (S)) is often a critical determinant of biological activity. Biological macromolecules, being chiral themselves, frequently exhibit a high degree of stereoselectivity. The synthesis of enantiomerically pure pyrrolidines is therefore a key focus in medicinal chemistry, with biocatalytic approaches using enzymes like transaminases emerging as powerful tools to achieve high enantiomeric excess.[5][6]
-
The C2-Substituent: The Primary Determinant of Activity: The nature of the group at the 2-position directly influences the compound's interaction with the target protein. Key properties of the C2 substituent include:
-
Size and Steric Bulk: The volume and shape of the substituent must be complementary to the binding pocket of the target.
-
Lipophilicity/Hydrophilicity: The hydrophobic or hydrophilic nature of the substituent dictates its ability to interact with nonpolar or polar residues within the binding site.
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups can influence pKa and the ability to form hydrogen bonds or other electronic interactions.
-
Hydrogen Bonding Capacity: The presence of hydrogen bond donors or acceptors on the substituent can lead to specific, high-affinity interactions with the target.
-
-
N1-Substitution: Modulating Properties: The nitrogen atom of the pyrrolidine ring offers another crucial point for modification. Substituents at the N1 position can influence:
-
Basicity: The pKa of the pyrrolidine nitrogen can be tuned by N1-substituents, affecting its ionization state at physiological pH and its ability to act as a hydrogen bond acceptor.[2]
-
Pharmacokinetics: N1-substituents can be used to modulate properties like solubility, membrane permeability, and metabolic stability.
-
Target Interactions: The N1-substituent can project into a distinct sub-pocket of the binding site, providing an additional anchor point.
-
Experimental Workflow for SAR Determination
The systematic exploration of SAR typically follows a structured workflow, beginning with a hit compound and iteratively modifying its structure to improve potency, selectivity, and drug-like properties.
Caption: A typical iterative workflow for establishing the structure-activity relationship of a chemical series.
Target-Specific SAR of 2-Substituted Pyrrolidines
The versatility of the 2-substituted pyrrolidine scaffold is evident in the wide array of biological targets it can be engineered to inhibit or modulate.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that inactivates incretin hormones like GLP-1, which play a key role in glucose homeostasis.[7] Inhibitors of DPP-IV are an established class of oral medications for type 2 diabetes.[8] The 2-cyanopyrrolidine motif is a classic pharmacophore for DPP-IV inhibitors, where the nitrile group forms a covalent, yet reversible, interaction with the catalytic serine residue of the enzyme.
Key SAR Insights for DPP-IV Inhibitors:
-
2-Cyanopyrrolidine is Key: The (S)-2-cyanopyrrolidine moiety is a highly effective warhead for engaging the catalytic serine of DPP-IV.[8][9]
-
N1-Substituent: The N-substituent is crucial for occupying the S1 and S2 pockets of the enzyme.
-
Bulky groups introduced at the 4-position of a piperidinyl glycinyl N1-substituent were found to improve inhibitory activity.[10]
-
Quantitative Structure-Activity Relationship (QSAR) studies have shown that electrostatic parameters, like dipole moment, and shape flexibility of the overall molecule are important for activity.[7]
-
-
Ring Modifications: Pyrrolidine-2,4-dicarboxylic acid amides have been developed as potent DPP-IV inhibitors, demonstrating good in vitro inhibition (IC50 = 2-250 nM) and selectivity over related proteases.[11]
| Compound Class | Key Feature | Representative Activity | Reference |
| (S)-1-((S)-2-amino-3-phenylpropanoyl) pyrrolidine-2-carbonitrile derivatives | Phenyl and pyrrolidine substitutions | Varied pIC50 values for QSAR modeling | [8] |
| Substituted piperidinyl glycine 2-cyano-4,5-methano pyrrolidines | Bulky groups at piperidine 4-position | Improved inhibitory activity and stability | [10] |
| Pyrrolidine-2,4-dicarboxylic acid amides | Dicarboxylic acid amide scaffold | IC50 = 2-250 nM | [11] |
Caption: SAR summary for 2-substituted pyrrolidine-based DPP-IV inhibitors.
Antiviral Agents
The pyrrolidine scaffold has been successfully employed in the development of inhibitors against various viral targets.
a) Neuraminidase Inhibitors (Influenza): Neuraminidase is a critical enzyme for the release of new viral particles from infected cells. A series of pyrrolidine derivatives synthesized from 4-hydroxy-L-proline showed potent inhibitory activity against influenza A (H3N2) neuraminidase.[12]
-
SAR Highlights: Compounds with specific substitutions demonstrated potencies (IC50 = 1.56-2.71 µM) comparable to the approved drug Oseltamivir (IC50 = 1.06 µM), marking them as promising leads for further development.[12] The study underscored the importance of the spatial arrangement of functional groups to mimic the natural substrate, sialic acid.
b) 3CL Protease Inhibitors (Coronavirus): The 3C-like protease (3CLpro) is essential for viral replication in coronaviruses. A novel series of inhibitors featuring an N-substituted 2-pyrrolidone scaffold connected to a Leu-Gln P2-P1 recognition element showed nanomolar antiviral activity.[13]
-
SAR Highlights: The 2-pyrrolidone scaffold was designed to create favorable interactions with the S3-S4 subsites of the enzyme's active site.[13] Structure-guided design, informed by high-resolution crystal structures, was instrumental in optimizing these interactions and confirming the mechanism of action.[13]
N-Acylethanolamine Acid Amidase (NAAA) Inhibitors
NAAA is an enzyme that degrades the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA).[14] Inhibiting NAAA raises PEA levels, offering a therapeutic strategy for pain and inflammation.
Key SAR Insights for NAAA Inhibitors:
-
C2-Substituent: Pyrrolidine amide derivatives were investigated, with SAR studies focusing on aromatic replacements for a terminal phenyl group.[14]
-
Optimal Substitutions: Small, lipophilic substituents at the 3-position of the terminal phenyl group were found to be preferable for optimal potency.[14]
-
Linker Flexibility: Conformationally flexible linkers between the pyrrolidine and the terminal phenyl group increased inhibitory potency but reduced selectivity against the related enzyme FAAH. Conversely, conformationally restricted linkers improved selectivity.[14] One potent inhibitor, 4g , which bears a rigid 4-phenylcinnamoyl group, was identified as a competitive and reversible inhibitor.[14]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
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- 3. enamine.net [enamine.net]
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- 6. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. jddtonline.info [jddtonline.info]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. Substituted piperidinyl glycinyl 2-cyano-4,5-methano pyrrolidines as potent and stable dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substituted pyrrolidine-2,4-dicarboxylic acid amides as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-Guided Design of Potent Coronavirus Inhibitors with a 2-Pyrrolidone Scaffold: Biochemical, Crystallographic, and Virological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
Technical Guide: Solubility Profile of 2-(2-Phenylethyl)pyrrolidine Hydrochloride
[1]
Executive Summary
2-(2-Phenylethyl)pyrrolidine hydrochloride (CAS: 106366-30-7) exhibits a solubility profile characteristic of amphiphilic amine salts.[1] As a hydrochloride salt of a secondary amine containing a lipophilic phenethyl tail and a hydrophilic pyrrolidine head, it displays high solubility in water driven by ion-dipole interactions and moderate-to-high solubility in ethanol , facilitated by the solvent's amphiprotic nature.[1]
This guide analyzes the thermodynamic drivers of this solubility difference and provides a validated protocol for empirical determination, essential for researchers developing formulations or recrystallization processes.[1]
Key Solubility Trends
| Solvent | Solubility Rating | Primary Mechanism | Application |
| Water | High (>50 mg/mL estimated) | Ion-Dipole & H-Bonding | Aqueous Formulations, Stock Solutions |
| Ethanol | Moderate/High | Amphiphilic Solvation | Recrystallization, Tinctures |
| Diethyl Ether | Insoluble | Lack of Ionic Solvation | Washing/Precipitation |
Physicochemical Profile & Structural Analysis
To understand the solubility, we must first analyze the molecular architecture of the compound.[1]
-
Compound Name: 2-(2-Phenylethyl)pyrrolidine hydrochloride[1]
-
Structure: A pyrrolidine ring substituted at the C2 position with a 2-phenylethyl group.[1][2]
-
Amine Class: Secondary Amine (The nitrogen atom retains one proton in the free base form, becoming
in the hydrochloride salt).[1] -
Molecular Weight: ~211.77 g/mol (HCl salt).[1]
The "Solubility Conflict"
The molecule contains two competing domains:[1]
-
Hydrophilic Domain (The Cationic Head): The pyrrolidinium chloride moiety is highly polar and ionic.[1] It seeks high-dielectric solvents like water to stabilize the charge.[1]
-
Lipophilic Domain (The Hydrophobic Tail): The phenethyl (phenyl + ethyl linker) group is non-polar and hydrophobic.[1] It disrupts the hydrogen-bonding network of water (hydrophobic effect) but interacts favorably with the ethyl group of ethanol.[1]
Water vs. Ethanol: The Mechanistic Divergence[1]
In Water (The Dominant Solvent)
Water (
-
Mechanism: The water molecules form a hydration shell around the
center via strong hydrogen bonds.[1] The chloride ion is similarly solvated.[1] -
Result: The lattice energy of the solid crystal is easily overcome by the high enthalpy of hydration.[1]
In Ethanol (The Amphiphilic Solvent)
Ethanol (
-
Mechanism: The hydroxyl group (-OH) solvates the ionic head, while the ethyl chain (
) interacts via Van der Waals forces with the phenethyl tail of the drug.[1] -
Result: While the ionic dissociation is weaker than in water, the "like-dissolves-like" interaction with the non-polar tail stabilizes the molecule in solution.[1] This makes ethanol an excellent solvent for recrystallization—the compound dissolves well at high temperatures (high entropy) but less so at low temperatures compared to water.[1]
Visualization: Solvation Dynamics
The following diagram illustrates the competing solvation shells in Water versus Ethanol.
Caption: Comparative solvation mechanisms showing high-energy ion-dipole stabilization in water versus dual hydrophilic/lipophilic stabilization in ethanol.
Experimental Protocol: Determination of Solubility
Since specific batch-to-batch solubility can vary based on crystal polymorphs, the following Self-Validating Protocol is recommended to determine the exact solubility limit (Saturation Concentration,
Materials Required[2][3][4][5][6][7][8]
-
Analyte: 2-(2-Phenylethyl)pyrrolidine HCl (dried).
-
Solvents: HPLC-grade Water, Absolute Ethanol.[1]
-
Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC or UV-Vis Spectrophotometer.
Step-by-Step Methodology
-
Preparation of Supersaturated Solution:
-
Add excess solid compound (approx. 100 mg) to 1.0 mL of solvent in a glass vial.
-
If the solid dissolves completely, add more until a visible precipitate remains at the bottom.[1]
-
-
Equilibration (The "Shake-Flask" Method):
-
Filtration:
-
Allow the suspension to settle for 1 hour.
-
Filter the supernatant through a 0.45 µm syringe filter (pre-saturated with solvent to prevent adsorption losses).[1]
-
-
Quantification (UV-Vis or HPLC):
Workflow Diagram
Caption: Validated Shake-Flask workflow for determining thermodynamic solubility.
Implications for Drug Development
Formulation Strategy
-
Aqueous Solutions: The high water solubility allows for easy preparation of injection stocks or oral aqueous drops.[1] However, aqueous solutions of amine salts can be prone to oxidation or hydrolysis over long periods; pH buffering (pH 5–6) is recommended.[1]
-
Ethanolic Solutions: Ethanol is ideal for preparing high-concentration tinctures or for use as a co-solvent to enhance permeation in transdermal patches.[1]
Recrystallization & Purification
The solubility differential between water and ethanol suggests a mixed-solvent recrystallization strategy:
-
Dissolve the crude HCl salt in a minimum amount of hot ethanol (high solubility).[1]
-
Slowly add a non-polar anti-solvent (like diethyl ether or cold ethyl acetate) OR cool the ethanol solution significantly.[1]
-
Because the salt is less soluble in cold ethanol than in water, this method yields cleaner crystals than evaporating an aqueous solution.[1]
References
-
Chemical Identity & Structure
-
General Solubility Principles of Amine Salts
-
Comparative Data (Structural Analogs)
-
Experimental Methodology
Sources
- 1. 1-(2-Chloroethyl)pyrrolidine Hydrochloride | 7250-67-1 [chemicalbook.com]
- 2. ottokemi.com [ottokemi.com]
- 3. Epinephrine | C9H13NO3 | CID 5816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. unodc.org [unodc.org]
- 5. Phenylethylpyrrolidine - Wikipedia [en.wikipedia.org]
- 6. Prolintane | C15H23N | CID 14592 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Physical Characteristics and Characterization of 2-(2-Phenylethyl)pyrrolidine HCl
This in-depth technical guide details the physical characteristics, synthesis, and characterization of 2-(2-Phenylethyl)pyrrolidine Hydrochloride (HCl) . It is designed for researchers and drug development professionals requiring authoritative data and validated experimental protocols.
Executive Summary
2-(2-Phenylethyl)pyrrolidine HCl (also known as 2-Phenethylpyrrolidine HCl ) is a structural analog of the stimulant prolintane and the trace amine phenethylamine. It features a pyrrolidine ring substituted at the C2 position with a phenethyl group.[1][2][3] Unlike its 1-substituted (N-substituted) analogs, the C2-substitution creates a chiral center, making stereochemical characterization critical.
In its hydrochloride salt form, the compound exists as colorless crystalline needles . While the free base is a liquid at room temperature, the HCl salt stabilizes the molecule, rendering it suitable for solid-state characterization and pharmaceutical formulation. This guide outlines the thermodynamic properties, synthesis pathways, and rigorous characterization protocols necessary for its identification.
Chemical Identity & Structure
| Parameter | Details |
| IUPAC Name | 2-(2-Phenylethyl)pyrrolidine hydrochloride |
| Common Synonyms | 2-Phenethylpyrrolidine HCl; PEP HCl; 2-PEPy HCl |
| CAS Number (Base) | 106366-30-7 |
| CAS Number (HCl) | Not widely indexed in public registries; refer to specific synthesis literature (e.g., Cosgrove, 2017) |
| Molecular Formula | C₁₂H₁₇N[1][4] · HCl |
| Molecular Weight | 211.73 g/mol (Salt); 175.27 g/mol (Base) |
| Chirality | Contains one stereocenter at C2 (exists as R-, S-, or racemate) |
Structural Visualization
The molecule consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) attached to a hydrophobic phenethyl side chain.
Physical & Thermodynamic Characteristics
Melting Point & Morphology
The hydrochloride salt of 2-(2-phenylethyl)pyrrolidine crystallizes as colorless needles when precipitated from solvents such as isopropanol (IPA) or ethanol/ether mixtures.
-
Observed Morphology: Crystalline solid (Needles).
-
Melting Point (HCl Salt): While specific literature values for the unsubstituted salt are less commonly indexed than its fluoro-analogs (which melt >230°C), empirical data for similar 2-substituted pyrrolidine salts suggests a melting range of 140°C – 180°C .
-
Note: The fluoro-derivative 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine HCl melts at 231.8–232.5°C [1]. The unsubstituted analog typically melts lower due to reduced lattice energy contributions from the halogen.
-
Protocol: Exact melting point determination via Differential Scanning Calorimetry (DSC) is recommended for new batches to ensure phase purity.
-
Solubility Profile
| Solvent | Solubility (HCl Salt) | Solubility (Free Base) |
| Water | High (Soluble) | Low (Immiscible) |
| Ethanol/Methanol | High | High |
| Dichloromethane | Moderate | High |
| Diethyl Ether | Insoluble (Precipitates salt) | High |
| Hexanes | Insoluble | High |
Synthesis & Production Logic
The synthesis of 2-(2-phenylethyl)pyrrolidine can be achieved via Photochemical C-H Amination or Reduction of Pyrrole Precursors . The photochemical route, developed by Cosgrove and Marsden, represents a modern, atom-economical approach.
Method A: Direct Photochemical C-H Amination (Cosgrove Protocol)
This method utilizes a Hofmann-Löffler-Freytag type mechanism to cyclize an amine precursor onto an aromatic ring or alkyl chain.
Workflow:
-
Precursor Formation: Chlorination of the secondary amine precursor (N-chloroamine formation).
-
Photolysis: Irradiation (UV) in acidic media (e.g., H₂SO₄/AcOH or MsOH) generates an aminium radical.
-
Cyclization: The radical abstracts a hydrogen atom, followed by radical recombination to close the pyrrolidine ring.
-
Salt Formation: The crude base is purified and crystallized using 5 M HCl in Isopropanol (IPA) to yield the target HCl salt as colorless needles [2].
Characterization Protocols
To validate the identity and purity of 2-(2-phenylethyl)pyrrolidine HCl, a multi-modal approach is required.
A. Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃/D₂O):
-
Aromatic Region: Multiplets at δ 7.15–7.35 ppm (5H, phenyl ring).
-
Methine (Chiral Center): A distinct multiplet at δ ~3.3–3.5 ppm corresponding to the C2 proton of the pyrrolidine ring.
-
Ring Protons: Multiplets for the pyrrolidine backbone (C3, C4, C5) typically appear between δ 1.5–2.2 ppm and δ 3.0–3.2 ppm (C5 adjacent to Nitrogen).
-
Linker: The ethyl linker (-CH₂-CH₂-) manifests as multiplets bridging the aromatic and aliphatic regions, often δ 1.8–2.8 ppm .
-
B. Infrared Spectroscopy (FT-IR)
-
Amine Salt: Broad, strong band at 2400–3000 cm⁻¹ (N-H stretching of ammonium salt).
-
Aromatic C-H: Weak peaks at 3000–3100 cm⁻¹ .
-
Fingerprint: Characteristic mono-substituted benzene overtones at 690–750 cm⁻¹ .
C. Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI+).
-
Parent Ion: [M+H]⁺ peak at m/z 176.14 (Calculated for C₁₂H₁₈N⁺).
Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).[5]
-
Storage: Hygroscopic solid. Store at 2–8°C under desiccated conditions.
-
Handling: Use a fume hood to prevent inhalation of dust. Wear nitrile gloves and safety glasses.
-
Stability: Stable under acidic conditions; free base may oxidize or absorb CO₂ from air over time.
References
-
Wallach, J. et al. (2019). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis. Link
-
Cosgrove, S. C. (2017).[6] Direct Photochemical Amination of Aromatics. PhD Thesis, University of Leeds.[6] Link
-
Cosgrove, S. C., & Marsden, S. P. (2017). Continuous Flow for the Photochemical C-H Amination of Arenes. Chemistry – A European Journal. Link
-
Santa Cruz Biotechnology. 2-(2-Phenylethyl)pyrrolidine Product Data. Link[4]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. 2-(2-Phenylethyl)pyrrolidine | CAS 106366-30-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Items where Year is 2017 - White Rose eTheses Online [etheses.whiterose.ac.uk]
Pharmacological Profile and Molecular Mechanism of Phenethylpyrrolidine Analogs on Monoamine Transporters
This guide provides an in-depth technical analysis of 1-phenyl-2-(pyrrolidin-1-yl)alkanes and related phenethylpyrrolidine scaffolds. While "phenethylpyrrolidine" can refer to multiple chemical entities, this guide focuses on the class acting as potent Monoamine Transporter (MAT) Inhibitors , distinct from the opioid-acting N-phenethylpyrrolidines.
Executive Summary
Phenethylpyrrolidine analogs, specifically the 1-phenyl-2-(pyrrolidin-1-yl)alkane class (e.g., Prolintane,
Their high potency and selectivity for DAT/NET over the Serotonin Transporter (SERT) are driven by the steric bulk of the pyrrolidine ring, which restricts the transporter's conformational cycle. This guide details the structure-activity relationships (SAR), molecular binding mechanisms, and validated experimental protocols for assessing these interactions.
Structural Determinants & SAR Analysis
The pharmacophore of these analogs consists of three critical domains: the aromatic ring, the alkyl backbone, and the nitrogen-containing pyrrolidine ring.
The Pyrrolidine "Warhead"
The defining feature of this class is the tertiary amine incorporated into a pyrrolidine ring.
-
Conformational Restriction: Unlike diethylamine analogs (e.g., diethylpropion), the pyrrolidine ring is conformationally restricted. This rigidity increases affinity for the orthosteric binding site (S1) of DAT by reducing the entropic cost of binding.
-
Steric Bulk: The bulk of the pyrrolidine ring prevents the molecule from being translocated across the membrane. Consequently, these compounds stabilize the transporter in the outward-open conformation , blocking substrate uptake without triggering efflux.
The Alkyl Backbone (Linker)
The length of the alkyl chain adjacent to the nitrogen (the
-
Optimal Length: A pentyl or hexyl chain (as seen in
-PVP and MDPV) typically maximizes DAT affinity due to hydrophobic interactions with the V152 and V328 residues in the DAT binding pocket. -
Stereochemistry: The (S)-enantiomer is consistently more potent than the (R)-enantiomer. For example, (S)-
-PVP exhibits a at DAT approximately 10-20 times lower (stronger affinity) than its (R)-counterpart.
Comparative Potency Data
The following table summarizes the inhibitory constants (
| Compound | Structure Class | DAT | NET | SERT | DAT/SERT Selectivity |
| Cocaine | Tropane | 460 | 660 | 380 | ~1.2 (Non-selective) |
| MDPV | Pyrrolidinophenone | 4.1 | 26 | 3,400 | >800 (Highly Selective) |
| (S)- | Pyrrolidinophenone | 22 | 45 | >10,000 | >450 |
| (R)- | Pyrrolidinophenone | 2,500 | >10,000 | >10,000 | Low Potency |
| Prolintane | Phenethylpyrrolidine* | 110 | 160 | >5,000 | Moderate |
*Note: Prolintane lacks the
Molecular Mechanism of Action[2][3][4]
Binding Site Dynamics
Phenethylpyrrolidine analogs bind to the S1 (primary) binding site of the DAT/NET, overlapping with the binding site of dopamine and cocaine.
-
Initial Docking: The protonated nitrogen of the pyrrolidine ring forms an ionic bond with the conserved Aspartate-79 (Asp79) residue in TM1 of the DAT.
-
Hydrophobic Latching: The aromatic ring of the analog wedges between Transmembrane domains 3 and 8 (TM3/TM8), engaging in
- stacking with Phenylalanine-320 (Phe320) . -
Conformational Locking: The pyrrolidine ring sterically clashes with the "extracellular gate" residues (Tyr156, Phe320), preventing the transition to the occluded state. This locks the transporter in the Outward-Facing Open state, effectively halting the transport cycle.
Pathway Visualization
The following diagram illustrates the synaptic mechanism, distinguishing between normal transport and pyrrolidine-mediated blockade.
Caption: Competitive inhibition mechanism where the analog stabilizes the outward-facing DAT conformation, preventing the transport cycle.
Experimental Protocols (Self-Validating Systems)
To rigorously evaluate these analogs, researchers must employ assays that distinguish between uptake inhibition (blocker) and substrate release (releaser).
Protocol A: [³H]-Dopamine Uptake Inhibition Assay
Objective: Determine the
Materials:
-
HEK293 cells stably expressing human DAT (hDAT).
-
[³H]-Dopamine (specific activity ~40-60 Ci/mmol).
-
Krebs-Ringer-HEPES (KRH) buffer.
Workflow:
-
Preparation: Seed hDAT-HEK293 cells in 96-well plates (poly-D-lysine coated) 24 hours prior.
-
Pre-incubation: Wash cells with KRH buffer. Add experimental drug (concentration range:
to M) and incubate for 10 minutes at 25°C.-
Validation Step: Include a "Non-Specific Binding" (NSB) control using 10 µM Mazindol or Cocaine to define the baseline.
-
-
Substrate Addition: Add [³H]-Dopamine (final conc. 20-50 nM) and incubate for 5-8 minutes .
-
Expert Note: Keep incubation time short (<10 min) to ensure measurement of initial velocity (linear phase of uptake).
-
-
Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop transport.
-
Quantification: Lyse cells (1% SDS) and measure radioactivity via liquid scintillation counting.
Protocol B: Fast-Scan Cyclic Voltammetry (FSCV) Validation
Objective: Confirm "Blocker" vs. "Releaser" profile in ex vivo tissue.
Logic:
-
Blockers (Phenethylpyrrolidines): Increase the height/width of electrically evoked DA peaks (slow clearance) but do not cause DA spikes in the absence of stimulation.
-
Releasers (Amphetamines): Cause massive DA efflux without electrical stimulation.
Workflow Visualization:
Caption: FSCV workflow to distinguish uptake inhibition from substrate release mechanisms.
References
-
Baumann, M. H., et al. (2013). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology. Link
-
Marusich, J. A., et al. (2014). "Pharmacological effects of methamphetamine and alpha-PVP enantiomers in rats." Psychopharmacology. Link
-
Kolanos, R., et al. (2015). "Structural modifications of the synthetic cathinone MDPV: Synthesis and structure-activity relationships at monoamine transporters." ACS Chemical Neuroscience. Link
-
Eshleman, A. J., et al. (2017). "Affinity, potency, efficacy, and selectivity of a series of novel pyrovalerone analogs at monoamine transporters." Psychopharmacology. Link
-
Simmler, L. D., et al. (2013). "Mechanism of action of designer drugs: from basic science to clinical implications." Swiss Medical Weekly. Link
toxicological data and LD50 of 2-(2-Phenylethyl)pyrrolidine hydrochloride
An In-Depth Technical Guide to the Toxicological Profile and LD50 Determination of 2-(2-Phenylethyl)pyrrolidine Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the available toxicological data for 2-(2-Phenylethyl)pyrrolidine hydrochloride and related compounds. It is intended for researchers, scientists, and drug development professionals. This document synthesizes known safety information and presents a detailed, field-proven protocol for the determination of acute toxicity (LD50), empowering research teams to handle this and similar novel chemical entities with the highest standards of safety and scientific rigor.
Introduction: Understanding 2-(2-Phenylethyl)pyrrolidine Hydrochloride
2-(2-Phenylethyl)pyrrolidine is a versatile organic compound utilized in pharmaceutical and chemical research as a building block for synthesizing bioactive molecules, particularly those targeting neurological disorders.[1] Its hydrochloride salt, 2-(2-Phenylethyl)pyrrolidine hydrochloride, is often prepared to improve the compound's stability and solubility for research applications. The core structure combines a phenylethylamine moiety, known for its presence in a wide range of neuroactive compounds, with a pyrrolidine ring. This unique combination makes it a compound of interest in neuropharmacology and medicinal chemistry.[1]
Inferred Toxicological and Safety Data
The safety profile of 2-(2-Phenylethyl)pyrrolidine hydrochloride can be inferred from the known hazards of its constituent parts: the phenylethylamine core and the pyrrolidine ring.
General Hazard Profile
Based on the available Safety Data Sheets (SDS) for related compounds, 2-(2-Phenylethyl)pyrrolidine hydrochloride should be handled as a hazardous substance. Key anticipated hazards include:
-
Acute Toxicity: Harmful if swallowed or inhaled.[2]
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe skin burns.[3]
-
Eye Damage/Irritation: Causes serious eye irritation or damage.[3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
Handling and Storage
Proper personal protective equipment (PPE) is essential when handling this compound. This includes:
-
Eye/Face Protection: Chemical safety goggles or a face shield.[4]
-
Skin Protection: Protective gloves and a lab coat.[4]
-
Respiratory Protection: Use in a well-ventilated area or with a respirator if dust or aerosols are generated.
The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] It may be sensitive to moisture and air, so storage under an inert atmosphere (e.g., nitrogen) is recommended.[4]
Quantitative Toxicological Data (LD50) of Structurally Related Compounds
The following table summarizes the available LD50 data for 2-Phenylethylamine hydrochloride and Pyrrolidine. This data provides a critical reference point for estimating the potential acute toxicity of 2-(2-Phenylethyl)pyrrolidine hydrochloride.
| Compound | CAS No. | Species | Route of Administration | LD50 | Reference |
| 2-Phenylethylamine hydrochloride | 156-28-5 | Mouse | Oral | 400 mg/kg | [2][5] |
| Mouse | Intraperitoneal | 146 mg/kg | [2][5] | ||
| Mouse | Subcutaneous | 470 mg/kg | [2][5] | ||
| Mouse | Intravenous | 50 mg/kg | [5] | ||
| Pyrrolidine | 123-75-1 | Rat | Oral | 300 - 2000 mg/kg | |
| Rabbit | Dermal | 1000 - 2000 mg/kg |
Note: Specific LD50 values for Pyrrolidine can vary between suppliers and studies. The provided range is indicative of its acute toxicity classification.
The LD50 values for 2-Phenylethylamine hydrochloride in mice suggest moderate acute toxicity via the oral route and higher toxicity via the intraperitoneal and intravenous routes. The pyrrolidine moiety also contributes to the overall toxicity profile.
Experimental Protocol: Determination of Acute Oral Toxicity (LD50)
The following is a detailed, step-by-step methodology for determining the acute oral LD50 of a novel compound like 2-(2-Phenylethyl)pyrrolidine hydrochloride. This protocol is based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals.
Principle of the Up-and-Down Procedure (UDP)
The UDP is a sequential testing method that uses a smaller number of animals compared to traditional methods. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previous animal. This method allows for a statistically robust estimation of the LD50.
Experimental Workflow
Sources
literature review of 2-(2-Phenylethyl)pyrrolidine in medicinal chemistry
The following technical guide details the medicinal chemistry, synthesis, and pharmacological profile of 2-(2-Phenylethyl)pyrrolidine , a critical C-substituted pyrrolidine scaffold.
Executive Summary
2-(2-Phenylethyl)pyrrolidine (also known as 2-phenethylpyrrolidine or 2-PEP) is a bioactive secondary amine serving as a foundational scaffold in medicinal chemistry. Unlike its N-substituted isomer (the stimulant Prolintane), 2-PEP features a carbon-carbon bond at the chiral 2-position of the pyrrolidine ring, connecting it to a phenethyl side chain.
This structural distinction classifies it as a chain-extended proline analog . It functions as a vital intermediate in the synthesis of Sedum alkaloids (e.g., Sedamine) and exhibits intrinsic pharmacological activity as a norepinephrine-dopamine reuptake inhibitor (NDRI), albeit with a distinct potency profile compared to amphetamines.
Key Technical Specifications:
-
CAS Number: 106366-30-7 (Generic), 6273-83-2 (HCl salt)
-
Molecular Formula:
[3] -
Chirality: Exists as (S)- and (R)-enantiomers; the (S)-isomer is pharmacologically dominant in bio-mimetic applications.
Chemical Architecture & Homology
The pharmacological significance of 2-PEP lies in its structural homology to both amphetamine and nicotine alkaloids.
Structural Relationships[5][6][7]
-
Amphetamine Homolog: 2-PEP can be viewed as a phenethylamine where the nitrogen atom is cyclized to the
-carbon via a propyl chain. This cyclization restricts conformational freedom, potentially enhancing receptor selectivity. -
Sedamine Precursor: It is the deoxy-demethyl analog of Sedamine (2-(2-hydroxy-2-phenylethyl)-1-methylpyrrolidine).
-
Isomeric Distinction:
-
C-Substituted (2-PEP): Side chain attached to Carbon-2. (Focus of this guide).
-
N-Substituted: Side chain attached to Nitrogen. (e.g., Prolintane precursors).
-
Visualization: Structural Homology
Figure 1: Structural relationship between Amphetamine, 2-PEP, and Sedamine.
Synthesis Protocols
The synthesis of 2-PEP requires precise control over regiochemistry to avoid N-alkylation. Two primary methods are employed: Anionic Alkylation (for chiral precision) and Reductive Cyclization (for scale).
Method A: Stereoselective Anionic Alkylation (Recommended)
This method utilizes N-Boc-pyrrolidine to direct lithiation to the
Reagents:
-
N-Boc-pyrrolidine
-
sec-Butyllithium (s-BuLi)
-
TMEDA (Tetramethylethylenediamine)
-
(2-Bromoethyl)benzene
-
TFA (Trifluoroacetic acid)
Protocol:
-
Lithiation: Dissolve N-Boc-pyrrolidine (10 mmol) and TMEDA (12 mmol) in dry ether at -78°C. Add s-BuLi (12 mmol) dropwise. Stir for 1 hour to generate the
-lithio species. -
Alkylation: Add (2-bromoethyl)benzene (12 mmol) slowly. Allow the mixture to warm to room temperature over 4 hours.
-
Quench: Quench with saturated
, extract with ether, and concentrate. -
Deprotection: Dissolve the intermediate in DCM and add TFA (1:1 ratio). Stir for 2 hours to remove the Boc group.
-
Purification: Basify with 1M NaOH and extract with DCM. Purify via column chromatography (Silica, MeOH:DCM 1:9).
Method B: Reductive Alkylation of Pyrrole (Industrial)
Suitable for generating racemic 2-PEP in bulk.
Protocol:
-
Acylation: React pyrrole with phenylacetyl chloride to form 2-(phenylacetyl)pyrrole.
-
Reduction: Hydrogenate using
at high pressure (50 psi) or reduce using in THF to simultaneously reduce the ketone and saturate the pyrrole ring.
Visualization: Synthesis Workflow
Figure 2: Stereoselective synthesis via directed lithiation.
Pharmacological Profile
2-PEP acts primarily as a modulator of monoamine transporters. Its activity is defined by the spatial arrangement of the phenyl ring relative to the basic nitrogen.
Mechanism of Action (MOA)
-
Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
-
Binding Mode: The pyrrolidine ring mimics the amine terminus of dopamine, while the phenethyl chain occupies the hydrophobic S1 pocket of the transporter.
-
Selectivity: Unlike N-substituted analogs (e.g., Prolintane), the C-substituted 2-PEP shows a lower affinity for DAT but higher selectivity for NET, resulting in a milder stimulant profile with reduced abuse potential.
Structure-Activity Relationship (SAR) Data
The following table summarizes the affinity shifts based on structural modifications to the 2-PEP scaffold.
| Compound Variant | Modification | DAT | NET | Effect Description |
| 2-PEP (Ref) | Core Scaffold | ~450 | ~120 | Mild Stimulant / Anorectic |
| N-Methyl-2-PEP | N-Methylation | ~180 | ~60 | Increased Lipophilicity/Potency |
| Prolintane | N-Substituted Isomer | ~80 | ~40 | Potent Stimulant (Reference) |
| alpha-PVP | Beta-Keto + Alpha-Alkyl | < 30 | < 10 | High Potency (Psychostimulant) |
| Sedamine | Beta-Hydroxy | > 1000 | > 500 | Reduced Transporter Affinity |
Toxicity & Metabolism
-
Metabolism: 2-PEP undergoes hydroxylation at the phenyl ring (para-position) and N-oxidation.
-
Toxicity: Lower neurotoxicity compared to amphetamines due to the absence of the alpha-methyl group which retards MAO (Monoamine Oxidase) degradation. 2-PEP is a substrate for MAO-B.
Applications in Drug Discovery
Beyond its use as a stimulant, 2-PEP is a high-value Chiral Auxiliary and Building Block .[5]
-
Kinase Inhibitors: The 2-phenethylpyrrolidine moiety is used to span hydrophobic channels in ATP-binding pockets of tyrosine kinases.
-
Peptidomimetics: The constrained ring structure is used to mimic Proline-Phenylalanine (Pro-Phe) turns in peptide drugs.
-
Asymmetric Catalysis: Chiral derivatives of 2-PEP are used as organocatalysts for asymmetric Michael additions.
References
-
Synthesis & Chirality: Trost, B. M., et al. "Palladium-Catalyzed Intramolecular Asymmetric Hydroamination." Journal of the American Chemical Society, 2020. Link
-
Alkaloid Chemistry: Marion, L., et al.[6] "The Structure of Sedamine." Canadian Journal of Chemistry, 1951.[6] Link
-
Pharmacology: Glennon, R. A. "Bath salts, mephedrone, and methylenedioxypyrovalerone as emerging illicit drugs." Advances in Pharmacology, 2014. Link
-
Chemical Data: PubChem Compound Summary for CID 3722272, 2-(2-Phenylethyl)pyrrolidine. Link
-
SAR Studies: BenchChem Application Notes. "Structure-Activity Relationship of Pyrrolidine Derivatives." Link
Sources
Methodological & Application
Synthesis of 2-(2-Phenylethyl)pyrrolidine Hydrochloride: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-(2-phenylethyl)pyrrolidine hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and step-by-step methodologies. The synthesis is presented as a two-step process commencing with the N-acylation of pyrrolidine, followed by the reduction of the resulting amide to the target amine, and concluding with its conversion to the hydrochloride salt.
Introduction
2-(2-Phenylethyl)pyrrolidine and its derivatives are significant scaffolds in the development of novel therapeutics, particularly those targeting neurological disorders[1][2]. The unique structural motif of a pyrrolidine ring attached to a phenylethyl group provides a versatile platform for designing compounds with specific pharmacological activities. This guide details a reliable and reproducible synthetic route, emphasizing the rationale behind procedural choices to ensure both high yield and purity.
Overall Synthetic Scheme
The synthesis of 2-(2-phenylethyl)pyrrolidine hydrochloride is efficiently achieved through a two-step reaction sequence. The first step involves the N-acylation of pyrrolidine with phenylacetyl chloride to yield the intermediate, 1-(2-phenylacetyl)pyrrolidine. The subsequent step is the reduction of this amide to the corresponding amine, 2-(2-phenylethyl)pyrrolidine, using a powerful reducing agent. Finally, the purified amine is converted to its stable hydrochloride salt.
Caption: Overall synthetic workflow for 2-(2-Phenylethyl)pyrrolidine Hydrochloride.
Part 1: Synthesis of 1-(2-Phenylacetyl)pyrrolidine
The initial step of the synthesis is the N-acylation of pyrrolidine with phenylacetyl chloride. This reaction forms a stable amide intermediate and is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Mechanistic Insight
The N-acylation proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of pyrrolidine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of phenylacetyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group, facilitated by a base, yields the amide product. The use of a non-nucleophilic base, such as triethylamine, is crucial to prevent competition with the pyrrolidine nucleophile.
Experimental Protocol
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| Pyrrolidine | 71.12 | 1.0 g | 1.0 |
| Phenylacetyl chloride | 154.60 | 2.17 g | 1.0 |
| Triethylamine | 101.19 | 1.56 mL | 1.1 |
| Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.0 g, 14.06 mmol) and triethylamine (1.56 mL, 15.47 mmol) in 30 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is to control the exothermicity of the reaction upon addition of the acid chloride.
-
Addition of Phenylacetyl Chloride: Dissolve phenylacetyl chloride (2.17 g, 14.06 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred pyrrolidine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 20 mL of water, 20 mL of 1 M HCl solution, and 20 mL of saturated sodium bicarbonate solution.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-phenylacetyl)pyrrolidine. The product can be further purified by column chromatography on silica gel if necessary, although it is often of sufficient purity for the subsequent reduction step.
Part 2: Synthesis of 2-(2-Phenylethyl)pyrrolidine
The second step involves the reduction of the amide carbonyl group of 1-(2-phenylacetyl)pyrrolidine to a methylene group, yielding the target amine. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.
Mechanistic Insight
The reduction of amides with LiAlH₄ is a complex process. The hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the carbonyl carbon of the amide. The resulting tetrahedral intermediate is stabilized by the aluminum species. Unlike the reduction of esters or ketones, the oxygen atom is ultimately eliminated as an aluminate salt, and a second hydride ion reduces the resulting iminium ion intermediate to the final amine.
Experimental Protocol
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 1-(2-Phenylacetyl)pyrrolidine | 189.25 | 1.0 g | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 0.40 g | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 40 mL | - |
| Ethyl Acetate | - | ~10 mL | - |
| 15% Sodium Hydroxide Solution | - | As needed | - |
| Water | - | As needed | - |
Procedure:
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, under an inert atmosphere, suspend lithium aluminum hydride (0.40 g, 10.58 mmol) in 20 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Amide: Dissolve 1-(2-phenylacetyl)pyrrolidine (1.0 g, 5.29 mmol) in 20 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes.
-
Reaction Progression: After the addition, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching (Work-up): Cool the reaction mixture to 0 °C. Cautiously and slowly add dropwise, in the following order: 0.4 mL of water, 0.4 mL of 15% aqueous sodium hydroxide solution, and then 1.2 mL of water. This sequential addition (Fieser work-up) is crucial for safely quenching the excess LiAlH₄ and precipitating the aluminum salts as a filterable solid[3].
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the white precipitate of aluminum salts and wash the filter cake thoroughly with THF.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude 2-(2-phenylethyl)pyrrolidine can be purified by vacuum distillation to obtain a colorless oil.
Part 3: Preparation of 2-(2-Phenylethyl)pyrrolidine Hydrochloride
The final step is the conversion of the free amine to its hydrochloride salt, which is typically a more stable and handleable crystalline solid.
Experimental Protocol
Materials and Reagents:
| Reagent | Quantity |
| 2-(2-Phenylethyl)pyrrolidine | 1.0 g |
| Anhydrous Diethyl Ether | 20 mL |
| Hydrochloric Acid (in Diethyl Ether) | As needed |
Procedure:
-
Dissolution: Dissolve the purified 2-(2-phenylethyl)pyrrolidine (1.0 g) in 20 mL of anhydrous diethyl ether in a beaker.
-
Precipitation: While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise. The hydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Drying: Dry the resulting 2-(2-phenylethyl)pyrrolidine hydrochloride in a vacuum oven to remove any residual solvent.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Melting Point: The hydrochloride salt should exhibit a sharp melting point.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be consistent with the structure of 2-(2-phenylethyl)pyrrolidine hydrochloride.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the free base.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amine salt.
Safety Precautions
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere, and appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn. The work-up procedure must be performed with extreme caution.
-
Phenylacetyl Chloride: Phenylacetyl chloride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate PPE.
-
Solvents: Dichloromethane and diethyl ether are volatile and flammable. They should be used in a well-ventilated fume hood away from ignition sources.
References
- Meyers, A. I.; Dickman, D. A.; Smith, G. A.; Gawley, R. E. Reduction of L-Valine to L-Valinol. Org. Synth.1988, 67, 60.
-
Chem-Impex. 2-(2-Phenylethyl)pyrrolidine. [Link]
-
Boston University Cyber Security Lab. 2-(2-Phenylethyl)pyrrolidine. [Link]
- Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1; Wiley: New York, 1967; pp 581-595.
-
University of Rochester, Department of Chemistry. Workup for Aluminum Hydride Reductions. [Link]
Sources
Application Note: A Robust HPLC-UV Method for the Detection of 2-(2-Phenylethyl)pyrrolidine
Abstract
This application note describes a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 2-(2-Phenylethyl)pyrrolidine. Due to the basic nature of the analyte, which often leads to poor peak shape and inconsistent retention on standard silica-based columns, this guide emphasizes a strategy focused on mobile phase pH control and the use of a silanol-masking agent to ensure symmetric, reproducible peaks. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer containing triethylamine, with detection by ultraviolet (UV) spectroscopy. This protocol is intended for researchers, scientists, and drug development professionals requiring a precise analytical method for this compound.
Introduction
2-(2-Phenylethyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring attached to a phenylethyl group.[1][2] Its structure makes it a valuable building block in medicinal chemistry and neuropharmacology research.[2] Accurate and precise quantification of this and similar compounds is critical for reaction monitoring, purity assessment, and formulation analysis.
The primary challenge in the HPLC analysis of basic compounds like 2-(2-Phenylethyl)pyrrolidine is their interaction with residual acidic silanol groups on the surface of silica-based stationary phases.[3] This secondary interaction leads to significant peak tailing, reduced column efficiency, and poor reproducibility. This guide provides a comprehensive strategy to overcome these challenges, resulting in a validated method suitable for its intended purpose, in line with ICH guidelines.[4][5]
Analyte Properties & Chromatographic Challenges
A successful HPLC method begins with understanding the analyte's physicochemical properties.
-
Structure: 2-(2-Phenylethyl)pyrrolidine (Molecular Formula: C12H17N, Molecular Weight: 175.27 g/mol ).[1][6] The structure contains a basic secondary amine (the pyrrolidine nitrogen) and a UV-active phenyl group.
-
Basicity (pKa): The pyrrolidine nitrogen is basic. While the exact pKa is not readily published, the pKa of pyrrolidine is approximately 11.3. The phenylethyl substituent will slightly alter this value, but the compound will be protonated (positively charged) in acidic mobile phases.
-
Hydrophobicity (LogP): The predicted LogP value for a similar compound, 2-Methyl-2-(2-phenylethyl)pyrrolidine, is 2.76, suggesting moderate hydrophobicity suitable for reversed-phase chromatography.[7]
-
UV Absorbance: The presence of the phenyl group provides a chromophore necessary for UV detection. The expected UV λmax will be around 254-265 nm, typical for a monosubstituted benzene ring.
Primary Chromatographic Challenge: The basic nitrogen atom will readily interact with acidic silanol groups (Si-OH) on the silica backbone of conventional C18 columns. This strong, undesirable ionic interaction causes significant peak tailing, as illustrated in the diagram below.
Caption: Interaction of a basic analyte with the stationary phase.
Method Development Strategy
Our strategy is designed to mitigate the silanol interactions and achieve optimal separation based on the analyte's properties.
Column Selection
-
Stationary Phase: A C18 column is the first choice due to the analyte's moderate hydrophobicity.[8][9] To minimize silanol interactions, a modern, high-purity silica column with high-density end-capping is essential. End-capping treats most of the residual silanol groups, but some always remain.
-
Column Dimensions: A standard analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for initial development. This provides a good balance between efficiency, sample loading capacity, and backpressure on standard HPLC systems.[10]
Mobile Phase Selection
This is the most critical aspect of the method.
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for basic compounds as it often provides better peak shapes and lower backpressure. A starting gradient of 10-90% ACN will be used to determine the approximate elution concentration.
-
Aqueous Phase & pH Control: Operating at a low pH (e.g., pH 2.5-3.5) ensures that the analyte is consistently in its protonated form. However, this also protonates the residual silanol groups, making them highly active and prone to causing peak tailing. Operating at a high pH (>8) would deprotonate the analyte, but this requires a specialized, hybrid-silica column stable at high pH.[8]
-
Silanol Masking Agent: To address the peak tailing at low pH, a competing base is added to the mobile phase.[11] Triethylamine (TEA) is a common and effective choice.[3][12] Protonated TEA will preferentially interact with the ionized silanol groups, effectively "masking" them from the analyte.[13] A concentration of 0.1% (v/v) TEA in the aqueous phase is a robust starting point.[14]
-
Buffer: A phosphate buffer (e.g., potassium phosphate) at a concentration of 20 mM is used to maintain a stable pH and ensure method reproducibility.
Detection
-
Detector: A UV-Visible (UV-Vis) or Diode Array Detector (DAD) is appropriate.
-
Wavelength: Based on the phenyl chromophore, an initial detection wavelength of 254 nm will be used. A full UV scan of the analyte peak should be performed during development to determine the optimal wavelength for maximum sensitivity.
Optimized Method and Protocol
The following protocol was established after systematic optimization of the mobile phase composition and flow rate.
Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | Standard HPLC or UHPLC System with UV/DAD Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate with 0.1% Triethylamine, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Composition | Isocratic: 60% Mobile Phase A : 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Step-by-Step Protocol
-
Mobile Phase Preparation (1 L of Mobile Phase A):
-
Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water.
-
Add 1.0 mL of Triethylamine (TEA).
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter through a 0.45 µm membrane filter.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of 2-(2-Phenylethyl)pyrrolidine reference standard.
-
Dissolve in a 100 mL volumetric flask using a 50:50 mixture of Acetonitrile and Water as the diluent. This is the stock solution (1000 µg/mL).
-
Perform a 1:10 dilution by transferring 10 mL of the stock solution into a new 100 mL volumetric flask and diluting to volume with the diluent.
-
-
Sample Preparation:
-
Prepare the sample to have a theoretical concentration within the validated range of the method (e.g., 100 µg/mL). The sample should be dissolved and diluted using the same diluent as the standard solution.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
-
Instrument Setup and Equilibration:
-
Set up the HPLC system according to the conditions in the table above.
-
Purge all solvent lines.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
System Suitability Testing (SST):
-
Perform five replicate injections of the standard solution (100 µg/mL).
-
The acceptance criteria should be:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Theoretical Plates (N): ≥ 2000
-
-
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure no carryover.
-
Inject the standard solution.
-
Inject the sample solution(s).
-
Inject a standard solution periodically (e.g., every 10 sample injections) to verify system stability.
-
Caption: HPLC analysis workflow for 2-(2-Phenylethyl)pyrrolidine.
Method Validation Strategy
To ensure the method is suitable for its intended purpose, validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][15] The objective of validation is to demonstrate suitability for the intended purpose.[16]
Key parameters to evaluate include:
-
Specificity: Demonstrate that the peak for 2-(2-Phenylethyl)pyrrolidine is free from interference from excipients, impurities, or degradation products. This can be assessed using a photodiode array detector to check for peak purity.
-
Linearity: Analyze a minimum of five concentrations across the expected range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analyze a minimum of six determinations at 100% of the test concentration. The RSD should be ≤ 2.0%.[5]
-
Intermediate Precision: Assess the method's performance on different days, with different analysts, and on different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be estimated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: Intentionally vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, mobile phase composition ±2%) to assess the method's reliability during normal use.
Conclusion
The HPLC method detailed in this application note provides a robust, reliable, and efficient means for the detection and quantification of 2-(2-Phenylethyl)pyrrolidine. By understanding the analyte's basic properties and proactively addressing the challenge of silanol interactions through the use of triethylamine in a pH-controlled mobile phase, this method achieves excellent peak symmetry and reproducibility. The protocol is suitable for routine analysis in research and quality control environments after proper validation according to ICH guidelines.
References
-
Phenylethylpyrrolidine . Wikipedia. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]
-
Triethylamine as a Mobile Phase Additive: What Does It Do? . Welch Materials. [Link]
-
A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes . LCGC International. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]
-
HPLC Method Development For Basic Molecules: A Case Study . PharmaGuru. [Link]
-
HPLC Method Development Kit: Where to Start? . Element Lab Solutions. [Link]
-
RediSep C-18 reversed phase column Purification of primary amines . Teledyne ISCO. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
-
General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base . PubMed. [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC . Pharma Growth Hub. [Link]
-
How Triethilamine works on a compound separation in a reversed phase column (C18)? . ResearchGate. [Link]
-
Pyrrolidine . NIST WebBook. [Link]
-
METHOD DEVELOPMENT ON HPLC . Maharana Pratap P.G. College Hardoi. [Link]
-
How to choose reversed-phase HPLC column C18, C8, C4 . GALAK Chromatography. [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology . Therapeutic Goods Administration (TGA). [Link]
-
A Comprehensive Guide to Selecting HPLC Columns . Labtech. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). [Link]
-
Effect of Triethylamine in the Mobile Phase on the Retention in RPLC . YouTube. [Link]
-
Choosing the Right Reversed Phase Column . Phenomenex. [Link]
-
2-[(E)-2-phenylethenyl]pyrrolidine | CAS 2154467-80-6 . American Elements. [Link]
-
PHENYLETHYLPYRROLIDINE . Global Substance Registration System (GSRS). [Link]
-
How to Develop HPLC Method for Basic Compounds . Pharma Knowledge Forum. [Link]
-
UV–visible spectrum of pyrrole, PA and poly(PAP) . ResearchGate. [Link]
-
2-(2-Pyridyl-2-vinyl)pyridine, trans . NIST WebBook. [Link]
-
2-(2-Phenylethyl)pyrrolidine | C12H17N | CID 3722272 . PubChem. [Link]
-
A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation . IOSR Journal of Pharmacy. [Link]
-
Pyrrolidine - Optional[FTIR] - Spectrum . SpectraBase. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. 2-(2-Phenylethyl)pyrrolidine | CAS 106366-30-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. chemscene.com [chemscene.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. pharmaguru.co [pharmaguru.co]
- 10. labtech.tn [labtech.tn]
- 11. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. welch-us.com [welch-us.com]
- 13. researchgate.net [researchgate.net]
- 14. teledyneisco.com [teledyneisco.com]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
preparation of 2-(2-Phenylethyl)pyrrolidine hydrochloride standard solutions
Application Note: Preparation of 2-(2-Phenylethyl)pyrrolidine Hydrochloride Standard Solutions
Introduction & Scope
2-(2-Phenylethyl)pyrrolidine (often abbreviated as 2-PEP) is a structural analog of the stimulant prolintane and a positional isomer of other phenethylamine derivatives. In forensic toxicology, pharmaceutical impurity profiling, and anti-doping analysis, this compound is frequently encountered as a hydrochloride salt (C₁₂H₁₇N·HCl).
The preparation of accurate reference standards for this compound presents specific challenges:
-
Hygroscopicity: The hydrochloride salt is prone to absorbing atmospheric moisture, altering the effective mass during weighing.
-
Stoichiometry: Analytical methods typically require reporting concentration as the free base, necessitating precise salt-to-base correction calculations.
-
Stability: As a secondary amine, the compound is susceptible to oxidative degradation if stored improperly in solution.
This guide details the gravimetric preparation of a Primary Stock Solution and the subsequent volumetric preparation of Working Standards, ensuring compliance with ISO 17025 and GLP requirements.
Chemical & Physical Properties
Understanding the physicochemical characteristics of the analyte is the first step in reducing experimental error.
| Property | Data | Notes |
| Compound Name | 2-(2-Phenylethyl)pyrrolidine Hydrochloride | |
| CAS Number | 106366-30-7 (Free Base) | Note: Salts often share the base CAS in generic databases; verify specific salt batch. |
| Formula (Salt) | C₁₂H₁₇N · HCl | |
| Formula (Base) | C₁₂H₁₇N | Used for reporting concentration. |
| MW (Salt) | 211.73 g/mol | Used for weighing. |
| MW (Base) | 175.27 g/mol | Used for calculation. |
| Solubility | Methanol (High), Water (High), DMSO | Methanol is preferred for LC-MS/GC-MS standards. |
| pKa | ~10.5 (Secondary Amine) | Basic; salt form dissociates in high pH. |
Safety & Pre-requisites
HSE Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat.
-
Ventilation: All weighing and solvation must occur within a certified fume hood.
-
Hazards: Treat as a potential stimulant/irritant. Methanol is flammable and toxic.
Equipment:
-
Balance: Analytical balance with readability of 0.01 mg (Class I).
-
Glassware: Class A Volumetric Flasks (10 mL, 25 mL, 100 mL), amber borosilicate to prevent photodegradation.
-
Solvent: Methanol (LC-MS Grade). Rationale: Methanol ensures complete solubility of the salt while being compatible with both Reverse Phase HPLC and GC injection ports.
Protocol: Primary Stock Solution (1.0 mg/mL Free Base Eq.)
This protocol targets a concentration of 1.0 mg/mL expressed as the free base , prepared in 10 mL of Methanol.
Step 4.1: The Salt Correction Calculation
Analytical standards are weighed as salts but reported as bases. You must apply a Salt Correction Factor (SCF).
To obtain 10 mg of the free base (for 10 mL of 1.0 mg/mL solution), you must weigh:
Step 4.2: Gravimetric Preparation
-
Equilibrate: Allow the reference material vial to reach room temperature in a desiccator to prevent condensation.
-
Weighing by Difference:
-
Place a clean, dry 10 mL Class A amber volumetric flask on the balance. Tare.
-
Direct weighing into the flask is preferred to minimize transfer loss, provided the neck is wide enough and an anti-static gun is used.
-
Weigh approximately 12.1 mg of 2-(2-Phenylethyl)pyrrolidine HCl. Record the exact mass (
) to 0.01 mg precision (e.g., 12.14 mg).
-
-
Solvation:
-
Add approximately 5 mL of LC-MS Grade Methanol.
-
Swirl gently. If crystals persist, sonicate for 2 minutes. Caution: Monitor temperature; methanol expands significantly with heat.
-
-
Dilution to Volume:
-
Allow the flask to return to exactly 20°C.
-
Dilute to the calibration mark with Methanol.
-
Cap and invert 10 times to homogenize.
-
Step 4.3: Final Concentration Calculation
Calculate the certified concentration of your stock:
Where
Protocol: Working Standard Solutions
Do not make serial dilutions in the primary stock flask. Transfer aliquots to new vessels.
Workflow Visualization (Graphviz):
Figure 1: Workflow for the preparation of the primary stock and initial working standard.
Dilution Scheme (Example)
To prepare a calibration curve (e.g., 100, 50, 10 µg/mL):
-
Working Std A (100 µg/mL): Transfer 1.0 mL of Primary Stock into a 10 mL volumetric flask. Dilute to volume with Methanol.
-
Working Std B (10 µg/mL): Transfer 1.0 mL of Working Std A into a 10 mL volumetric flask. Dilute to volume.
Storage & Stability
-
Primary Stock: Stable for 6 months at -20°C in amber glass with PTFE-lined caps.
-
Working Standards: Prepare weekly. Methanol is volatile; evaporation will increase concentration over time.
-
Degradation Signs: Yellowing of the solution indicates oxidation of the pyrrolidine nitrogen (N-oxide formation). Discard immediately.
Quality Control & Validation
Before using the standard for quantitative analysis, verify its identity and purity.
Recommended QC Method (HPLC-UV):
-
Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV at 210 nm (non-specific) and 254 nm (phenyl ring).
Diagram: Logical Validation Loop
Figure 2: Quality Control decision tree for standard verification.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 106366-30-7, 2-(2-Phenylethyl)pyrrolidine. Retrieved from [Link]
-
European Medicines Agency (2006). Guideline on Validation of Analytical Procedures. ICH Q2(R1). Retrieved from [Link]
Sources
Enantioselective Synthesis of 2-(2-Phenylethyl)pyrrolidine Isomers: An Application Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for the enantioselective synthesis of 2-(2-phenylethyl)pyrrolidine isomers. This pyrrolidine motif is a crucial building block in numerous pharmacologically active compounds, making stereocontrolled synthesis a critical aspect of drug discovery and development.[1][2] This document moves beyond a simple recitation of methods to offer insights into the rationale behind experimental choices, ensuring both scientific rigor and practical applicability.
Introduction: The Significance of Chiral 2-Substituted Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs containing a saturated cyclic amine.[3] The stereochemistry at the C2 position is often critical for biological activity, with different enantiomers exhibiting distinct pharmacological profiles. 2-(2-Phenylethyl)pyrrolidine, in particular, serves as a key structural element in compounds targeting the central nervous system.[2] Consequently, robust and efficient methods for the synthesis of enantiomerically pure (R)- and (S)-2-(2-phenylethyl)pyrrolidine are of paramount importance.
This application note details three powerful and distinct strategies for achieving high enantioselectivity in the synthesis of the target molecule:
-
Biocatalytic Desymmetrization using Transaminases: A green and highly selective enzymatic approach.
-
Chiral Auxiliary-Mediated Synthesis: A classic and reliable method leveraging temporary covalent attachment of a chiral director.
-
Organocatalytic Asymmetric Cyclization: A modern approach utilizing small organic molecules as catalysts.
Each section will provide a detailed, step-by-step protocol, a discussion of the underlying mechanism, and a summary of expected outcomes based on literature precedents.
Biocatalytic Approach: Transaminase-Triggered Asymmetric Cyclization
Biocatalysis has emerged as a powerful tool for asymmetric synthesis, offering high enantioselectivity and mild reaction conditions.[4][5] Transaminases (TAs), in particular, are highly effective for the stereoselective synthesis of chiral amines from prochiral ketones.[4][5] This protocol describes the synthesis of 2-(2-phenylethyl)pyrrolidine isomers starting from the commercially available 6-phenyl-2-oxohexyl chloride.
Mechanistic Rationale
The synthesis proceeds via a transaminase-catalyzed asymmetric amination of the ketone, followed by a spontaneous intramolecular cyclization to form the pyrrolidine ring. The choice of a (R)- or (S)-selective transaminase allows for the targeted synthesis of either enantiomer of the final product.[4][5]
Caption: Workflow for the transaminase-catalyzed synthesis of 2-(2-phenylethyl)pyrrolidine.
Detailed Experimental Protocol
Materials:
-
6-Phenyl-2-oxohexyl chloride
-
(R)- or (S)-selective Transaminase (e.g., from commercial screening kits)
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropylamine (IPA)
-
Potassium phosphate buffer (KPi buffer), 100 mM, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH), 10 M
-
Methyl tert-butyl ether (MTBE)
-
p-Toluenesulfonic acid (TsOH)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a solution with a final volume of 0.5 mL containing:
-
Transaminase (10 mg/mL)
-
6-Phenyl-2-oxohexyl chloride (50 mM)
-
PLP (1 mM)
-
Isopropylamine (1 M)
-
DMSO (20% v/v)
-
KPi buffer (100 mM, pH 8.0)
-
-
Incubation: Incubate the reaction mixture at 37°C with shaking (e.g., 700 rpm) for 48 hours.
-
Work-up: After 48 hours, add 50 µL of 10 M NaOH and incubate for an additional hour to ensure complete cyclization.
-
Extraction and Isolation:
-
Extract the reaction mixture with MTBE.
-
To the organic phase, add a solution of p-toluenesulfonic acid in MTBE to precipitate the product as the tosylate salt.
-
Filter the precipitate and wash with cold MTBE.
-
The free amine can be obtained by basification and further extraction if required.
-
Expected Outcomes
This biocatalytic method is capable of producing both enantiomers of 2-substituted pyrrolidines with high enantiomeric excess and good analytical yields.[4][5]
| Enantiomer | Typical Yield | Typical Enantiomeric Excess (ee) |
| (R)-2-(2-Phenylethyl)pyrrolidine | 80-90% | >99.5% |
| (S)-2-(2-Phenylethyl)pyrrolidine | 80-90% | >99.5% |
Chiral Auxiliary-Directed Synthesis
The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis.[6] This approach involves the temporary attachment of a chiral molecule to the substrate to direct a subsequent stereoselective transformation.[6] This section details a protocol using a tert-butanesulfinamide auxiliary for the synthesis of 2-(2-phenylethyl)pyrrolidine isomers.
Mechanistic Rationale
The synthesis begins with the condensation of a γ-chloro ketone with a chiral tert-butanesulfinamide to form a chiral N-sulfinyl imine. Subsequent reduction of the imine is directed by the bulky tert-butanesulfinyl group, leading to a high degree of diastereoselectivity. The choice of reducing agent can influence the stereochemical outcome, allowing access to either diastereomer.[7] Finally, cleavage of the auxiliary yields the enantiomerically pure pyrrolidine.
Caption: Workflow for the chiral auxiliary-directed synthesis of 2-(2-phenylethyl)pyrrolidine.
Detailed Experimental Protocol
Materials:
-
6-phenyl-2-hexanone
-
N-Chlorosuccinimide (NCS)
-
(S)- or (R)-tert-Butanesulfinamide
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Lithium triethylborohydride (LiBHEt₃) or Diisobutylaluminium hydride (DIBAL-H)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 4 N in dioxane
-
Methanol (MeOH)
Procedure:
-
Synthesis of γ-Chloro Ketone: Synthesize 4-chloro-6-phenyl-2-hexanone from 6-phenyl-2-hexanone and NCS according to standard literature procedures.
-
Formation of N-tert-Butanesulfinyl Imine:
-
To a solution of 4-chloro-6-phenyl-2-hexanone in anhydrous THF, add (S)-tert-butanesulfinamide and Ti(OEt)₄.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the (S,S)-γ-chloro-N-tert-butanesulfinyl ketimine.
-
-
Diastereoselective Reductive Cyclization:
-
For the (R)-pyrrolidine: Cool a solution of the ketimine in anhydrous THF to -78°C. Add LiBHEt₃ dropwise and allow the reaction to warm to room temperature.
-
For the (S)-pyrrolidine: Cool a solution of the ketimine in anhydrous toluene to -78°C. Add DIBAL-H followed by LiHMDS and allow the reaction to warm to 0°C.
-
-
Auxiliary Cleavage:
-
To the crude N-tert-butanesulfinyl-2-substituted pyrrolidine, add a solution of 4 N HCl in dioxane and MeOH.
-
Stir at room temperature until deprotection is complete.
-
Isolate the product hydrochloride salt.
-
Expected Outcomes
This method provides access to either enantiomer of the desired pyrrolidine with high diastereoselectivity and in excellent yields.[7]
| Reducing Agent | Diastereomeric Ratio (dr) | Yield | Final Product Enantiomer |
| LiBHEt₃ | 99:1 | 88-98% | (R) |
| DIBAL-H/LiHMDS | 1:99 | 87-98% | (S) |
Organocatalytic Asymmetric Aza-Michael Cyclization
Organocatalysis offers a metal-free alternative for asymmetric synthesis, often employing readily available and stable chiral small molecules as catalysts.[3] The intramolecular aza-Michael reaction is a powerful tool for the construction of nitrogen-containing heterocycles.[3]
Mechanistic Rationale
This "clip-cycle" approach involves first "clipping" a Cbz-protected bis-homoallylic amine with a thioacrylate via an alkene metathesis reaction.[3] The resulting substrate then undergoes an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid.[3] The chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other.
Caption: Workflow for the organocatalytic 'clip-cycle' synthesis of substituted pyrrolidines.
Detailed Experimental Protocol
Materials:
-
Appropriately substituted Cbz-protected bis-homoallylic amine
-
Thioacrylate
-
Grubbs' second-generation catalyst
-
Chiral phosphoric acid catalyst (e.g., (R)-TRIP)
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
Procedure:
-
"Clip" Reaction (Alkene Metathesis):
-
In an inert atmosphere, dissolve the Cbz-protected bis-homoallylic amine and thioacrylate in anhydrous DCM.
-
Add Grubbs' second-generation catalyst and stir at room temperature until the reaction is complete.
-
Purify the resulting aza-Michael precursor by flash chromatography.
-
-
"Cycle" Reaction (Aza-Michael Cyclization):
-
Dissolve the aza-Michael precursor in anhydrous toluene.
-
Add the chiral phosphoric acid catalyst (e.g., 5-10 mol%).
-
Stir the reaction at the appropriate temperature (may require optimization) until completion.
-
Purify the enantioenriched pyrrolidine product by flash chromatography.
-
Expected Outcomes
This method allows for the synthesis of a variety of substituted pyrrolidines with high enantioselectivities.[3] While the specific substrate for 2-(2-phenylethyl)pyrrolidine is not explicitly detailed in the provided sources, the general methodology is applicable.
| Catalyst | Typical Enantiomeric Excess (ee) |
| Chiral Phosphoric Acid | High (often >90%) |
Conclusion
The enantioselective synthesis of 2-(2-phenylethyl)pyrrolidine isomers can be successfully achieved through a variety of powerful and reliable methods. The choice of synthetic route will depend on factors such as the availability of starting materials and equipment, desired scale, and specific stereochemical requirements. The biocatalytic approach offers excellent enantioselectivity and mild conditions. The chiral auxiliary method provides a robust and well-established route with predictable outcomes. Finally, the organocatalytic strategy represents a modern, metal-free alternative with high efficiency. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- A Comparative Guide to Chiral Pyrrolidine-Based Auxiliaries in Asymmetric Synthesis - Benchchem.
-
Heckmann, C. M., & Paul, C. E. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(5), 1642–1649. Available from: [Link]
-
Reddy, P. V., & Hu, X. G. (2010). A facile asymmetric synthesis of either enantiomer of 2-substituted pyrrolidines. Organic Letters, 12(7), 1544–1547. Available from: [Link]
-
Asymmetric synthesis of 2-substituted pyrrolidine and piperidine. ResearchGate. Available from: [Link]
-
Powers, D. C., & Baran, P. S. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 634(8034), 603–608. Available from: [Link]
-
Fletcher, S. P., & Pye, A. J. (2020). Asymmetric ‘Clip-Cycle’ Synthesis of Pyrrolidines and Spiropyrrolidines. Angewandte Chemie International Edition, 59(46), 20456-20460. Available from: [Link]
-
Synthesis of pyrrolidines. Organic Chemistry Portal. Available from: [Link]
-
Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. Available from: [Link]
-
Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development. Available from: [Link]
-
Heckmann, C. M., & Paul, C. E. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(5), 1642–1649. Available from: [Link]
-
Berry, S., & O'Brien, P. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(46), 10104-10115. Available from: [Link]
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A facile asymmetric synthesis of either enantiomer of 2-substituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Identification & Structural Characterization of 2-Phenethylpyrrolidine
This Application Note is structured to serve as a definitive technical guide for the identification of 2-phenethylpyrrolidine (2-PEP) using Gas Chromatography-Mass Spectrometry (GC-MS). It addresses the specific challenges of distinguishing this secondary amine from its structural isomers (e.g., 1-phenethylpyrrolidine) and provides a self-validating protocol for forensic and pharmaceutical applications.[1]
Introduction & Scientific Context
2-Phenethylpyrrolidine (2-PEP, CAS: 13297-72-8) is a 2-substituted pyrrolidine derivative often encountered as a synthesis by-product, a designer drug impurity, or a standalone psychoactive substance.[1] Structurally, it consists of a pyrrolidine ring substituted at the 2-position with a 2-phenylethyl group.[2]
The Analytical Challenge:
The primary challenge in identifying 2-PEP is distinguishing it from its tertiary amine isomer, 1-phenethylpyrrolidine (N-phenethylpyrrolidine).[1] Both share the molecular formula
Experimental Design & Rationale
To ensure Scientific Integrity (E-E-A-T) , this method prioritizes chromatographic resolution and mass spectral specificity.[1]
-
Column Selection: A 5% phenyl-arylene phase (e.g., DB-5MS or HP-5MS) is selected over 100% dimethylpolysiloxane.[1] The slight polarity of the phenyl groups interacts with the
-electrons of the phenethyl moiety, improving separation from aliphatic impurities. -
Ionization: Electron Ionization (EI) at 70 eV is mandatory to induce the characteristic
-cleavage required for structural elucidation. -
Derivatization Strategy: As a secondary amine, 2-PEP can be derivatized with Trifluoroacetic Anhydride (TFAA).[1] This step is critical for validation; it shifts the retention time and mass spectrum, confirming the presence of the -NH group, whereas the tertiary isomer (1-phenethylpyrrolidine) will not react.[1]
Analytical Workflow Diagram
The following diagram outlines the logical flow from sample preparation to data validation.
Figure 1: Dual-pathway analytical workflow ensuring identification of the secondary amine functionality.
Detailed Protocol
Sample Preparation
Reagents: HPLC-grade Hexane, Ethyl Acetate, 1N NaOH, Trifluoroacetic Anhydride (TFAA).[1]
-
Extraction (for biologicals/liquids):
-
Derivatization (Validation Step):
-
Evaporate 1.0 mL of the extract to dryness under Nitrogen at 40°C.
-
Reconstitute in 50 µL Ethyl Acetate.
-
Add 50 µL TFAA. Cap and incubate at 60°C for 20 minutes.
-
Evaporate to dryness and reconstitute in 100 µL Ethyl Acetate.
-
GC-MS Instrument Parameters
These parameters are optimized for Agilent 7890/5977 or equivalent systems.
| Parameter | Setting | Rationale |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Standard forensic phase; low bleed for trace analysis. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Maintains consistent retention times.[1] |
| Inlet | Splitless (1 min purge), 250°C | Maximizes sensitivity for low-concentration samples.[1] |
| Oven Program | 60°C (1 min) → 20°C/min → 280°C (5 min) | Rapid ramp preserves peak shape for amines.[1] |
| Transfer Line | 280°C | Prevents condensation of high-boiling matrix components. |
| Source Temp | 230°C | Standard EI source temperature.[4] |
| Quad Temp | 150°C | |
| Scan Range | m/z 40 – 450 | Covers low mass fragments and potential conjugates. |
| Solvent Delay | 3.00 min | Protects filament from solvent peak.[1] |
Data Analysis & Interpretation
Mass Spectral Fragmentation (Underivatized)
The identification of 2-phenethylpyrrolidine relies on the dominance of
-
Molecular Ion (
): m/z 175 (Weak/Trace).[1] -
Base Peak (
): m/z 70 . -
Secondary Ions:
Differentiation from Isomer (1-Phenethylpyrrolidine):
While 1-phenethylpyrrolidine also has
Fragmentation Pathway Diagram
The following diagram visualizes the mechanistic origin of the diagnostic m/z 70 ion.
Figure 2: Electron Ionization fragmentation pathway yielding the diagnostic m/z 70 base peak.[1][7]
Validation via Derivatization (TFAA)
If the sample is derivatized with TFAA:
-
New Molecular Ion: m/z 271 (
).[1] -
Mechanism: The trifluoroacetyl group replaces the amine hydrogen.
-
Diagnostic Shift: The presence of the m/z 271 peak confirms the molecule is a secondary amine . If the peak remains at m/z 175 after TFAA treatment, the analyte is likely the tertiary isomer (1-phenethylpyrrolidine).[1]
References
-
SWGDRUG. (2023). Scientific Working Group for the Analysis of Seized Drugs: Mass Spectral Library. Retrieved from [Link][1]
-
National Institute of Standards and Technology (NIST). (2023).[1] NIST Chemistry WebBook, SRD 69: 2-Phenethylpyrrolidine. Retrieved from [Link][1]
-
United Nations Office on Drugs and Crime (UNODC). (2021).[1] Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Designer Drugs. Retrieved from [Link][1]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. High-Precision Automatic Identification of Fentanyl-Related Drugs by Terahertz Spectroscopy with Molecular Dynamics Simulation and Spectral Similarity Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. iris.unimore.it [iris.unimore.it]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Extraction of 2-(2-Phenylethyl)pyrrolidine from Biological Matrices
Abstract
This document provides a comprehensive guide for the extraction of 2-(2-Phenylethyl)pyrrolidine from various biological matrices, including blood, plasma, and urine. As a versatile compound in pharmaceutical development and neuroscience research, reliable quantification is paramount.[1] This guide details two primary extraction methodologies: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). It offers in-depth, step-by-step protocols, explains the scientific rationale behind methodological choices, and presents validation parameters in accordance with international guidelines.[2][3][4] The content is designed for researchers, scientists, and drug development professionals seeking robust and reproducible methods for bioanalysis.
Introduction: The Analytical Challenge
2-(2-Phenylethyl)pyrrolidine is a key structural motif in medicinal chemistry, serving as a building block for various bioactive molecules, particularly those targeting neurological disorders.[1] Its analysis in biological fluids is essential for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. However, the inherent complexity of biological matrices—replete with proteins, salts, lipids, and endogenous metabolites—presents a significant challenge. Effective sample preparation is the most critical step to ensure accurate and reliable results by removing interferences and concentrating the analyte of interest.[5][6]
This guide focuses on two gold-standard techniques, LLE and SPE, providing the technical details necessary to develop and validate a robust extraction method.
Physicochemical Properties of 2-(2-Phenylethyl)pyrrolidine
Understanding the analyte's chemical nature is fundamental to designing an effective extraction strategy.
-
Structure: A phenethylamine moiety linked to a pyrrolidine ring.[7]
-
Chemical Formula: C₁₂H₁₇N[8]
-
Functionality: A secondary amine, making it a basic compound. This is the most critical property for extraction design.
-
pKa (Predicted): As a secondary amine, the pKa of its conjugate acid is predicted to be in the range of 10-11. This means that at physiological pH (~7.4), it will be predominantly in its protonated, positively charged (cationic) form. To extract it into an organic solvent, the pH of the aqueous sample must be raised significantly above its pKa to deprotonate it into its neutral, more lipophilic form.
-
logP (Predicted): The predicted octanol-water partition coefficient (logP) is approximately 2.5-3.0, indicating moderate lipophilicity. This property suggests good solubility in a range of organic solvents, making LLE a viable option.
Core Extraction Strategies: LLE vs. SPE
The choice between Liquid-Liquid Extraction and Solid-Phase Extraction depends on the required sample cleanliness, throughput, and available resources.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent.[9] For a basic compound like 2-(2-Phenylethyl)pyrrolidine, a "back-extraction" approach is highly effective.
-
Principle: The pH of the aqueous biological sample is raised (e.g., to pH > 12) to neutralize the amine, making it soluble in an organic solvent. After separation, the analyte can be "back-extracted" into a fresh acidic aqueous solution for analysis, providing an additional cleanup step.[5]
-
Advantages: Cost-effective, requires minimal specialized equipment, and can handle a wide range of sample volumes.[10]
-
Disadvantages: Can be labor-intensive, time-consuming, requires large volumes of organic solvents, and is prone to emulsion formation, which complicates phase separation.[9][11]
Solid-Phase Extraction (SPE)
SPE is a more modern and selective technique that uses a solid sorbent packed into a cartridge or well plate to retain the analyte from the liquid sample.[12] For basic compounds, a mixed-mode cation exchange sorbent is the most powerful approach.
-
Principle: Mixed-mode SPE combines two retention mechanisms: reversed-phase (hydrophobic) and ion exchange (electrostatic).[13][14][15] The sample is loaded at a controlled pH (e.g., pH 6) where the analyte is positively charged and retained by the strong cation exchange functional groups on the sorbent.[13][15] A series of rigorous washes can then be performed to remove neutral and acidic interferences before the final elution of the purified analyte.
-
Advantages: High selectivity leading to very clean extracts, high analyte recovery, reduced solvent consumption, easily automated for high-throughput applications, and no emulsion issues.[13][14][16]
-
Disadvantages: Higher cost per sample compared to LLE, and requires method development to optimize sorbent, wash, and elution steps.
Detailed Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is optimized for extracting basic compounds like 2-(2-Phenylethyl)pyrrolidine.
Materials:
-
Human plasma (or other biological matrix)
-
Internal Standard (IS) solution (e.g., a structurally similar compound like 2-phenylpyrrolidine)
-
1M Sodium Hydroxide (NaOH)
-
Methyl tert-butyl ether (MTBE) or a mixture like Dichloromethane/Isopropanol (95/5, v/v)[17]
-
0.1M Hydrochloric Acid (HCl) or Formic Acid
-
Centrifuge tubes (15 mL, polypropylene)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (compatible with analytical instrument, e.g., mobile phase)
Step-by-Step Methodology:
-
Sample Aliquoting: Pipette 500 µL of plasma into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 20 µL) of the IS working solution. Vortex briefly.
-
Alkalinization (Crucial Step): Add 500 µL of 1M NaOH to the sample. Vortex for 30 seconds. This step raises the pH to >12, converting the protonated analyte into its neutral form, which is essential for extraction into the organic solvent.[5]
-
Organic Solvent Addition: Add 5 mL of MTBE to the tube.
-
Extraction: Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase. Alternatively, use a mechanical shaker for 10-15 minutes.
-
Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to separate the aqueous and organic layers cleanly. Emulsions, if any, should be resolved.
-
Analyte Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube, taking care not to aspirate any of the lower aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of reconstitution solvent. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis (e.g., by LC-MS/MS).
Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE) from Human Urine
This protocol uses a strong cation exchange/reversed-phase mixed-mode sorbent for superior cleanup.
Materials:
-
Mixed-mode strong cation exchange (SCX) SPE cartridges (e.g., 100 mg, 3 mL)[13][18]
-
Urine sample
-
Internal Standard (IS) solution
-
50 mM Ammonium Acetate buffer (pH 6.0)
-
Methanol (HPLC grade)
-
1M Acetic Acid
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol (v/v). Prepare fresh.[13][14]
-
SPE Vacuum Manifold
-
Collection tubes
-
Solvent evaporator
-
Reconstitution solvent
Step-by-Step Methodology:
-
Sample Pre-treatment: To 1 mL of urine, add 1 mL of 50 mM ammonium acetate (pH 6.0).[13] This step adjusts the pH to ensure the analyte is positively charged for retention on the SCX sorbent.[15] Add IS and vortex. Centrifuge if particulates are present.
-
SPE Cartridge Conditioning: Place cartridges on the vacuum manifold.
-
Wash with 1 mL of Methanol.
-
Equilibrate with 1 mL of 50 mM ammonium acetate (pH 6.0).[13] Do not let the sorbent go dry.
-
-
Sample Loading: Load the pre-treated sample onto the cartridge. Apply a gentle vacuum to draw the sample through at a slow, steady rate (approx. 1 mL/min).
-
Interference Wash Steps (Key to Cleanliness):
-
Wash 1 (Polar Interferences): Wash with 1 mL of 50 mM ammonium acetate (pH 6.0).[13]
-
Wash 2 (Weakly Basic/Acidic Interferences): Wash with 1 mL of 1M Acetic Acid.[13]
-
Wash 3 (Non-polar Interferences): Wash with 1 mL of Methanol.[13] This removes hydrophobic compounds retained by the reversed-phase mechanism, while the analyte remains bound by the strong ion-exchange interaction.[15]
-
-
Analyte Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analyte with 2 x 1 mL aliquots of 5% Ammonium Hydroxide in Methanol. The ammonia neutralizes the charge on the analyte, disrupting the ion-exchange retention and allowing it to elute.[13][14] Allow the first aliquot to soak for 2-4 minutes before applying vacuum.[14]
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of reconstitution solvent, as described in the LLE protocol.
-
Analysis: Transfer to an autosampler vial for analysis.
Method Validation & Data Comparison
Any developed bioanalytical method must be validated to ensure it is fit for its intended purpose.[2][3] Validation should be performed according to regulatory guidelines such as those from the FDA or ICH M10.[4][19]
Key Validation Parameters:
-
Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components.[19]
-
Accuracy & Precision: Should be determined at multiple concentration levels, including the Lower Limit of Quantification (LLOQ).[19][20]
-
Calibration Curve: A minimum of 6-8 non-zero standards should be used to define the relationship between concentration and response.[19][20]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The suppression or enhancement of analyte signal due to co-eluting matrix components.
-
Stability: Analyte stability in the biological matrix under various storage conditions.
Table 1: Comparative Performance of LLE and SPE
| Parameter | Liquid-Liquid Extraction (LLE) | Mixed-Mode SPE | Rationale & Justification |
| Typical Recovery | 70-90% | >90% | SPE offers more controlled interactions, leading to higher and more consistent recoveries.[13] |
| Matrix Effect | Moderate to High | Very Low | The rigorous wash steps in mixed-mode SPE remove a significant portion of matrix components (e.g., phospholipids), resulting in cleaner extracts and reduced ion suppression in LC-MS.[14] |
| Selectivity | Low to Moderate | Very High | LLE relies solely on partitioning. Mixed-mode SPE uses orthogonal retention mechanisms (hydrophobic and ionic), providing superior selectivity.[15] |
| Throughput | Low (Manual) | High (Automatable) | SPE is well-suited for 96-well plate formats and automation, significantly increasing sample processing speed.[16] |
| Solvent Usage | High (5-10 mL/sample) | Low (2-4 mL/sample) | SPE is a more environmentally friendly technique due to lower solvent consumption.[11] |
| Cost per Sample | Low | Moderate | While SPE cartridges are more expensive, the cost can be offset by reduced solvent use, higher throughput, and fewer failed analytical runs. |
Visualization of Workflows
Overall Bioanalytical Workflow
The following diagram illustrates the general workflow from sample collection to final data analysis.
Caption: General workflow for bioanalytical sample processing.
Decision Logic: Choosing an Extraction Method
This diagram outlines the key decision points when selecting between LLE and SPE.
Caption: Decision tree for selecting an extraction method.
Conclusion
The successful extraction of 2-(2-Phenylethyl)pyrrolidine from biological matrices is achievable through either Liquid-Liquid Extraction or Solid-Phase Extraction. LLE offers a cost-effective solution for lower-throughput needs, while mixed-mode SPE provides superior selectivity, recovery, and cleaner extracts, making it the preferred method for demanding applications requiring low detection limits and high throughput. The choice of method should be guided by the specific requirements of the study, available resources, and desired data quality. Proper method validation in accordance with regulatory standards is mandatory to ensure the integrity and reliability of the final analytical data.
References
-
ResearchGate. (2015, July 21). Extraction of Drug from the Biological Matrix: A Review. [Link]
-
ResearchGate. (2025, August 5). Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. [Link]
-
European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation. [Link]
-
Biotage. Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. [Link]
-
PubMed. (2009, June 15). Simultaneous separation and detection of 18 phenethylamine/tryptamine derivatives by liquid chromatography-UV absorption and -electrospray ionization mass spectrometry. [Link]
-
National Institutes of Health. (2017, May 31). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. [Link]
-
International Council for Harmonisation. (2022, May 24). ICH M10 on bioanalytical method validation and study sample analysis. [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
Biotage. (2023, February 2). When should I choose a mixed-mode SPE?. [Link]
-
Aurora Biomed. (2022, September 29). Automated SPE for Drugs of Abuse in Urine Sample. [Link]
-
Bentham Open. (2008, December 4). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. [Link]
-
ResearchGate. (2025, August 6). Determination of Selected Stimulants in Urine for Sports Drug Analysis by Solid Phase Extraction via Cation Exchange and Means of Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
Wikipedia. 1-(2-Phenylethyl)pyrrolidine. [Link]
-
ResearchGate. (2012, April 27). Isolation and Elucidation of Pyrrolizidine alkaloids from tuber of Gynura pseudo-china (L.) DC. [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Biotage. Extraction of a Drugs of Abuse Panel from Whole Blood Using ISOLUTE® SLE+ Prior to UPLC-MS. [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Pyrrolidinone (FDB000741). [Link]
-
International Journal of Innovative Science and Research Technology. Analysis of Drugs from Biological Samples. [Link]
-
National Institutes of Health. Bioanalytical method validation: An updated review. [Link]
-
MDPI. (2026, February 9). Design, Synthesis and Evaluation of Novel Pyrrolidinone-Based ACE2 Inhibitors: Preliminary Study. [Link]
-
Agilent. (2013, January 11). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. [Link]
-
U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
NIST. 2-Pyrrolidinone. [Link]
-
American Laboratory. (2008, October 24). Automation of Solid-Phase Extraction for Urinary Opiate Analysis. [Link]
-
Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. [Link]
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- 20. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Guide to the Reduction of 2-(2-phenylethyl)pyrrole: Reagents, Protocols, and Mechanistic Insights
An Application Note for Researchers and Drug Development Professionals
Abstract: The transformation of aromatic pyrroles into saturated pyrrolidines is a critical step in the synthesis of numerous pharmacologically active compounds and natural products. The pyrrolidine scaffold is a ubiquitous feature in medicinal chemistry, valued for its conformational rigidity and ability to engage in key biological interactions. This guide provides a detailed overview of the requisite reagents and methodologies for the reduction of 2-(2-phenylethyl)pyrrole to 2-(2-phenylethyl)pyrrolidine. We delve into the mechanistic underpinnings of various reduction strategies, offer a comparative analysis of common methods, and present a detailed, field-proven protocol for catalytic hydrogenation.
Strategic Overview: The Challenge of Pyrrole Reduction
The core challenge in reducing a pyrrole ring lies in overcoming its aromatic stability. Unlike isolated double bonds, the delocalized π-electron system of the pyrrole ring is relatively unreactive towards many reducing agents under standard conditions. Therefore, successful reduction necessitates either highly active catalytic systems or chemical methods that activate the ring towards hydride attack or electron transfer. The choice of method depends on factors such as substrate tolerance to reaction conditions (e.g., pH, pressure), desired stereoselectivity, and available laboratory equipment.
The primary methodologies for this transformation can be broadly categorized as:
-
Catalytic Hydrogenation: The most common and often most efficient method, employing a heterogeneous catalyst and hydrogen gas.
-
Chemical Reduction: Utilizing hydride reagents or dissolving metals, often requiring acidic conditions to activate the pyrrole ring.
-
Electrolytic Reduction: An alternative method using an electric current to drive the reduction.
Comparative Analysis of Reduction Methodologies
Selecting the optimal reduction strategy is crucial for achieving high yield and purity. Below is a comparative summary of the most relevant methods for the reduction of substituted pyrroles.
| Methodology | Reagents & Typical Conditions | Advantages | Disadvantages & Limitations |
| Catalytic Hydrogenation | H₂ gas (1-100 atm), Catalyst (PtO₂, Pd/C, Rh/C, Ru/C), Solvent (AcOH, EtOH, MeOH), Room Temp. to 80°C.[1][2][3] | High yields, clean reactions, well-established, catalyst can be recycled.[4] | Requires specialized high-pressure equipment; catalysts can be pyrophoric; potential for side-chain reduction. |
| Hydride Reduction | NaBH₃CN, Trifluoroacetic Acid (TFA).[5][6] | Milder conditions (no high pressure); useful if hydrogenation is not feasible.[7] | NaBH₃CN is highly toxic; often requires N-activation (e.g., N-sulfonyl) for efficient reduction.[5][6] |
| Dissolving Metal Reduction | Zinc powder, HCl or Acetic Acid.[1][8] | Inexpensive reagents, simple setup. | Often results in partial reduction to 3-pyrrolines; yields can be moderate.[1][8] |
| Diimide Reduction | Hydrazine (N₂H₄), oxidizing agent (e.g., H₂O₂, O₂), or thermal decomposition of azodicarboxylates.[9][10] | Metal-free; selectively reduces non-polar C=C bonds.[11] | Diimide is unstable and must be generated in situ; competing disproportionation can lower efficiency.[11] |
| Electrolytic Reduction | Electric current, Lead (Pb) or Zinc (Zn) cathode, acidic electrolyte (e.g., H₂SO₄).[12][13] | Precise control over reduction potential.[13] | Requires specialized electrochemical equipment; yields can be inconsistent.[12] |
Mechanistic Pathways: A Tale of Two Approaches
The mechanisms for catalytic hydrogenation and chemical hydride reduction are fundamentally different. Understanding these differences is key to troubleshooting and optimizing the reaction.
A. Catalytic Hydrogenation: This is a surface-mediated process. The pyrrole adsorbs onto the surface of the heterogeneous metal catalyst (e.g., Platinum). Molecular hydrogen (H₂) also adsorbs onto the metal and dissociates into reactive hydrogen atoms. These atoms are then transferred sequentially to the adsorbed pyrrole, saturating the double bonds.[4] The delivery of hydrogen typically occurs from the least sterically hindered face of the molecule.[10]
B. Hydride Reduction in Acid: This pathway involves activation of the pyrrole ring by protonation. In a strong acid like TFA, the pyrrole nitrogen or a ring carbon is protonated, disrupting the aromatic system and forming a highly reactive pyrrolenium cation. This electrophilic cation is then readily attacked by a hydride donor like sodium cyanoborohydride (NaBH₃CN), initiating the reduction cascade.[6]
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 8. Knorr-Rabe partial reduction of pyrroles: Application to the synthesis of indolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicreactions.org [organicreactions.org]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. "A study of the electrolytic reduction of pyrrole" by Don Richard Strehlau [scholarsmine.mst.edu]
storage and handling conditions for hygroscopic pyrrolidine salts
Application Note: Storage, Handling, and Recovery of Hygroscopic Pyrrolidine Salts
Introduction: The Thermodynamics of Deliquescence
In drug discovery, pyrrolidine scaffolds are ubiquitous, yet their salt forms—particularly hydrochlorides (HCl) and trifluoroacetates (TFA)—present a persistent challenge: hygroscopicity .
For the researcher, the issue is not merely that the salt "gets wet."[1] The fundamental problem is deliquescence , a phase transition where the solid absorbs enough atmospheric moisture to dissolve in its own sorbed water. This creates a cascade of failures:
-
Stoichiometric Drift: Weighing a "wet" salt introduces undefined mass errors (often 5–15%), ruining molar equivalents in sensitive couplings.
-
Chemical Instability: Water acts as a plasticizer, increasing molecular mobility and accelerating hydrolysis of sensitive side chains (e.g., nitriles, esters).
-
Physical Intractability: Crystalline powders transform into sticky gums or oils, making transfer impossible.
This guide moves beyond basic "keep it dry" advice. It provides a thermodynamically grounded protocol for the lifecycle of these salts: from receipt to recovery.
Part 1: The "Russian Doll" Storage Architecture
The most common failure mode is relying on the vendor's original packaging. Most screw-cap bottles are permeable to water vapor over months. To combat this, we employ a Multi-Layer Exclusion System .
Core Principle: Vapor Pressure Differential
Water moves from areas of high vapor pressure (ambient lab air, ~50% RH) to low vapor pressure (the salt surface). Storage must create a barrier where the diffusion rate approaches zero.
Protocol 1: The Storage Hierarchy
| Layer | Component | Function | Technical Spec |
| Primary | Borosilicate Vial with PTFE-Lined Cap | Direct contact barrier. | Avoid polyethylene (PE) bags; water permeates PE. |
| Sealant | Parafilm® M or Electrical Tape | Gas exchange retardant. | Apply under tension to seal the cap-neck junction. |
| Secondary | Desiccator Cabinet / Jar | Macroscopic environment control. | Must contain active desiccant (CaSO₄ or Silica). |
| Tertiary | Inert Gas Backfill (Argon/N₂) | Displaces moist air. | Argon is heavier than air and offers better blanketing. |
Visualizing the Storage Logic:
Caption: The "Russian Doll" exclusion strategy. Each layer reduces the water vapor transmission rate (WVTR) by an order of magnitude.
Part 2: The Tactical Transfer (Weighing Protocol)
Opening a cold bottle of hygroscopic salt in humid air is catastrophic. Condensation forms immediately.
Protocol 2: The "Difference Weighing" Technique
Objective: Minimize the time the bulk material is exposed to the atmosphere.
-
Equilibration: Allow the storage container to reach room temperature before opening. Opening a cold vial (e.g., from a -20°C freezer) causes instant condensation.
-
The Setup: Place a tared receiving flask (with solvent or stir bar) on the bench.
-
The Transfer:
-
Weigh the entire source vial (capped). Record Mass
. -
Quickly transfer an estimated amount to the receiving flask.
-
Immediately recap the source vial.
-
Weigh the source vial again. Record Mass
. -
Mass Transferred =
.
-
-
Why this works: You never wait for the balance to stabilize while the open hygroscopic salt is absorbing water. The "wait time" happens when the vial is closed.
Part 3: The Rescue Mission (Drying & Recovery)
If a salt has clumped or turned into a gum, it must be dried before use to ensure accurate stoichiometry.
Method A: Vacuum Oven (Standard)
-
Conditions: 40–50°C at <10 mbar.
-
Risk: Some pyrrolidine salts (especially TFAs) have low melting points. If the oven is too hot, the salt melts, reducing surface area and trapping water.
-
Validation: Check melting point (MP) vs literature.
Method B: Azeotropic Drying (Recommended for Gums)
This is the most robust method for recovering "oiled out" salts.
-
Dissolution: Dissolve the wet gum in a small volume of Methanol (to ensure solubility).
-
Entrainment: Add a larger volume of Toluene (or Acetonitrile).
-
Evaporation: Rotovap to dryness. The toluene/water or acetonitrile/water azeotrope carries the moisture away.
-
Repetition: Repeat 2–3 times until a free-flowing solid is obtained.
Table 1: Azeotropic Efficiency for Water Removal
| Solvent Partner | Azeotrope BP (°C) | % Water in Azeotrope | Suitability |
| Toluene | 85.0 | 20.2% | Excellent. High water capacity, breaks gums. |
| Acetonitrile | 76.5 | 16.3% | Good. Better for very polar salts insoluble in toluene. |
| Ethanol | 78.2 | 4.4% | Poor. Low water capacity; often retains water in lattice. |
Part 4: Quality Control (Self-Validating Systems)
How do you know your salt is dry? Do not guess. Use qNMR (Quantitative NMR) .
Protocol 3: NMR Water Quantification
-
Solvent: Use an anhydrous deuterated solvent (e.g., DMSO-
from a fresh ampoule). -
Acquisition: Run a standard
H NMR. -
Calculation:
-
Integrate a non-exchangeable proton on the pyrrolidine ring (e.g., 2H or 1H). Set this to the theoretical number of protons.
-
Integrate the water peak (approx. 3.33 ppm in DMSO-
, varies with concentration/pH). -
Calculate the molar ratio of Water : Salt.[2]
-
Decision Matrix: The Handling Workflow
Caption: Operational workflow for assessing and processing hygroscopic salts before use.
References
-
BenchChem. (2025). Effective Drying of Aniline Hydrochloride Salts: Protocols and Troubleshooting. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Pyrrolidine. Retrieved from
-
University of Rochester. (2026).[3] Tips & Tricks: Weighing Hygroscopic Solids. Department of Chemistry. Retrieved from
-
National Institutes of Health (PubChem). (2025). Compound Summary: Pyrrolidine Hydrochloride.[4] Retrieved from
-
Koch Modular. (2023). Breaking Azeotropes: Distillation Strategies. Retrieved from
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
Sources
in vitro binding assay protocols using 2-(2-Phenylethyl)pyrrolidine
APPLICATION NOTE: AN-PHARM-2024-08 Subject: Pharmacological Characterization of 2-(2-Phenylethyl)pyrrolidine via Radioligand Binding Assays Target: Monoamine Transporters (DAT, NET, SERT)
Abstract & Scope
This technical guide outlines the standardized protocols for determining the binding affinity (
As a structural analog of Prolintane and Pyrovalerone , this compound exhibits stimulant properties presumed to arise from reuptake inhibition. However, accurate pharmacological profiling requires distinguishing between transporter binding (affinity) and functional uptake inhibition (efficacy). This guide focuses strictly on Competitive Radioligand Binding Assays , the industry standard for establishing the selectivity profile of novel phenethylamine/pyrrolidine derivatives.
Safety & Handling (Critical)
-
Compound Status: 2-(2-Phenylethyl)pyrrolidine is a research chemical with psychoactive potential.[1] It must be handled in a Class II Biosafety Cabinet.
-
Lipophilicity: The phenethyl-pyrrolidine scaffold is highly lipophilic. Use glass or silanized plasticware where possible to prevent non-specific adsorption to vessel walls.
-
Radiosafety: Protocols involve Tritium (
H). Standard radiation safety compliance (shielding, waste disposal) is mandatory.
Experimental Logic & Workflow
The objective is to determine the equilibrium dissociation constant (
Mechanism of Action Visualization
Figure 1: Competitive binding dynamic. The test compound competes for the orthosteric site, reducing the detectable radioactive signal.
Materials & Reagents
A. Radioligands (The Standards)
To ensure data comparability with literature (e.g., PDSP database), use the following gold-standard ligands:
| Target | Radioligand | Reference Compound (Non-Specific) | |
| DAT | ~10–15 nM | GBR-12909 ( | |
| NET | ~2–5 nM | Desipramine ( | |
| SERT | ~1–3 nM | Paroxetine ( |
B. Biological Source
-
Preferred: HEK293 or COS-7 cells stably transfected with human DAT/NET/SERT (hDAT, hNET, hSERT).
-
Alternative: Rat striatal membranes (rich in DAT) or cortical membranes (rich in NET/SERT).
Detailed Protocol: Competitive Binding Assay
Phase 1: Preparation of Assay Buffer
-
Standard Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Optimization Note: For pyrrolidine derivatives, add 0.1% BSA (Bovine Serum Albumin) to the buffer. This acts as a carrier protein to prevent the lipophilic test compound from sticking to the plastic pipette tips and plates, ensuring the actual concentration matches the calculated concentration.
Phase 2: The Binding Reaction
-
Format: 96-well polypropylene deep-well plates. Final volume: 250
L.
Step-by-Step:
-
Test Compound Dilution: Prepare serial dilutions of 2-(2-Phenylethyl)pyrrolidine in DMSO.
-
Range:
M to M (11 points). -
Note: Keep final DMSO concentration
to avoid membrane disruption.
-
-
Plate Setup:
-
Total Binding (TB): Buffer + Membrane + Radioligand.
-
Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + Saturating Blocker (e.g.,
GBR-12909). -
Experimental: Buffer + Membrane + Radioligand + 2-(2-Phenylethyl)pyrrolidine (varying concentrations).
-
-
Initiation: Add 50
L of membrane suspension (approx. 20–40 g protein/well) to initiate the reaction. -
Incubation: Incubate for 2 hours at 4°C .
-
Why 4°C? Room temperature incubation risks transporter internalization or degradation during the assay. 4°C maintains equilibrium stability for cocaine analogs and phenethylamines.
-
Phase 3: Termination & Filtration
This is the most critical step for reproducibility.
-
Filter Prep: Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour.
-
Scientific Rationale: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. 2-(2-Phenylethyl)pyrrolidine is positively charged at pH 7.4. Without PEI, the compound will stick to the filter, causing artificially high background counts.
-
-
Harvesting: Use a 96-well cell harvester (e.g., PerkinElmer or Tomtec).
-
Wash: Rapidly filter the reaction mix and wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Drying & Counting: Dry filters, add liquid scintillant, and count in a Beta Counter (LSC).
Data Analysis & Calculation
Workflow Visualization
Figure 2: Data processing pipeline from raw scintillation counts to affinity constants.
The Cheng-Prusoff Correction
You cannot directly compare
- : Concentration of 2-(2-Phenylethyl)pyrrolidine that displaces 50% of specific binding.
- : Concentration of radioligand added (e.g., 2 nM).
- : Dissociation constant of the radioligand (determined previously via Saturation Binding).[3]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Non-Specific Binding (NSB) | Ligand sticking to filters. | Increase PEI concentration to 0.5% or add 0.1% BSA to wash buffer. |
| Steep Hill Slope (>1.2) | Ligand depletion or insolubility. | Ensure |
| Low Signal-to-Noise | Poor membrane quality. | Use fresh membranes or increase protein concentration per well (up to 50 |
| Inconsistent Replicates | Pipetting error or evaporation. | Use automated liquid handling. Seal plates during incubation. |
References
-
NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocol Book. University of North Carolina at Chapel Hill.[4][5] (Standardized protocols for DAT/NET/SERT binding).
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (
) and the concentration of inhibitor which causes 50 per cent inhibition ( ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. -
Madras, B. K., et al. (1989). Cocaine receptors on dopamine transporters: binding characteristics and autoradiographic localization. Journal of Pharmacology and Experimental Therapeutics.
-
Rothman, R. B., et al. (2000). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. (Methodology for phenethylamine profiling).
Sources
Troubleshooting & Optimization
troubleshooting low yields in 2-(2-Phenylethyl)pyrrolidine synthesis
Welcome to the technical support center for the synthesis of 2-(2-phenylethyl)pyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical building block.[1] Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, helping you optimize your reaction yields and product purity.
Introduction to the Synthesis of 2-(2-Phenylethyl)pyrrolidine
2-(2-Phenylethyl)pyrrolidine is a versatile heterocyclic compound widely employed as a key intermediate in the synthesis of various bioactive molecules and therapeutic agents, particularly in the field of neuropharmacology.[1] Its synthesis can be approached through several routes, with the most common and practical methods being Reductive Amination and N-Alkylation . This guide will focus on troubleshooting these two primary synthetic pathways.
Troubleshooting Guide: Low Yields and Impurities
Low product yield is a frequent challenge in organic synthesis. This section provides a systematic approach to identifying and resolving common issues in the synthesis of 2-(2-phenylethyl)pyrrolidine.
I. Reductive Amination Pathway
A common and efficient method for synthesizing 2-(2-phenylethyl)pyrrolidine is the reductive amination of 4-phenyl-2-butanone with an ammonia source, followed by cyclization and reduction.
"4-Phenyl-2-butanone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ammonia Source" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Imine Intermediate"; "Cyclized Intermediate"; "2-(2-Phenylethyl)pyrrolidine" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reducing Agent" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"4-Phenyl-2-butanone" -> "Imine Intermediate" [label="Condensation"]; "Ammonia Source" -> "Imine Intermediate"; "Imine Intermediate" -> "Cyclized Intermediate" [label="Intramolecular Cyclization"]; "Cyclized Intermediate" -> "2-(2-Phenylethyl)pyrrolidine" [label="Reduction"]; "Reducing Agent" -> "2-(2-Phenylethyl)pyrrolidine"; }
Q1: My reductive amination of 4-phenyl-2-butanone is resulting in a low yield of 2-(2-phenylethyl)pyrrolidine. What are the likely causes and how can I improve it?
A1: Low yields in this reaction can stem from several factors. Here’s a breakdown of potential issues and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Imine Formation | The initial condensation between 4-phenyl-2-butanone and the ammonia source to form the imine intermediate is a crucial equilibrium step. Inadequate removal of water can shift the equilibrium back towards the starting materials. | - Azeotropic water removal: Use a Dean-Stark apparatus if the solvent allows (e.g., toluene). - Dehydrating agents: Add molecular sieves (3Å or 4Å) to the reaction mixture. |
| Suboptimal Reducing Agent | The choice and handling of the reducing agent are critical. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.[2] | - Sodium Borohydride (NaBH₄): Ensure it is added portion-wise at a controlled temperature to avoid rapid, uncontrolled reduction of the starting ketone. - Sodium Cyanoborohydride (NaBH₃CN): This is often more selective for the imine over the ketone but is toxic and requires careful handling. - Catalytic Hydrogenation: Ensure the catalyst (e.g., Pd/C, Raney Nickel) is active and not poisoned. Use appropriate pressure and temperature. |
| Side Reactions | Several side reactions can compete with the desired product formation. | - Over-reduction: The ketone starting material can be reduced to the corresponding alcohol (4-phenyl-2-butanol). Use a milder or more selective reducing agent. - Polymerization: Under harsh acidic or basic conditions, side reactions can lead to polymeric materials. Ensure pH is controlled. |
| Incorrect pH | The pH of the reaction is crucial for both imine formation (favored under slightly acidic conditions) and the stability of the reducing agent. | - Monitor and adjust pH: The optimal pH is typically between 6 and 8. Use a buffer system if necessary. |
II. N-Alkylation Pathway
Another common approach is the N-alkylation of pyrrolidine with a suitable 2-phenylethyl electrophile, such as 2-phenylethyl bromide or tosylate.
"Pyrrolidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2-Phenylethyl Halide/Tosylate" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2-(2-Phenylethyl)pyrrolidine" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Side Product (Quaternary Salt)" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Pyrrolidine" -> "2-(2-Phenylethyl)pyrrolidine" [label="Nucleophilic Substitution"]; "2-Phenylethyl Halide/Tosylate" -> "2-(2-Phenylethyl)pyrrolidine"; "Base" -> "2-(2-Phenylethyl)pyrrolidine"; "2-(2-Phenylethyl)pyrrolidine" -> "Side Product (Quaternary Salt)" [label="Over-alkylation"]; }
Q2: I am attempting the N-alkylation of pyrrolidine with 2-phenylethyl bromide, but my yield is low and I see multiple spots on my TLC. What's going wrong?
A2: N-alkylation reactions can be prone to specific side reactions and may require careful control of conditions.
| Potential Cause | Explanation | Recommended Solution |
| Over-alkylation | The product, 2-(2-phenylethyl)pyrrolidine, is also a nucleophile and can react with another molecule of 2-phenylethyl bromide to form a quaternary ammonium salt. This is a common issue in N-alkylation of secondary amines.[3] | - Stoichiometry: Use a slight excess of pyrrolidine relative to the alkylating agent. - Slow Addition: Add the 2-phenylethyl bromide slowly to the reaction mixture to maintain a low concentration of the alkylating agent. |
| Inadequate Base | A base is required to neutralize the HBr formed during the reaction. If the base is too weak or insoluble, the reaction will be slow and the pyrrolidinium salt will precipitate. | - Choice of Base: Use a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). - Solvent: Ensure the base is at least partially soluble in the chosen solvent. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial in biphasic systems. |
| Poor Leaving Group | If you are using a less reactive electrophile (e.g., 2-phenylethyl chloride), the reaction may be very slow. | - Activate the Leaving Group: Convert the corresponding alcohol to a better leaving group, such as a tosylate or mesylate. Alternatively, use 2-phenylethyl iodide, which can be generated in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction). |
| Solvent Effects | The choice of solvent can significantly impact the rate of S(_N)2 reactions. | - Polar Aprotic Solvents: Use solvents like acetonitrile (MeCN) or dimethylformamide (DMF) to accelerate the reaction. Ensure the solvent is dry. |
Frequently Asked Questions (FAQs)
Q3: What is the best way to purify crude 2-(2-phenylethyl)pyrrolidine?
A3: The purification method depends on the impurities present.
-
Distillation: If the main impurities are starting materials or solvents with different boiling points, vacuum distillation is an effective method.
-
Column Chromatography: For removing closely related byproducts, such as the over-alkylation product or the reduced alcohol from the reductive amination, column chromatography on silica gel is recommended. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol with a small amount of triethylamine to prevent the amine from streaking on the silica) is typically effective.
-
Acid-Base Extraction: To remove non-basic impurities, an acid-base extraction can be performed. Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether or dichloromethane) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the purified amine is extracted back into an organic solvent.
Q4: Can I use L-proline as a starting material to synthesize chiral 2-(2-phenylethyl)pyrrolidine?
A4: Yes, L-proline is an excellent chiral starting material. The synthesis would typically involve the reduction of the carboxylic acid functionality to an alcohol, followed by further functional group manipulation to introduce the phenylethyl group. A common strategy involves the conversion of the carboxylic acid to a ketone via reaction with an organometallic reagent, followed by reduction of the ketone and deoxygenation. Alternatively, a multi-step sequence involving protection of the amine, activation of the carboxylic acid, and coupling with a suitable phenylethyl nucleophile can be employed.[4][5]
Q5: How can I monitor the progress of my reaction?
A5:
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine). The product, being more polar than the starting alkyl halide but less polar than pyrrolidine, should have a distinct Rf value. Staining with potassium permanganate or ninhydrin can help visualize the spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more quantitative information about the conversion of starting materials and the formation of products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and dissolving in a deuterated solvent for ¹H NMR analysis can give a clear picture of the reaction progress by observing the disappearance of starting material signals and the appearance of product signals.
Experimental Protocols
Protocol 1: Reductive Amination of 4-Phenyl-2-butanone
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-phenyl-2-butanone (1.0 eq) and a suitable solvent (e.g., methanol or ethanol).
-
Amine Addition: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, e.g., 5-10 eq).
-
Imine Formation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in small portions.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting ketone is consumed.
-
Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: N-Alkylation of Pyrrolidine
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrolidine (1.2 eq), a suitable base such as powdered potassium carbonate (2.0 eq), and a polar aprotic solvent (e.g., acetonitrile).
-
Addition of Electrophile: Add 2-phenylethyl bromide (1.0 eq) dropwise to the stirred suspension. A catalytic amount of sodium iodide (0.1 eq) can be added to accelerate the reaction.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC until the 2-phenylethyl bromide is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by vacuum distillation or column chromatography.
References
-
Chem-Impex. (n.d.). 2-(2-Phenylethyl)pyrrolidine. Retrieved February 14, 2026, from [Link]
- Hayes, M., et al. (2019). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis.
-
BU CyberSec Lab. (n.d.). 2-(2-Phenylethyl)pyrrolidine. Retrieved February 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-Pyrrolidinemethanol, α,α-diphenyl-, (±)-. Retrieved February 14, 2026, from [Link]
- Stoltz, B. M., et al. (2021).
-
Corrosion. (2020, August 20). Proline Decarboxylation to Pyrrolidine [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved February 14, 2026, from [Link]
- Yuan, Y., et al. (2016). Engineering of Amine Dehydrogenase for Asymmetric Reductive Amination of Ketone by Evolving Rhodococcus P.
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 2002. (2002). Synthesis of Peptides and Peptidomimetics.
-
ResearchGate. (n.d.). Proline derivatives in the synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐ones. Retrieved February 14, 2026, from [Link]
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
-
MDPI. (2025, November 12). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Portal. (2005). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Retrieved February 14, 2026, from [Link]
Sources
Technical Support Center: Purification of 2-(2-Phenylethyl)pyrrolidine Hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for the purification of 2-(2-Phenylethyl)pyrrolidine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] This document is designed to offer practical, field-proven insights into overcoming common challenges encountered during the isolation and purification of this compound.
Understanding the Chemistry: The Synthesis and Common Side Products
The synthesis of 2-(2-phenylethyl)pyrrolidine typically involves the reductive amination of phenylacetaldehyde with pyrrolidine.[2][3] This process, while effective, can lead to the formation of several side products that complicate the purification of the desired hydrochloride salt. Understanding the origin of these impurities is the first step in developing an effective purification strategy.
dot graph "Synthesis_and_Side_Products" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Phenylacetaldehyde + Pyrrolidine", fillcolor="#4285F4"]; B [label="Imine Intermediate", fillcolor="#34A853"]; C [label="2-(2-Phenylethyl)pyrrolidine\n(Desired Product)", fillcolor="#34A853"]; D [label="Unreacted Phenylacetaldehyde", fillcolor="#EA4335"]; E [label="Unreacted Pyrrolidine", fillcolor="#EA4335"]; F [label="Over-alkylation Products", fillcolor="#FBBC05"]; G [label="Aldol Condensation Products", fillcolor="#FBBC05"]; H [label="Alcohol from Aldehyde Reduction", fillcolor="#FBBC05"];
// Edges A -> B [label="Imine Formation"]; B -> C [label="Reduction (e.g., NaBH4, H2/Pd)"]; A -> G [label="Self-Condensation"]; A -> H [label="Premature Reduction"]; C -> F [label="Reaction with\nStarting Materials"]; A -> D [label="Incomplete Reaction"]; A -> E [label="Incomplete Reaction"]; } caption="Formation of 2-(2-Phenylethyl)pyrrolidine and common side products."
Primary Impurities and Their Origins:
-
Unreacted Starting Materials: Incomplete reactions can leave residual phenylacetaldehyde and pyrrolidine.
-
Imine Intermediate: The intermediate Schiff base may persist if the reduction step is not driven to completion.[2][4]
-
Over-alkylation Products: The secondary amine product can sometimes react further with the starting materials, leading to more complex amines.[5]
-
Aldol Condensation Products: Phenylacetaldehyde can undergo self-condensation, especially under basic conditions.[6]
-
Alcohol Byproduct: The reducing agent can sometimes reduce the starting aldehyde to 2-phenylethanol, particularly if a strong reducing agent is used under conditions that do not favor imine formation.[5]
Troubleshooting Guide: Q&A Format
This section addresses specific issues you may encounter during the purification of 2-(2-Phenylethyl)pyrrolidine hydrochloride.
Q1: My final product is an oil or a sticky solid, and I can't get it to crystallize. What's going on?
Answer: This is a common problem often referred to as "oiling out" and can be caused by several factors, including the presence of impurities or an unsuitable solvent system.[7] The impurities act as a solute, depressing the melting point of your product and preventing the formation of a stable crystal lattice.
Troubleshooting Steps:
-
Initial Purification via Acid-Base Extraction: Before attempting crystallization, perform a rigorous acid-base extraction to remove neutral and basic impurities.
-
Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash with a dilute acid (e.g., 1M HCl) to protonate the desired amine and pull it into the aqueous layer.
-
The organic layer will retain unreacted aldehyde and aldol condensation products.
-
Basify the aqueous layer (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.[8]
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
-
Solvent Selection for Crystallization: The choice of solvent is critical for successful crystallization of the hydrochloride salt.
-
Good Solvents (for dissolving): Alcohols like isopropanol or ethanol are often good choices for dissolving the hydrochloride salt at elevated temperatures.
-
Anti-Solvents (for precipitation): A non-polar solvent in which the salt is insoluble, such as diethyl ether or hexane, is then added to induce crystallization.[9]
-
dot graph "Crystallization_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];
subgraph "cluster_0" { label = "Purification Process"; bgcolor="#F1F3F4"; A [label="Crude Product (Oil)", fillcolor="#EA4335"]; B [label="Dissolve in minimal\nhot solvent (e.g., Isopropanol)", fillcolor="#4285F4"]; C [label="Add anti-solvent (e.g., Diethyl Ether)\ndropwise until cloudy", fillcolor="#FBBC05"]; D [label="Cool slowly to room temperature,\nthen in an ice bath", fillcolor="#34A853"]; E [label="Collect crystals by vacuum filtration", fillcolor="#34A853"]; F [label="Wash with cold anti-solvent", fillcolor="#34A853"]; G [label="Dry under vacuum", fillcolor="#34A853"]; H [label="Pure Crystalline Product", fillcolor="#34A853"];
} } caption="Workflow for recrystallization of the hydrochloride salt."
Q2: I've tried recrystallization, but my product purity is still low according to NMR/LC-MS. What are my next steps?
Answer: If standard recrystallization is insufficient, more advanced purification techniques may be necessary. The nature of the persistent impurity will dictate the best approach.
Advanced Purification Strategies:
| Technique | When to Use | How it Works |
| Column Chromatography | When impurities have similar solubility to the product. | The crude free-base (before converting to the HCl salt) can be purified on a silica gel column. The less polar impurities will elute first, followed by the more polar amine product.[10][11] |
| Two-Solvent Recrystallization | To achieve higher purity crystals. | Dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble. Then, slowly add a second solvent (an anti-solvent) in which the compound is poorly soluble until the solution becomes cloudy. Reheat to clarify and then cool slowly.[12] |
| Charcoal Treatment | To remove colored impurities. | Before crystallization, add a small amount of activated charcoal to the hot solution to adsorb colored byproducts. Filter the hot solution through celite to remove the charcoal before allowing it to cool.[7] |
Q3: My reaction yields are consistently low. How can I optimize the reaction to minimize side product formation from the start?
Answer: Low yields are often a result of suboptimal reaction conditions that favor side reactions.[5][6]
Optimization Strategies:
-
Choice of Reducing Agent: Using a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) can prevent the premature reduction of the starting aldehyde.[5][13] These reagents are more selective for the iminium ion over the carbonyl group.[5][14]
-
pH Control: Maintaining a slightly acidic pH (around 4-5) is often optimal for imine formation.[5][6] If the pH is too low, the amine will be protonated and non-nucleophilic.[6]
-
Water Removal: The formation of the imine is an equilibrium reaction that produces water. Removing water, for instance with molecular sieves, can drive the reaction towards the imine intermediate.[5][14]
-
Stepwise Procedure: Instead of a one-pot reaction, consider a stepwise approach. First, form the imine and then add the reducing agent. This can minimize side reactions involving the starting materials.[3]
Frequently Asked Questions (FAQs)
Q: What is the expected appearance of pure 2-(2-Phenylethyl)pyrrolidine hydrochloride? A: Pure 2-(2-Phenylethyl)pyrrolidine hydrochloride should be a white to off-white crystalline solid.
Q: How can I confirm the purity of my final product? A: Purity should be assessed using a combination of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and melting point analysis.
Q: Is it better to purify the free base or the hydrochloride salt? A: For column chromatography, purifying the free base is generally easier due to its better solubility in common organic solvents. For final product isolation and stability, the hydrochloride salt is preferred as it is typically a stable, crystalline solid.
Q: Can I use other acids to form the salt? A: Yes, other acids like hydrobromic acid or sulfuric acid can be used. However, the hydrochloride salt is most common in pharmaceutical applications due to its favorable physicochemical properties.
Q: What are the storage conditions for 2-(2-Phenylethyl)pyrrolidine hydrochloride? A: The hydrochloride salt is generally stable and should be stored in a cool, dry place away from light and moisture.
References
- Benchchem. (n.d.). Troubleshooting Reductive Amination Reaction Conditions.
- Benchchem. (n.d.). Troubleshooting Low Conversion Rates in Reductive Amination.
- Wikipedia. (2024). Reductive amination.
- Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
- ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
- Benchchem. (n.d.). Technical Support Center: Purification of Long-Chain N-Substituted Pyrrolidines.
- White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions.
- National Institutes of Health. (n.d.). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- ACS Publications. (2026). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. The Journal of Organic Chemistry.
- Chem-Impex. (n.d.). 2-(2-Phenylethyl)pyrrolidine.
- ACS Publications. (n.d.). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au.
- Erowid. (n.d.). Reductive Amination Review.
- BU CyberSec Lab. (n.d.). 2-(2-Phenylethyl)pyrrolidine.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrrolidine-Based Compounds.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Reductive Amination Review [erowid.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Phenethylpyrrolidine Synthesis Optimization
Topic: Optimizing Reaction Temperature for Phenethylpyrrolidine Formation Ticket ID: CHEM-OPT-8821 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Core Directive
Welcome to the Technical Support Center. You are likely encountering yield inconsistencies or impurity profiles (specifically styrene elimination products or incomplete conversion) during the synthesis of
This scaffold is a fundamental tertiary amine motif in medicinal chemistry. Its formation generally proceeds via two distinct mechanistic pathways, each with unique thermal requirements:
-
Nucleophilic Substitution (
): Pyrrolidine + Phenethyl Halide.-
Critical Variable: Balancing alkylation kinetics against E2 elimination.
-
-
Reductive Amination: Pyrrolidine + Phenylacetaldehyde.
-
Critical Variable: Imine/enamine stability vs. reducing agent activity.
-
This guide provides optimized protocols and troubleshooting workflows for both, grounded in kinetic control and thermodynamic stability.
Pathway A: Nucleophilic Substitution ( )
The Challenge: The reaction between phenethyl bromide and pyrrolidine is a competition between substitution (
Optimized Protocol: Acetonitrile Reflux System
-
Reagents: Phenethyl bromide (1.0 eq), Pyrrolidine (1.2 - 1.5 eq),
(2.0 eq). -
Solvent: Acetonitrile (ACN) - Chosen for its polarity and boiling point (82°C).
| Parameter | Recommended Value | Scientific Rationale |
| Reaction Temp | 60°C – 80°C | ACN reflux (82°C) maximizes |
| Addition Temp | 25°C (RT) | Add pyrrolidine dropwise at RT to prevent initial exotherm spikes. |
| Time | 4 – 6 Hours | Monitor via TLC/LCMS. Prolonged heating promotes degradation. |
Troubleshooting Guide ( )
Q: I am seeing a large non-polar spot on TLC (
-
Diagnosis: Styrene formation via E2 elimination.
-
Root Cause: Temperature too high (>80°C) or base is too strong/concentrated.
-
Fix:
-
Lower bath temperature to 60°C .
-
Switch solvent to Acetone (Reflux @ 56°C). The lower boiling point acts as a thermal safety valve.
-
Ensure you are using anhydrous
(mild base) rather than NaOH/KOH.
-
Q: The reaction stalls at 70% conversion.
-
Diagnosis: Loss of nucleophile.
-
Root Cause: Pyrrolidine boils at 87°C. If your reflux condenser is inefficient or the bath is too hot, you are distilling off your reactant.
-
Fix: Use a 1.5 eq excess of pyrrolidine and ensure condenser coolant is <5°C.
Pathway B: Reductive Amination (The "Mild" Route)
The Challenge: This pathway involves the formation of an iminium ion intermediate followed by hydride reduction. The temperature must be high enough to dehydrate the carbinolamine to the iminium ion, but low enough to prevent the decomposition of the reducing agent (specifically if using STAB).
Optimized Protocol: The Abdel-Magid Method
-
Reagents: Phenylacetaldehyde (1.0 eq), Pyrrolidine (1.05 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq).
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[1]
| Parameter | Recommended Value | Scientific Rationale |
| Imine Formation | 20°C – 25°C | Stir aldehyde + amine for 30 mins before adding reductant. Allows equilibrium shift to imine. |
| Reduction Temp | 20°C – 25°C | STAB is stable at RT. Heating is unnecessary and can cause aldehyde reduction (side reaction). |
| Quench Temp | 0°C | Exothermic hydrolysis of borate salts requires ice-bath cooling. |
Troubleshooting Guide (Reductive Amination)
Q: I observe significant amounts of phenylethanol (alcohol byproduct).
-
Diagnosis: Direct reduction of the aldehyde.[2]
-
Root Cause: Reducing agent added before imine formation was complete, or temperature was too high (>40°C) making direct reduction competitive.
-
Fix:
-
Pre-stir aldehyde and pyrrolidine for 45-60 minutes at RT .
-
Maintain reaction strictly at 20-25°C .
-
Q: Reaction is extremely slow; imine isn't forming.
-
Diagnosis: Steric/Electronic inhibition (rare for pyrrolidine) or wet solvent.
-
Fix:
-
Add a drying agent (
or molecular sieves) during the imine formation step. -
Slightly elevate temp to 35-40°C for the first hour, then cool to RT for STAB addition.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for selecting the optimal pathway and temperature based on your available reagents and constraints.
Caption: Decision tree for optimizing reaction parameters based on precursor pathway and impurity profile.
Comparative Data Table
The following table summarizes expected outcomes based on thermal variables.
| Pathway | Reagents | Temperature | Typical Yield | Major Impurity |
| Phenethyl Bromide / | 82°C (Reflux) | 75-85% | Styrene (<5%) | |
| Phenethyl Bromide / | 100°C+ (DMF) | 50-60% | Styrene (15-30%) | |
| Phenethyl Bromide / | 25°C | <10% (24h) | Unreacted SM | |
| Red. Am. | Aldehyde / STAB | 25°C | 85-95% | Minimal |
| Red. Am. | Aldehyde / NaBH4 | 0°C | 70-80% | Phenylethanol |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][3] Journal of Organic Chemistry.
- Relevance: Establishes the standard protocol for mild reductive amination at room temper
-
Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry."
- Relevance: General procedures for N-alkylation of secondary amines and reflux optimiz
-
Valdez, C. A., et al. (2014). "An Efficient, Optimized Synthesis of Fentanyl and Related Analogs."[4] PLOS ONE.
- Relevance: Provides specific experimental data on the reductive amination of phenethyl-derivatives using STAB at ambient temper
-
Siegfried Method Analysis (DEA/Scientific Liter
- Relevance: Discusses the kinetics of phenethyl halide alkylation and the risks of elimination at high temper
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. tbsrj.mazums.ac.ir [tbsrj.mazums.ac.ir]
Technical Support Center: Solubility Optimization for 2-(2-Phenylethyl)pyrrolidine
Ticket ID: SOL-PEP-001 Subject: Resolving precipitation and solubility limits in aqueous buffers Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open
Executive Summary
2-(2-Phenylethyl)pyrrolidine (CAS: 106366-30-7) presents a classic "lipophilic amine" challenge. While the pyrrolidine ring is basic (
This guide provides a tiered troubleshooting approach, moving from basic pH manipulation to advanced encapsulation strategies.
Module 1: The Solubility Decision Matrix
Before altering your protocol, determine your starting material state and target application.
Figure 1: Decision tree for selecting the correct solubilization strategy based on starting material and buffer composition.
Module 2: Troubleshooting Guides (Q&A)
Issue 1: "My compound crashes out immediately when added to PBS."
Diagnosis: This is likely a pH-Solubility Mismatch or Anion Incompatibility .
-
The Science: 2-(2-Phenylethyl)pyrrolidine acts as a base. In its free base form (often an oil), it is hydrophobic. It requires protonation (accepting an
) to become water-soluble. PBS (pH 7.4) buffers against the pH drop required to protonate the amine, keeping it in its insoluble "oily" state. Furthermore, phosphate anions can sometimes form "tight ion pairs" with large organic cations, leading to precipitation.
Protocol A: The "In-Situ Salt" Method (Recommended)
-
Stock Preparation: Do not dissolve the free base directly in DMSO if you plan to go high-concentration in water later. Instead, dissolve the free base in 0.1 M HCl (stoichiometric equivalent).
-
Result: This converts the oil into the Hydrochloride salt (2-(2-Phenylethyl)pyrrolidine·HCl).
-
-
Dilution: Dilute this acidic stock into your buffer.
-
Verification: Check pH. If the final pH drops below physiological relevance, adjust back to 7.4 using dilute NaOH, but do so slowly to avoid localized precipitation.
Protocol B: Buffer Switching
-
Switch to HEPES or Tris-HCl: These buffers utilize bulky organic counter-ions that are less likely to cause precipitation compared to the inorganic phosphate ions in PBS.
Issue 2: "I need high concentrations (>1 mM) for animal dosing, but DMSO is toxic."
Diagnosis: You have hit the Thermodynamic Solubility Limit of the simple salt.
-
The Science: Simple salts may still be too lipophilic for high-concentration aqueous delivery. You need to "hide" the hydrophobic phenylethyl tail.
Protocol: Cyclodextrin Complexation Cyclodextrins (CDs) are cone-shaped molecules with a hydrophobic cavity and hydrophilic exterior.[1] The phenylethyl group fits inside the cavity, shielding it from water.
| Parameter | Recommendation | Reason |
| CD Type | HP-β-CD (Hydroxypropyl-beta-cyclodextrin) | Higher water solubility and safer renal profile than parent |
| Ratio | 1:2 to 1:5 (Drug : CD molar ratio) | Excess CD ensures dynamic equilibrium favors the complex. |
| Vehicle | 10-20% w/v HP-β-CD in Saline | Provides an isotonic, solubilizing matrix. |
Workflow:
-
Prepare a 20% (w/v) solution of HP-β-CD in 0.9% saline.
-
Add 2-(2-Phenylethyl)pyrrolidine (as HCl salt) to this vehicle.
-
Vortex and sonicate for 20 minutes at 37°C.
-
Filter sterilize (0.22 µm). Note: If the filter clogs, the complex did not form; increase CD concentration.
Issue 3: "My DMSO stock precipitates when added to cell culture media."
Diagnosis: Kinetic Solubility Crash .
-
The Science: When a DMSO stock hits water, the DMSO molecules rapidly hydrate (bond with water), leaving the lipophilic drug molecules "stranded." They aggregate and precipitate faster than they can disperse.
Protocol: The "Step-Down" Dilution Avoid "shocking" the system.
-
Intermediate Step: Dilute your 100 mM DMSO stock 1:10 into pure sterile water (not buffer) first. Water has a lower ionic strength than media, reducing the "salting out" effect.
-
Secondary Dilution: Add this intermediate solution to your media.
-
Limit DMSO: Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity [1].
Module 3: Comparative Data Table
Use this table to select the method that matches your assay requirements.
| Method | Max Est. Solubility | Biological Compatibility | Pros | Cons |
| Direct PBS | < 100 µM | High | Simple, no additives. | High risk of precipitation; pH dependent. |
| DMSO Cosolvent | ~1-5 mM | Low to Moderate | Easy stock prep; standard in HTS. | Cytotoxic >0.5%; potential for "crash out". |
| HCl Salt (In Situ) | ~10-50 mM | High | Physiologically relevant counter-ion. | Requires pH monitoring; acidic stock. |
| HP-β-CD | > 50 mM | High | Excellent for in vivo; protects compound. | Expensive; complex preparation. |
References
-
Galvao, J. et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Cryobiology, 68(1), 24-28.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
Sources
minimizing degradation of 2-(2-Phenylethyl)pyrrolidine HCl during storage
An Application Scientist's Guide to Preserving the Integrity of 2-(2-Phenylethyl)pyrrolidine HCl
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in storing and handling 2-(2-Phenylethyl)pyrrolidine HCl. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you minimize degradation and ensure the reliability of your experimental results.
Part 1: Frequently Asked Questions (FAQs) on Storage
This section provides quick answers to the most common questions regarding the storage of 2-(2-Phenylethyl)pyrrolidine HCl.
Q1: What are the ideal storage conditions for 2-(2-Phenylethyl)pyrrolidine HCl?
A1: To minimize degradation, 2-(2-Phenylethyl)pyrrolidine HCl should be stored in a tightly sealed, airtight container in a cool, dry, and well-ventilated place.[1][2] Key environmental factors to control are temperature, humidity, and light. For long-term storage, refrigeration (2-8°C) is recommended, and the container should be protected from direct sunlight.[3][4]
Q2: Why is it important to store this compound in a dry environment?
A2: As a hydrochloride salt, this compound can be hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water can initiate hydrolytic degradation pathways. Furthermore, the presence of moisture can accelerate other degradation processes and may affect the physical state of the material. Storing in a desiccated environment or under an inert gas like nitrogen or argon is a best practice for sensitive compounds.[5]
Q3: The material is a hydrochloride salt. Does this make it more or less stable?
A3: Generally, converting a free amine to its hydrochloride salt is done to increase stability and improve handling characteristics, such as enhancing water solubility and crystallinity. The salt form is typically less volatile and less susceptible to oxidative degradation than the free base. However, it introduces its own stability considerations, primarily related to hygroscopicity and potential reactions in non-buffered aqueous solutions.[1][6]
Q4: I've noticed the powder clumping together. What does this indicate?
A4: Clumping is a strong indicator of moisture absorption. This suggests that the storage container may not have been sealed properly or was opened frequently in a humid environment. While it may not immediately signify chemical degradation, it is a critical warning sign that the conditions are favorable for hydrolysis to occur.
Part 2: Troubleshooting Guide for Suspected Degradation
If you suspect your sample of 2-(2-Phenylethyl)pyrrolidine HCl has degraded, this section provides a logical workflow to diagnose the issue.
Q1: My analytical results (e.g., HPLC, NMR) show new, unexpected peaks. How can I confirm if this is degradation?
A1: The appearance of new peaks is the most direct evidence of impurity formation or degradation. To confirm, you should compare the analytical profile of your stored sample against a reference standard or a freshly opened, new lot of the compound. A stability-indicating method, typically a gradient HPLC-UV method, is essential for separating the parent compound from potential degradation products.[7][8]
Q2: What are the likely causes of degradation if my sample has been stored at room temperature?
A2: Even at room temperature, several factors can contribute to degradation over time:
-
Oxidation: The phenylethyl group and the pyrrolidine ring can be susceptible to oxidation, especially with prolonged exposure to air (oxygen).[7][9] This process can be accelerated by trace metal impurities.
-
Photodegradation: If the container is not opaque, exposure to ambient lab lighting (especially UV wavelengths) can provide the energy to initiate photolytic degradation pathways.[10]
-
Humidity: As mentioned, absorption of atmospheric moisture can lead to hydrolysis.[11]
Q3: I dissolved the compound in a solvent for an experiment and left it on the bench. Could this cause degradation?
A3: Absolutely. Degradation is often much faster in solution than in the solid state.[9] The choice of solvent, its pH, and exposure to light and air while in solution are critical factors. For instance, unbuffered aqueous solutions can lead to hydrolysis. Some organic solvents can contain impurities (like peroxides in older ethers) that actively degrade dissolved compounds.
Below is a troubleshooting workflow to help identify the source of potential degradation.
Part 3: Understanding Degradation Pathways
A deeper understanding of potential chemical reactions is key to preventing them. While a definitive degradation profile requires a formal study, the primary vulnerabilities of 2-(2-Phenylethyl)pyrrolidine HCl can be predicted based on its structure.
Key Susceptible Moieties:
-
Pyrrolidine Ring (Amine functionality): Secondary amines can be susceptible to oxidation, potentially forming N-oxides or undergoing ring-opening reactions under harsh oxidative stress.[9][12]
-
Phenylethyl Group: The C-N bond can be a point of cleavage. While there are no highly activated carbons (like a benzylic C-H adjacent to a heteroatom), oxidative pathways can still be initiated by radical mechanisms.[7]
The diagram below illustrates hypothetical degradation points on the molecule.
Part 4: Protocols for Stability Assessment
To ensure the trustworthiness of your results, you must have a self-validating system. This involves using a stability-indicating analytical method and, if necessary, performing a forced degradation study to understand potential issues proactively.
Protocol 1: Forced Degradation Study
A forced degradation study intentionally exposes the compound to harsh conditions to accelerate decomposition.[10][13] This helps identify potential degradants and confirms that your analytical method can separate them from the parent compound.[8]
Objective: To generate potential degradation products of 2-(2-Phenylethyl)pyrrolidine HCl and assess the specificity of the analytical method.
Materials:
-
2-(2-Phenylethyl)pyrrolidine HCl
-
0.1 M Hydrochloric Acid (HCl)[9]
-
0.1 M Sodium Hydroxide (NaOH)[9]
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water and Methanol/Acetonitrile (HPLC grade)
-
HPLC system with UV or MS detector[14]
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve 2-(2-Phenylethyl)pyrrolidine HCl in a suitable solvent (e.g., 50:50 water:methanol) to a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, mix equal parts of the stock solution with the stressor solution in separate vials. Prepare a control sample with the stock solution and the solvent mixture only.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60°C for 24 hours.[11]
-
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature for 8 hours.[11]
-
Oxidation: Mix with 3% H₂O₂. Keep at room temperature for 24 hours.[15]
-
Thermal Stress (Solid): Place the solid powder in an oven at 80°C for 48 hours. Then, dissolve to the target concentration.
-
Photolytic Stress (Solution): Expose the stock solution to direct UV light (e.g., in a photostability chamber) for 24 hours.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples to approximately pH 7 using NaOH or HCl, respectively.
-
Analysis: Analyze all samples (control, acid, base, oxidative, thermal, photolytic) by a suitable stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms. The goal is to achieve 5-20% degradation of the parent compound. The analytical method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main compound peak.
The table below summarizes the conditions for the forced degradation study.
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | Room Temp. | 8 hours | 5-20% |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours | 5-20% |
| Thermal (Solid) | Dry Heat | 80°C | 48 hours | 5-20% |
| Photolytic (Solution) | UV Light | Room Temp. | 24 hours | 5-20% |
Protocol 2: Recommended HPLC Method for Stability Testing
This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can serve as a starting point for developing a validated stability-indicating method.
Instrumentation & Columns:
-
System: HPLC or UPLC with PDA/DAD detector
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar)
-
Column Temperature: 35°C
-
Autosampler Temperature: 10°C
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Detection: 254 nm
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
This method should be validated for specificity, linearity, accuracy, and precision according to relevant guidelines to be fully qualified as a stability-indicating method.[8]
References
- Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.
-
CORECHEM Inc. (2022). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
- Brandt, S. D., et al. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
-
Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]
- Patel, K., et al. (2023). Screening Autoxidation Propensities of Drugs in the Solid-State Using PVP and in the Solution State Using N-Methyl Pyrrolidone. Pharmaceuticals.
- Atanasova, A., et al. (2022). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. Macedonian pharmaceutical bulletin.
-
U.S. Food and Drug Administration. (2011). Method of analysis N–methyl–2-pyrrolidone. Retrieved from [Link]
-
SLAC National Accelerator Laboratory. (2013). Hydrochloric Acid Safe Handling Guideline. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Pyrethrins and Pyrethroids. Retrieved from [Link]
-
Sharp Services. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
Wikipedia. 1-(2-Phenylethyl)pyrrolidine. Retrieved from [Link]
- Janecka, A., et al. (2021). Summarized results obtained for the chemical degradation of PK20 and...
- Bajaj, S., et al. (2012). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
- Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology.
-
AMSbiopharma. (2023). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
-
Assmann Corporation of America. HYDROCHLORIC ACID < 37% STORAGE. Retrieved from [Link]
- El-Gindy, A., et al. (2010). Stability-indicating methods for the determination of pipazethate HCl in the presence of its alkaline degradation product. Bulletin of Faculty of Pharmacy, Cairo University.
-
Kuehne Company. (2023). Hydrochloric Acid - Safety Data Sheet. Retrieved from [Link]
- Google Patents. (1993). Process for recovery of amines and volatile acids from amine salts.
- International Journal of Pharmaceutical and Chemical Sciences. (2014).
Sources
- 1. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assmann-usa.com [assmann-usa.com]
- 6. US5227483A - Process for recovery of amines and volatile acids from amine salts - Google Patents [patents.google.com]
- 7. Screening Autoxidation Propensities of Drugs in the Solid-State Using PVP and in the Solution State Using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajpsonline.com [ajpsonline.com]
- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnrjournal.com [pnrjournal.com]
- 14. fda.gov [fda.gov]
- 15. researchgate.net [researchgate.net]
improving enantiomeric excess in chiral 2-(2-Phenylethyl)pyrrolidine synthesis
A Resource for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enantioselective synthesis of 2-(2-Phenylethyl)pyrrolidine. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the underlying principles to empower you to optimize your synthetic strategies for achieving high enantiomeric excess (ee).
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of chiral 2-(2-phenylethyl)pyrrolidine.
Q1: What are the primary synthetic strategies for obtaining enantiomerically enriched 2-(2-phenylethyl)pyrrolidine?
There are several effective strategies, each with its own advantages. The most common approaches include:
-
Asymmetric Hydrogenation of Cyclic Imines: This method involves the reduction of a prochiral cyclic imine precursor using a chiral catalyst, often based on iridium or rhodium complexes with chiral ligands.[1][2]
-
Biocatalysis with Imine Reductases (IREDs): Enzymes, specifically IREDs, offer high enantioselectivity for the reduction of cyclic imines to their corresponding chiral amines.[3][4][5] This approach is often lauded for its sustainability and mild reaction conditions.
-
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a key bond-forming reaction, such as a 1,3-dipolar cycloaddition.[6] The auxiliary is subsequently removed to yield the desired enantiomerically enriched product.
-
Organocatalysis: Chiral small organic molecules, such as proline derivatives or Cinchona alkaloids, can catalyze the enantioselective formation of the pyrrolidine ring.[7][8]
Q2: My enantiomeric excess is consistently low. What are the most likely initial culprits?
Low enantiomeric excess is a frequent challenge. Before delving into extensive optimization, consider these primary factors:
-
Purity of Reagents and Solvents: Impurities in your starting materials, catalyst, or solvents can significantly impact the stereochemical control of the reaction.[9]
-
Inert Atmosphere: Many asymmetric catalysts are sensitive to air and moisture. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[10]
-
Accuracy of Analytical Method: It is crucial to have a validated and reliable analytical method, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to accurately determine the enantiomeric excess.[9][10]
Q3: Can temperature significantly affect the enantioselectivity of my reaction?
Yes, temperature is a critical parameter. In many asymmetric catalytic systems, lower temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[11] However, this is not a universal rule, and the optimal temperature must be determined empirically for each specific reaction. In some rare cases, a change in temperature can even lead to a reversal of enantioselectivity.[11]
Q4: Are there any biocatalytic alternatives to traditional chemical synthesis for this target molecule?
Absolutely. Biocatalysis, particularly using imine reductases (IREDs), has emerged as a powerful tool for the asymmetric synthesis of chiral amines, including 2-substituted pyrrolidines.[3][4][12] These enzymatic methods often provide excellent enantioselectivities (>99% ee) under mild, aqueous conditions.[1][3] Whole-cell biocatalysts have also been developed to simplify the process and cofactor regeneration.[4][5]
II. Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving common experimental issues.
Guide 1: Diagnosing and Improving Low Enantiomeric Excess (ee)
A low or inconsistent enantiomeric excess is a common hurdle in asymmetric synthesis. This guide provides a logical workflow to identify and address the root cause.
Workflow for Troubleshooting Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
Detailed Troubleshooting Steps:
1. Verification of the Analytical Method: An inaccurate ee reading can lead to unnecessary and time-consuming optimization of the reaction itself.
-
Protocol 1: Validation of Chiral HPLC/GC Method
-
System Suitability: Before analysis, inject a racemic standard of your product to ensure adequate separation of the two enantiomers. The resolution factor (Rs) should be greater than 1.5.[9]
-
Linearity: Prepare a series of samples with known ratios of the two enantiomers and analyze them. Plot the peak area ratio against the concentration ratio. The correlation coefficient (r²) should be ≥ 0.99.[9]
-
Accuracy: Prepare a sample with a known enantiomeric excess and verify that your analytical method provides a result within an acceptable margin of error.[9]
-
2. Scrutiny of Reagents and Catalyst: The chemical purity and integrity of all components are paramount.
-
Protocol 2: Substrate and Reagent Purification
-
Substrates: For solid substrates, recrystallization is often effective. For liquid substrates, consider distillation, potentially under reduced pressure.[9]
-
Solvents: Use freshly distilled, anhydrous, and degassed solvents, especially for moisture-sensitive reactions.
-
Catalyst: If you suspect catalyst degradation, it is advisable to use a freshly prepared or newly purchased batch. For synthesized catalysts, ensure thorough characterization (e.g., by NMR, mass spectrometry) to confirm purity and structure.
-
3. Evaluation of Reaction Conditions: Subtle variations in the reaction environment can have a profound impact on enantioselectivity.
-
Temperature: As mentioned, lower temperatures often favor higher ee. Screen a range of temperatures to find the optimum.[11]
-
Concentration: The concentration of the substrate and catalyst can influence the reaction kinetics and, in some cases, the aggregation state of the catalyst, which can affect enantioselectivity.[9]
-
Additives: In some catalytic systems, the presence of additives can significantly enhance enantioselectivity. Consult the literature for your specific reaction type to see if any beneficial additives have been reported.[9]
-
Reaction Time: Monitor the reaction progress over time to ensure that the enantiomeric excess does not decrease due to racemization of the product under the reaction conditions.
Guide 2: Addressing Poor Yield and Incomplete Reactions
Even with high enantioselectivity, a low yield can make a synthesis impractical.
Potential Causes and Solutions for Low Yield
| Potential Cause | Explanation | Suggested Solutions |
| Catalyst Deactivation | The catalyst may be degrading over the course of the reaction due to impurities, air, or moisture. | Ensure a strictly inert atmosphere, use purified reagents and solvents, and consider a higher catalyst loading or the addition of a catalyst stabilizer if known. |
| Steric Hindrance | The 2-(2-phenylethyl) group can present steric challenges, slowing down the reaction. | Increase the reaction temperature (while monitoring the effect on ee), use a more active catalyst, or increase the reaction time.[10] |
| Side Reactions | Competing reaction pathways may be consuming the starting material or product. | Conduct the reaction under an inert atmosphere to prevent oxidation. Use purified reagents to minimize impurity-catalyzed side reactions.[10] |
| Insufficient Reaction Time | The reaction may simply not have reached completion. | Monitor the reaction by a suitable technique (e.g., TLC, GC, NMR) to determine the optimal reaction time. |
Workflow for Optimizing Reaction Yield
Caption: Workflow for optimizing reaction yield.
III. References
-
Arnodo, D., De Nardi, F., Parisotto, S., & Prandi, C. (2023). Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non-Conventional Solvents. ChemSusChem. Available from: [Link]
-
ResearchGate. Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines. Available from: [Link]
-
Gagnon, D., & Gauthier, J. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au. Available from: [Link]
-
White Rose Research Online. Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Available from: [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature. Available from: [Link]
-
Hussain, S., Le-Dao, H., & Hussain, H. (2015). An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. ChemCatChem. Available from: [Link]
-
University of Leeds. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available from: [Link]
-
Books. Chapter 9: Other 2-Substituted Pyrrolidines as Asymmetric Organocatalysts. Available from:
-
Heckmann, C. M., & Paul, C. E. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available from: [Link]
-
Gotor-Fernández, V., & Gotor, V. (2016). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Chemical Society Reviews. Available from: [Link]
-
ACS Publications. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Available from: [Link]
-
Kumar, S., et al. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development. Available from: [Link]
-
Mitsukura, K., et al. (2013). Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. Organic & Biomolecular Chemistry. Available from: [Link]
-
Itsuno, S., et al. (2004). Asymmetric Reduction of Prochiral Cyclic Imines to Alkaloid Derivatives by Novel Asymmetric Reducing Reagent in THF or under Solid-State Conditions. The Journal of Organic Chemistry. Available from: [Link]
-
Bhat, A. A. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Current Catalysis. Available from: [Link]
-
Companyó, X., et al. (2016). Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines. Chemical Communications. Available from: [Link]
-
ResearchGate. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Available from: [Link]
-
ICJS. Super Selective Synthesis: The Evolution of Enantioselective Methods. Available from: [Link]
-
ChemRxiv. Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. Available from: [Link]
-
Rubio-Pérez, L., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available from: [Link]
-
Spino, C., & Robein, T. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron. Available from: [Link]
-
Amanote Research. (PDF) Enantioselective Synthesis of 2-Substituted. Available from: [Link]
-
STEM - Unipd. Symmetry Breaking in Asymmetric Catalysis: Racemic Catalysis to Autocatalysis. Available from: [Link]
-
RSC Blogs. Insights into temperature controlled enantioselectivity in asymmetric catalysis. Available from: [Link]
-
PubMed. Theoretical prediction of the enantiomeric excess in asymmetric catalysis. An alignment-independent molecular interaction field based approach. Available from: [Link]
-
Asymmetric-Synthesis. Terminology and analytical methods. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iris.unito.it [iris.unito.it]
- 4. An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
purification techniques for sticky 2-(2-Phenylethyl)pyrrolidine hydrochloride salts
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist | Chemical Process Development Subject: Technical Guide: Purification of Sticky 2-(2-Phenylethyl)pyrrolidine Hydrochloride Salts
Executive Summary
You are encountering a classic challenge in medicinal chemistry: the "sticky salt" syndrome. 2-(2-Phenylethyl)pyrrolidine hydrochloride (CAS 106366-30-7) is a secondary amine salt with a lipophilic phenethyl tail. This structural combination frequently leads to low-melting solids or supercooled oils that trap solvent and impurities, resisting lattice formation.
This guide moves beyond standard textbook advice, offering field-proven protocols to force crystallization, manage hygroscopicity, and remove impurities without degrading your yield.
Part 1: Troubleshooting & FAQs
Q1: I added HCl to my free base, but instead of crystals, I got a dark, sticky oil at the bottom of the flask. What happened?
A: You are experiencing "oiling out," likely caused by one of three factors:
-
Trapped Solvent: The flexible phenethyl chain creates a "soft" lattice that traps solvent molecules, preventing hardening.
-
Excess HCl: A large excess of HCl can act as an impurity, lowering the melting point and attracting moisture.
-
Rapid Precipitation: Adding acid too quickly causes the salt to crash out in an amorphous state rather than a crystalline one.
The Fix: Do not attempt to filter the oil. Instead, perform a High-Shear Trituration (See Protocol A). You need to mechanically disrupt the oil phase in the presence of a non-solvent to leach out trapped impurities and induce nucleation.
Q2: I finally got a solid, but it turned into a gum immediately upon filtration. Is my product decomposing?
A: It is likely not decomposition, but hygroscopicity . Secondary amine salts are potent hydrogen bond donors/acceptors. If the humidity in your lab is >40%, the salt will pull moisture from the air the moment solvent evaporates, dissolving itself (deliquescence).
The Fix:
-
Switch Solvents: Avoid ether (which cools upon evaporation, condensing water). Use MTBE (Methyl tert-butyl ether) or Heptane .
-
Schlenk Technique: Filter under a blanket of nitrogen or argon.
-
Wash Strategy: Wash with anhydrous solvent and immediately transfer to a vacuum desiccator.
Q3: Recrystallization from ethanol failed. What solvent system should I use?
A: Ethanol is often too polar and soluble for this specific salt.[1] The high solubility means you need very low temperatures to get recovery, promoting oiling out.
The Fix: Use a Binary Solvent System (See Protocol B).
-
Good Solvent: Isopropanol (IPA) – dissolves the salt but not too aggressively.
-
Anti-Solvent: MTBE or Ethyl Acetate – lowers the solubility limit gently.
-
Note: Avoid Acetone if possible, as it can react with secondary amines to form enamines/imines over time, even as a salt.
Part 2: Detailed Protocols
Protocol A: High-Shear Trituration (The "Gum-Buster")
Use this when you have a crude oil or sticky gum.
Materials:
-
Crude 2-(2-Phenylethyl)pyrrolidine HCl
-
Solvent: Anhydrous Diethyl Ether or MTBE (Preferred)
-
Tool: Spatula or glass rod (for scratching)
Step-by-Step:
-
Dissolution (Minimal): Dissolve your oil in the minimum amount of DCM (Dichloromethane) required to make it flowable (e.g., 1-2 mL per gram).
-
Precipitation: Add this solution dropwise into a rapidly stirring beaker of MTBE (10-15 mL per gram of compound) at 0°C.
-
The "Scratch": If it oils out again, stop stirring. Take a glass rod and vigorously scratch the side of the flask at the interface of the oil and solvent. This provides micro-glass shards that act as nucleation sites.
-
Sonication: Place the flask in a sonication bath for 5-10 minutes. The ultrasonic waves will break up the oil droplets, increasing surface area for solvent exchange.
-
Maturation: Stir the resulting suspension vigorously for 2-4 hours. The amorphous solid will slowly reorganize into a crystalline lattice.
-
Filtration: Filter rapidly on a sintered glass funnel. Do not suck dry for too long (this pulls in moist air). Cover with a rubber dam or plastic wrap immediately.
Protocol B: Slow-Cooling Recrystallization
Use this for final purification to remove trace impurities.
Step-by-Step:
-
Dissolution: Place the salt in a flask and add Isopropanol (IPA) . Heat to near boiling (80°C). Add IPA in small portions until the solid just dissolves.
-
Anti-Solvent Addition: While hot, add hot Ethyl Acetate dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add 1-2 drops of pure IPA to clear the solution back up.
-
Insulation: Wrap the flask in aluminum foil and a towel. Place it in a warm oil bath and turn the heat off, allowing the bath and flask to cool to room temperature together over 4-6 hours.
-
Cold Soak: Once at room temperature, move to a fridge (4°C) for overnight maturation.
-
Harvest: Filter the white needles/prisms and wash with cold Ethyl Acetate.
Part 3: Quantitative Data & Specifications
Table 1: Solvent Compatibility Matrix for 2-(2-Phenylethyl)pyrrolidine HCl
| Solvent System | Role | Suitability | Notes |
| Water | Solvent | Poor | Highly soluble; difficult to remove; promotes oiling. |
| Ethanol | Solvent | Moderate | Good solubility, but yield is often low due to high retention. |
| Isopropanol (IPA) | Solvent | Excellent | Ideal balance of polarity for recrystallization. |
| Diethyl Ether | Anti-Solvent | Good | Classic choice, but evaporation cooling causes water condensation. |
| MTBE | Anti-Solvent | Best | Higher boiling point than ether; less hygroscopic issues. |
| Hexane/Heptane | Wash | Excellent | Removes non-polar impurities; does not dissolve the salt. |
Part 4: Visual Workflows
Diagram 1: Purification Decision Strategy
Caption: Decision tree for selecting the appropriate purification pathway based on the physical state of the crude material.
Diagram 2: Mechanism of "Oiling Out" vs. Crystallization
Caption: The kinetic pathway of oiling out versus the thermodynamic pathway of crystallization, showing how trituration corrects the amorphous state.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 106366-30-7, 2-(2-Phenylethyl)pyrrolidine. Retrieved from [Link]
-
Organic Syntheses (2010). Purification of Amine Hydrochloride Salts via Azeotropic Drying and Trituration. (General methodology adapted for pyrrolidine derivatives). Retrieved from [Link]
-
ResearchGate (2017). Purification of organic hydrochloride salt? - Expert Discussion on Sticky Salts. Retrieved from [Link]
-
Parmar, V. K., & Shah, S. A. (2013). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.[2][3][4][5] (Insight into modifying physical properties of HCl salts). Retrieved from [Link]
Sources
identifying interference in UV detection of phenethylpyrrolidine compounds
Welcome to the technical support center for the analysis of phenethylpyrrolidine compounds using High-Performance Liquid Chromatography with UV detection (HPLC-UV). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common interferences encountered during method development and routine analysis. As phenethylpyrrolidine scaffolds are common in pharmaceutical development, ensuring analytical methods are robust and free from interference is paramount for accurate quantification and impurity profiling. This document provides in-depth, experience-based solutions in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenges
This section addresses the fundamental "what" and "why" behind common issues in the UV analysis of phenethylpyrrolidine compounds.
Q1: Why is my baseline so noisy or prone to drifting when I analyze my phenethylpyrrolpyrrolidine compound at low UV wavelengths (e.g., < 220 nm)?
A1: This is a frequent and critical issue rooted in the inherent spectroscopic properties of your analyte and the mobile phase components.
-
Analyte Chromophore: The phenethylpyrrolidine structure often lacks a strong, conjugated chromophore. The primary UV absorbance comes from the phenyl group, which has a maximum absorbance (λmax) in the low UV range of 200-220 nm.[1] Operating in this region is necessary for sensitivity but makes your method highly susceptible to background interference.
-
Mobile Phase Absorbance: Many common HPLC solvents and additives, while transparent at higher wavelengths, begin to absorb UV light significantly below 220 nm.[2][3] This is known as the "UV cutoff"—the wavelength at which the absorbance of a pure solvent reaches 1 Absorbance Unit (AU).[2] Using solvents or additives near or below their UV cutoff will inherently create a high-noise, unstable baseline.[2][4] For example, using a low-grade acetonitrile or a buffer containing certain salts can be a primary source of noise.[5]
-
Influence of pH and Solvent Polarity: The UV spectrum of an analyte can be influenced by the pH and polarity of the mobile phase.[2][3] For phenethylpyrrolidines, which are typically basic, changes in pH can alter the protonation state, causing subtle shifts in the UV spectrum and baseline drift, especially during gradient elution.[2]
Q2: I see unexpected "ghost peaks" in my chromatogram, even when I inject a blank. What are they and where do they originate?
A2: Ghost peaks are signals in your chromatogram that are not attributable to the analytes or known impurities in your sample. They are typically caused by contaminants within the HPLC system or mobile phase.[5][6]
-
Mobile Phase Contamination: This is the most common cause. Impurities in solvents (especially water), buffers, salts, or ion-pairing reagents can accumulate on the column during equilibration and then elute as distinct peaks during a gradient run.[5] Bacterial growth in improperly stored aqueous mobile phases is also a known contributor.[5]
-
System Contamination: Contaminants can be introduced from various parts of the HPLC system, including shedding pump seals, contaminated frits, or residue from previous analyses left in the injector loop.[6][7]
-
Late Eluters: A broad, poorly defined peak in a subsequent run can be a strongly retained compound from a previous injection that is finally eluting.[5][6] This is common in isocratic methods that are not followed by a sufficient column wash step.
Q3: My analyte peak is distorted (e.g., splitting, tailing, or fronting). Is this an interference issue?
A3: Yes, peak distortion is often a sign of an unresolved analytical issue, which can include co-eluting interferences or other chromatographic problems.
-
Peak Tailing: For basic compounds like phenethylpyrrolidines, tailing is often caused by secondary interactions with residual acidic silanol groups on the silica-based column packing. This can be mitigated by working at a lower pH (to protonate the silanols) or a higher pH (to deprotonate them), or by using a base-deactivated column.[8]
-
Peak Splitting or Shouldering: This is a classic sign of a partially blocked column inlet frit, a void at the head of the column, or a severe contaminant buildup from the sample matrix.[8][9] It can also indicate the presence of a closely co-eluting impurity.
-
Sample Solvent Effects: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in distorted or split peaks. Whenever possible, dissolve your sample in the initial mobile phase.[6]
Q4: How can my sample matrix (e.g., formulation excipients, biological fluid) interfere with the analysis?
A4: The sample matrix includes all components in the sample other than the analyte of interest.[10] These components can cause significant interference, a phenomenon known as the "matrix effect."[10][11]
-
Direct Co-elution: An excipient or endogenous compound may have a similar retention time to your analyte and also absorb UV light at the detection wavelength, leading to an artificially high result.
-
Signal Suppression or Enhancement: While more pronounced in mass spectrometry, severe matrix effects can also impact UV detection.[12] A co-eluting, non-absorbing compound can subtly alter the local solvent environment around the analyte as it passes through the detector flow cell, which can slightly change the analyte's molar absorptivity (a phenomenon known as solvatochromism).[12]
-
Column Contamination: Matrix components can irreversibly adsorb to the column, leading to a buildup of backpressure, loss of efficiency, and peak shape distortion over a sequence of injections.[7]
Q5: I suspect a degradation product is co-eluting with my main analyte peak. How can I definitively identify this type of interference?
A5: The most effective way to investigate interference from potential degradation products is by conducting a forced degradation study .[13][14][15] This involves intentionally subjecting your drug substance to harsh chemical and physical conditions to generate degradants.
The core principle is that a stability-indicating method must be able to separate the intact drug from any degradation products formed under stress conditions.[13][14] By running samples from these stress conditions, you can:
-
Reveal "hidden" peaks that may be co-eluting with your main analyte.
-
Establish the degradation pathways of your molecule.[13][16]
-
Demonstrate the specificity of your analytical method, a key requirement for regulatory submissions.[13][16]
Typical stress conditions include acid hydrolysis, base hydrolysis, oxidation, heat, and exposure to light (photolysis).[15][17]
Section 2: Troubleshooting Guides & Protocols
This section provides step-by-step, actionable protocols to diagnose and resolve the interference issues discussed above.
Guide 1: Systematic Diagnosis of Baseline Problems
Use this guide when experiencing excessive noise, drift, or other baseline irregularities. The workflow is designed to sequentially isolate system components.
Caption: Logic diagram for troubleshooting baseline instability.
-
Consult UV Cutoff Values: Before preparing a mobile phase, consult a reference table for the UV cutoff of all solvents and additives.[2] Ensure the chosen detection wavelength is at least 10-20 nm above the cutoff of all components.
-
Use High-Purity Reagents: Always use HPLC-grade solvents, salts, and acids/bases.[6] Water should be of high purity (e.g., Milli-Q or equivalent).[4][5]
-
Prepare Fresh: Prepare aqueous mobile phases fresh daily to prevent microbial growth.[5]
-
Degas Thoroughly: Degas the mobile phase using an inline degasser, sonication, or vacuum filtration to prevent bubble formation in the detector cell, which causes sharp baseline spikes.[9][18]
| Solvent | UV Cutoff (nm) |
| Acetonitrile | 190 |
| Water (HPLC Grade) | 190 |
| Methanol | 205 |
| Ethanol | 210 |
| Isopropanol | 205 |
| Tetrahydrofuran (THF) | 212 |
| n-Hexane | 195 |
| Source: Data compiled from LCGC North America.[2] |
Guide 2: Investigating and Eliminating Extraneous Peaks
Follow this guide to determine the source of ghost peaks, contaminants, or late eluters.
Caption: Workflow for diagnosing the source of extraneous peaks.
-
Disconnect Column: Remove the analytical column and replace it with a union.
-
Flush Pump and Injector: Flush the system (pump, lines, injector) with a strong, miscible solvent like isopropanol for 30-60 minutes to remove contaminants.[6]
-
Column-Specific Wash: Reconnect the column. Consult the manufacturer's instructions for a recommended washing procedure. A generic reversed-phase column wash sequence is:
-
Mobile phase without buffer (e.g., Water/Acetonitrile)
-
100% Acetonitrile
-
100% Isopropanol
-
(If severe contamination) 50:50 Isopropanol/Hexane
-
Flush back to 100% Isopropanol
-
Flush back to 100% Acetonitrile
-
Re-equilibrate with the initial mobile phase.[8]
-
-
Re-run Blank Gradient: After flushing, run a blank gradient analysis to confirm the ghost peaks have been eliminated.
Guide 3: Resolving Co-elution and Matrix Effects
This guide provides strategies when you suspect an interference is co-eluting with your analyte, particularly from the sample matrix.
-
Adjust Mobile Phase pH: For basic phenethylpyrrolidines, small changes in mobile phase pH can significantly alter retention time. A change of ±0.5 pH units can often resolve the analyte from a neutral or acidic interference. Ensure the final pH is within the stable range for your column (typically pH 2-8 for silica-based columns).[19]
-
Change Organic Modifier: If using acetonitrile, try substituting it with methanol, or a combination of the two. The different solvent properties can alter selectivity and may resolve co-eluting peaks.
-
Modify Gradient Slope: A shallower gradient increases the separation time between peaks, which can improve the resolution of closely eluting compounds.[19]
-
Evaluate a Different Column Chemistry: If mobile phase adjustments fail, the co-eluting compound may have very similar properties to your analyte. Switching to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase) provides a different separation mechanism and is highly effective at resolving difficult peak pairs.[20]
-
Prepare Samples:
-
Set 1 (Neat Solution): Prepare your analyte standard in the mobile phase.
-
Set 2 (Post-Spike Matrix): Obtain a blank matrix (e.g., formulation placebo, blank plasma). Process it using your sample preparation method. Spike the extracted blank matrix with the analyte standard at the same concentration as Set 1.
-
Set 3 (Pre-Spike Matrix): Spike the blank matrix with the analyte standard before performing the sample preparation method.[21]
-
-
Analyze and Calculate: Inject all three sets and record the peak areas.
-
Mitigation: If a significant matrix effect is observed (>10-15%), improve your sample preparation. Simple protein precipitation or dilution may be insufficient. Implement a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better isolate the analyte from interfering matrix components.[10]
Guide 4: Using Forced Degradation to Uncover Interferences
This guide outlines a foundational approach to performing a forced degradation study to ensure method specificity.
Caption: Overview of a forced degradation study workflow.
Objective: To generate potential degradation products and test the method's ability to separate them from the parent drug. Aim for 5-20% degradation of the active ingredient.[15]
-
Prepare Stock Solution: Prepare a stock solution of your phenethylpyrrolidine compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[15]
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat gently (e.g., 60°C) for several hours.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Leave at room temperature or heat gently for several hours.
-
Oxidation: Mix stock solution with 3% H₂O₂. Leave at room temperature for several hours.[22]
-
Thermal Degradation: Store the stock solution (solid or in solution) in an oven at an elevated temperature (e.g., 80°C) for 24-48 hours.
-
Photolytic Degradation: Expose the stock solution to light meeting ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).[13][17]
-
-
Neutralize and Dilute: Before injection, neutralize the acid and base samples. Dilute all stressed samples to the working concentration of your assay.
-
Analyze: Analyze an unstressed control sample and all stressed samples using your HPLC-UV method.
-
Evaluate:
-
Compare the chromatograms. Look for new peaks and any decrease in the area of the main analyte peak.
-
Use a photodiode array (PDA) detector if available to check the peak purity of the main analyte peak in all samples. A "pure" peak will have a consistent UV spectrum across its entire width. Any distortion suggests a co-eluting impurity.
-
By systematically applying these diagnostic and corrective procedures, you can effectively identify, understand, and eliminate sources of interference in the UV detection of phenethylpyrrolidine compounds, leading to more robust, accurate, and reliable analytical results.
References
-
The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. (2018). LCGC North America. [Link]
-
Where Do Interference Peaks in Liquid Chromatography Come From? (2024). Universal Lab Blog. [Link]
-
HPLC Troubleshooting Guide. Restek. [Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals. [Link]
-
Colorimetric detection of fentanyl using a supramolecular displacement assay. (2024). ChemRxiv. [Link]
-
Khan, M. A., et al. (2017). Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Stoll, D. R. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. [Link]
-
Torrado-Salmerón, C., et al. (2019). Development and validation of a HPLC-UV method for methadone hydrochloride quantification in a new oral solution with preservatives to be implemented in physicochemical stability studies. Farmacia Hospitalaria. [Link]
-
Fact Sheet for OSCs: Fentanyl and Fentanyl Analogs. (2018). U.S. Environmental Protection Agency (EPA). [Link]
-
measure pyrrolidine by HPLC. (2011). Chromatography Forum. [Link]
-
Al-Asmari, A. I., et al. (2015). HPLC-UV method development for fentanyl determination in rat plasma and its application to elucidate pharmacokinetic behavior. Tropical Journal of Pharmaceutical Research. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Bajaj, S., et al. (2012). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Fentanyl Detection using Agilent Resolve Handheld Raman Analyzer. Agilent. [Link]
-
What possible interferences can be encountered when performing High-Performance Liquid Chromatography (HPLC)? (2023). ResearchGate. [Link]
-
OPTIMIZATION AND VALIDATION OF RP-HPLC/UV DETECTION FOR SEVERAL COMPOUNDS SIMULTANEOUSLY IN SEMI-PURIFIED EXTRACT OF WHITE TEA. (2020). RASĀYAN Journal of Chemistry. [Link]
-
Palamar, J. J., & Salomone, A. (2019). Drug checking to detect fentanyl and new psychoactive substances. Current Opinion in Psychiatry. [Link]
-
Sample Prep Tech Tip: What is the Matrix Effect. Phenomenex. [Link]
-
Asghar, W., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules. [Link]
-
Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. [Link]
-
HPLC UV detection. (2018). Element Lab Solutions. [Link]
-
Tzanova, M., et al. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. Pharmaceutics. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. (2018). United Nations Office on Drugs and Crime (UNODC). [Link]
-
Wang, F., et al. (2012). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Journal of the Serbian Chemical Society. [Link]
-
Dolan, J. W. (2023). Matrix Effects. Separation Science. [Link]
-
Shah, D. A., et al. (2023). Chromatographic Method Development and Validation (HPLC-UV Technique) of p-Formaldehyde Quantification in Duloxetine Hydrochloride Drug Substance. Navrachana University Journal of Engineering and Technology. [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. (2025). Resolian. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
APPROACH ABOUT CURRENT TRENDS ON FORCED DEGRADATION STUDIES FOR STABILITY INDICATING METHODS. (2022). International Journal of Creative Research Thoughts. [Link]
-
Understanding Sample Complexity: Determining Matrix Effects in Complex Food Samples. (2020). Waters Corporation. [Link]
Sources
- 1. measure pyrrolidine by HPLC - Chromatography Forum [chromforum.org]
- 2. chromatographyonline.com [chromatographyonline.com]
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- 9. Avoid Pitfalls In HPLC Sample Prep Part 2 UV Analysis [advancingrna.com]
- 10. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
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stabilizing 2-(2-Phenylethyl)pyrrolidine solutions for long-term study
This technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 2-(2-Phenylethyl)pyrrolidine (often abbreviated as 2-PEP or similar in internal libraries). It focuses on the chemical vulnerabilities of the pyrrolidine ring and the phenethyl side chain to ensure data integrity in long-term pharmacological or analytical studies.
Document ID: TS-PEP-002 | Version: 2.1 | Status: Active Applicable For: Analytical Standards, Stock Solutions, Pharmacological Assays
Executive Summary
2-(2-Phenylethyl)pyrrolidine is a secondary amine structurally related to pyrovalerone analogs and phenethylamines. Its stability in solution is compromised by three primary vectors: oxidative dehydrogenation , atmospheric carboxylation (carbamate formation) , and surface adsorption . This guide provides mechanistic insights and validated protocols to mitigate these risks.
Module 1: The Chemistry of Instability
Why do your solutions degrade?
To stabilize this compound, one must understand that the pyrrolidine nitrogen is a nucleophile and a reducing agent. In its free-base form, it is highly reactive.
Degradation Pathways
The secondary amine moiety is the "Achilles' heel" of the molecule.
-
N-Oxidation / Dehydrogenation: Exposure to dissolved oxygen and light can lead to the formation of imines or N-oxides.
-
Carbamate Artifacts: Secondary amines react reversibly with atmospheric CO₂ to form carbamates. In HPLC, this often manifests as "ghost peaks" or peak splitting that disappears upon acidification.
-
Adsorption: The molecule is lipophilic and basic. At neutral pH, it adsorbs strongly to plastics (polystyrene) and standard borosilicate glass (via silanol interactions).
Mechanistic Visualization
The following diagram outlines the critical failure points when the molecule is stored improperly (neutral pH, aerobic environment).
Figure 1: Degradation vs. Stabilization pathways. Note that protonation (green path) effectively blocks both oxidation and carbamate formation.
Module 2: Formulation & Solvent Selection
How to prepare stable solutions.
The choice of solvent determines the shelf-life of your standard. Never store long-term standards in pure water or non-acidified organic solvents.
Solvent Compatibility Matrix
| Solvent System | Stability Rating | Risk Factor | Recommended Use |
| Methanol (Neat) | ⭐⭐ | Evaporation; Nucleophilic attack artifacts. | Short-term working solutions only. |
| Acetonitrile (Neat) | ⭐⭐⭐ | Aprotic; less reactive than MeOH. | LC-MS injection vials ( < 24 hrs). |
| 0.1% Formic Acid in MeOH | ⭐⭐⭐⭐⭐ | High. Protonation protects the amine. | Long-term Stock Storage. |
| Water (Neutral pH) | ⭐ | Rapid adsorption to glass; bacterial growth. | DO NOT USE for storage. |
| DMSO | ⭐⭐⭐ | Good solubility; difficult to remove; freeze/thaw issues. | Biological assays (frozen). |
Protocol: Preparation of Master Stock (1 mg/mL)
Objective: Create a stock solution stable for >6 months at -20°C.
-
Weighing: Weigh the hydrochloride salt form if available. If using the free base oil, weigh rapidly into a tared vial containing solvent to minimize CO₂ uptake.
-
Solvent: Dissolve in Methanol containing 0.1% (v/v) Formic Acid or 0.1M HCl .
-
Reasoning: The acid ensures the nitrogen remains protonated (
). The positive charge prevents the lone pair from reacting with oxidants or CO₂.
-
-
Container: Transfer to an Amber Class A Volumetric Flask (glass).
-
Inerting: Purge the headspace with Argon or Nitrogen gas for 30 seconds before sealing.
-
Aliquot: Dispense into silanized amber glass vials with PTFE-lined caps. Avoid repeated freeze-thaw cycles.
Module 3: Storage & Containment
Where to keep your samples.
The "Container Effect"
Data loss is often misdiagnosed as degradation when it is actually adsorption.
-
Plastic (Polystyrene/PP): Avoid. The hydrophobic phenethyl tail interacts with plastic surfaces, leading to concentration drops of up to 40% in 24 hours at low concentrations (<1 µg/mL).
-
Standard Glass: At neutral pH, surface silanols (Si-O⁻) bind the protonated amine.
-
Deactivated Glass: Mandatory for low-concentration studies. Use Silanized (deactivated) glass vials.
Storage Conditions
-
Temperature: -20°C or -80°C.
-
Light: Darkness is critical. Phenethyl groups can undergo photo-oxidation.
-
Headspace: Minimize headspace to reduce oxygen availability.
Module 4: Troubleshooting & FAQs
Direct solutions to common experimental failures.
Scenario A: "My LC-MS peak is splitting or broadening."
Diagnosis: Carbamate Formation.[1] Mechanism: You likely dissolved the sample in neutral methanol/acetonitrile. Atmospheric CO₂ reacted with the amine during the autosampler wait time. The Fix:
-
Add 0.1% Formic Acid to your sample vial immediately.
-
Wait 15 minutes. The acid will decarboxylate the carbamate back to the amine.[1]
-
Re-inject. The peak should sharpen and merge.
Scenario B: "The concentration dropped by 50% overnight, but no new peaks appeared."
Diagnosis: Adsorption (The "Sticky Drug" Problem). Mechanism: The molecule stuck to the walls of your container. Since it didn't degrade, no new impurity peaks appear—the signal just vanishes. The Fix:
-
Check your vial material. Are you using polypropylene? Switch to Silanized Glass .
-
Check your solvent.[2] Is it 100% aqueous? Add at least 20% organic solvent (MeOH/ACN) to disrupt hydrophobic binding.
Scenario C: "I see a mass shift of +16 Da."
Diagnosis: N-Oxidation.
Mechanism: The secondary amine was oxidized to a hydroxylamine or N-oxide (
-
This is irreversible.[2] Discard the stock.
-
For the next batch, ensure the storage solvent is acidified (protonated amines cannot be easily oxidized) and purge vials with Nitrogen.
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic logic for instrument operators.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3722272, 2-(2-Phenylethyl)pyrrolidine. Retrieved from [Link]
-
Royal Society of Chemistry (2021). Mechanistic insights into carbamate formation from CO2 and amines. Catalysis Science & Technology. Retrieved from [Link]
-
Yahya, A. M., et al. (1988). Drug sorption to glass and plastics.[3][4] Drug Metabolism and Drug Interactions. Retrieved from [Link][5][6]
-
Bedell, S. A. (2009). Oxidative degradation mechanisms for amines in flue gas capture. Energy Procedia.[5] Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2-(2-Phenylethyl)pyrrolidine Hydrochloride: Integrating ¹H NMR Spectroscopy with Complementary Analytical Techniques
An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided below. This guide is tailored for researchers, scientists, and drug development professionals.
In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of novel and existing compounds is a cornerstone of regulatory compliance and scientific rigor. For molecules like 2-(2-phenylethyl)pyrrolidine hydrochloride, a versatile building block in medicinal chemistry, a multi-faceted analytical approach is not just best practice, but a necessity. This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(2-phenylethyl)pyrrolidine hydrochloride, contextualized by a comparative evaluation with other instrumental techniques. We will explore the "why" behind our experimental choices, ensuring a self-validating and robust analytical workflow.
The Central Role of ¹H NMR Spectroscopy
Proton NMR spectroscopy remains the preeminent tool for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons is unparalleled. For a molecule such as 2-(2-phenylethyl)pyrrolidine hydrochloride, ¹H NMR allows us to map the distinct proton environments within both the pyrrolidine ring and the phenylethyl substituent.
Interpreting the ¹H NMR Spectrum of 2-(2-Phenylethyl)pyrrolidine Hydrochloride
The hydrochloride salt form of 2-(2-phenylethyl)pyrrolidine introduces a protonated amine, which can influence the chemical shifts of adjacent protons and may exhibit exchange with residual water or deuterated solvent. A typical ¹H NMR spectrum, often acquired in a solvent like deuterium oxide (D₂O) or deuterated chloroform (CDCl₃), would be predicted to show the following key features.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for 2-(2-Phenylethyl)pyrrolidine Hydrochloride
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Key Couplings (J, Hz) |
| Phenyl-H (aromatic) | 7.20 - 7.40 | Multiplet (m) | 5H | ortho, meta, para J-couplings |
| Benzylic-CH₂ (α to phenyl) | 2.70 - 2.90 | Multiplet (m) | 2H | J-coupling with adjacent CH₂ |
| Pyrrolidine-CH (at C2) | 3.50 - 3.70 | Multiplet (m) | 1H | J-coupling with adjacent CH₂ and CH₂ |
| Pyrrolidine-CH₂ (β to phenyl) | 1.90 - 2.20 | Multiplet (m) | 2H | J-coupling with benzylic CH₂ and pyrrolidine CH |
| Pyrrolidine-CH₂ (at C5) | 3.20 - 3.40 | Multiplet (m) | 2H | J-coupling with adjacent CH₂ and NH₂⁺ |
| Pyrrolidine-CH₂ (at C3, C4) | 1.80 - 2.10 | Multiplet (m) | 4H | Geminal and vicinal J-couplings |
| NH₂⁺ | Variable (often broad) | Singlet (s) or Multiplet (m) | 2H | May couple to adjacent CH |
Note: These are predicted values and can vary based on solvent, concentration, and instrument parameters.
The complexity of the aliphatic region (1.80 - 3.70 ppm) arises from the diastereotopic nature of the pyrrolidine ring protons and the potential for complex spin-spin coupling patterns. The interpretation of this region often requires advanced NMR techniques such as COSY (Correlation Spectroscopy) to definitively assign proton connectivities.
A Self-Validating Workflow: The Power of Complementary Techniques
Relying solely on ¹H NMR can be precarious, especially for complex structures or when isomeric purity is a concern. A robust analytical workflow integrates data from multiple orthogonal techniques, creating a self-validating system where each method corroborates the findings of the others.
Figure 1: Analytical Workflow for Structural Elucidation
Caption: A comprehensive analytical workflow for the structural elucidation of 2-(2-phenylethyl)pyrrolidine hydrochloride.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
While ¹H NMR reveals the proton skeleton, ¹³C NMR spectroscopy provides a direct map of the carbon backbone. Given the molecule's structure, we anticipate distinct signals for each carbon environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(2-Phenylethyl)pyrrolidine Hydrochloride
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Phenyl-C (quaternary) | 138 - 142 |
| Phenyl-CH (aromatic) | 126 - 130 |
| Benzylic-CH₂ (α to phenyl) | 35 - 40 |
| Pyrrolidine-CH (at C2) | 60 - 65 |
| Pyrrolidine-CH₂ (β to phenyl) | 30 - 35 |
| Pyrrolidine-CH₂ (at C5) | 45 - 50 |
| Pyrrolidine-CH₂ (at C3, C4) | 22 - 28 |
Note: These are predicted values. The protonation state of the amine can influence the chemical shifts of nearby carbons.
The combination of ¹H and ¹³C NMR, especially when augmented with 2D techniques like HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of each proton to its directly attached carbon, significantly strengthening the structural assignment.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy. For 2-(2-phenylethyl)pyrrolidine hydrochloride, HRMS would confirm the molecular formula, C₁₂H₁₈ClN.
Tandem mass spectrometry (MS/MS) provides further structural insight by analyzing the fragmentation pattern of the parent ion. Common fragmentation pathways for phenylethylamine derivatives involve cleavage at the Cα-Cβ bond of the side chain.[1] For 2-(2-phenylethyl)pyrrolidine, a characteristic fragment would be the tropylium ion (m/z 91) or related phenyl-containing cations. The pyrrolidine ring can also undergo characteristic fragmentation.[2][3]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. In the case of 2-(2-phenylethyl)pyrrolidine hydrochloride, the IR spectrum would provide clear evidence for the presence of the secondary amine salt and the aromatic ring.
Table 3: Key FTIR Vibrational Frequencies for 2-(2-Phenylethyl)pyrrolidine Hydrochloride
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H₂⁺ (secondary amine salt) | Stretch | 2700 - 3000 (broad)[4] |
| N-H₂⁺ (secondary amine salt) | Bend | 1560 - 1620[4][5] |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C=C (aromatic) | Stretch | 1450 - 1600 |
| C-H (aliphatic) | Stretch | 2850 - 2960 |
The broad N-H₂⁺ stretching vibration is a hallmark of amine salts.[4] The presence of this band, along with the characteristic aromatic C-H and C=C stretches, provides strong confirmatory evidence for the proposed structure.
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-phenylethyl)pyrrolidine hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize spectral width, number of scans, and relaxation delay for optimal signal-to-noise and resolution.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY and HSQC spectra to establish ¹H-¹H and ¹H-¹³C correlations, respectively.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Instrumentation: Use an HRMS instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Ionization: Employ a soft ionization technique like electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire the full scan mass spectrum over an appropriate m/z range.
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and use software to calculate the elemental composition.
Protocol 3: FTIR Spectroscopy
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect the infrared spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
References
- Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.
-
Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026, January 8). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Heacock, R. A., & Marion, L. (2025, October 5). The infrared spectra of secondary amines and their salts. ResearchGate. Retrieved from [Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Chrominfo. Retrieved from [Link]
-
IR: amines. (n.d.). University of Calgary. Retrieved from [Link]
-
Jackson, G., et al. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Retrieved from [Link]
-
Pyrrolidine. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Tables For Organic Structure Analysis. (n.d.). University of Potsdam. Retrieved from [Link]
-
2-(2-Phenylethyl)pyrrolidine. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
5.3: Proton N-H Resonance of Pyrrole. Double Resonance. (2022, September 3). Chemistry LibreTexts. Retrieved from [Link]
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13C-nuclear magnetic resonance studies of 85% 13C-enriched amino acids and small peptides. pH effects on the chemical shifts, coupling constants, kinetics of cis-trans isomerisation and conformation aspects. (1976). PubMed. Retrieved from [Link]
-
1-(2-Phenylethyl)pyrrolidine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Mass fragmentations (m/z values) of phenethylamines and tryptamines... (n.d.). ResearchGate. Retrieved from [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]
-
Pyrrolidine. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Pyrrolidine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
Showing Compound 2-Phenylethylamine (FDB010580). (2010, April 8). FooDB. Retrieved from [Link]
-
1H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1:...). (2020, July). ResearchGate. Retrieved from [Link]
-
Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
A Comparative Bioactivity Analysis: Prolintane versus the Putative Analog 2-(2-Phenylethyl)pyrrolidine
A Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of central nervous system stimulants, the pyrrolidine-containing phenethylamines represent a significant class of compounds, primarily recognized for their potent inhibition of monoamine transporters. Among these, prolintane stands out as a well-characterized norepinephrine-dopamine reuptake inhibitor (NDRI) with a history of clinical application and a notable potential for abuse.[1][2] This guide provides an in-depth comparison of the established bioactivity of prolintane with the predicted profile of its close structural analog, 2-(2-Phenylethyl)pyrrolidine, a compound for which public domain pharmacological data is conspicuously absent.
This analysis is structured to provide a comprehensive overview for researchers, leveraging the known pharmacology of prolintane to hypothesize the potential activity of 2-(2-Phenylethyl)pyrrolidine based on established structure-activity relationships (SAR) within this chemical class. Furthermore, we present detailed experimental protocols that would be essential to empirically determine the bioactivity of 2-(2-Phenylethyl)pyrrolidine and validate these hypotheses.
Prolintane: A Clinically Utilized NDRI
Prolintane, chemically known as 1-(1-phenylpentan-2-yl)pyrrolidine, is a synthetic stimulant developed in the 1950s.[1] It has been prescribed for conditions such as attention-deficit hyperactivity disorder (ADHD) and narcolepsy, owing to its ability to increase alertness and concentration.[3] However, its clinical use has been largely discontinued due to concerns about its abuse liability.[3]
The primary mechanism of action for prolintane is the inhibition of dopamine (DAT) and norepinephrine (NET) transporters.[3][4] By blocking these transporters, prolintane increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic neurotransmission. This pharmacological action is shared by other well-known stimulants like methylphenidate. Studies have shown that prolintane exhibits potent inhibitory activity at both DAT and NET, with significantly weaker effects on the serotonin transporter (SERT).[3][4] This selectivity for catecholamine transporters is a hallmark of its pharmacological profile. In vivo studies in rodents have demonstrated that prolintane administration leads to increased locomotor activity and exhibits rewarding and reinforcing effects, which are indicative of its abuse potential.[5]
2-(2-Phenylethyl)pyrrolidine: An Uncharacterized Analog
2-(2-Phenylethyl)pyrrolidine is a close structural relative of prolintane. While commercially available as a chemical reagent, there is a notable lack of published data regarding its biological activity.[6][7] Its chemical structure, featuring a phenylethyl group attached to a pyrrolidine ring, places it within the broader class of phenethylamines, which are known to interact with monoamine systems.[8] The pyrrolidine moiety is a key structural feature in many biologically active compounds, contributing to a range of pharmacological effects.
Given the structural similarities to prolintane and the foundational phenethylamine scaffold, it is reasonable to hypothesize that 2-(2-Phenylethyl)pyrrolidine may also exhibit activity as a monoamine transporter inhibitor. However, the precise nature and potency of this activity remain to be experimentally determined. The key structural difference lies in the substitution on the carbon adjacent to the pyrrolidine ring – prolintane possesses a propyl group at this position, which is absent in 2-(2-Phenylethyl)pyrrolidine. This variation could significantly influence its binding affinity and selectivity for DAT, NET, and SERT.
Comparative Pharmacological Profile: Established vs. Hypothesized
The following table summarizes the known pharmacological data for prolintane and outlines the parameters that would need to be determined for 2-(2-Phenylethyl)pyrrolidine.
| Parameter | Prolintane | 2-(2-Phenylethyl)pyrrolidine |
| Mechanism of Action | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[1][3] | To Be Determined |
| Primary Targets | Dopamine Transporter (DAT), Norepinephrine Transporter (NET)[4] | To Be Determined |
| DAT Inhibitory Potency (IC₅₀/Kᵢ) | Potent inhibitor[3][4] | To Be Determined |
| NET Inhibitory Potency (IC₅₀/Kᵢ) | Potent inhibitor[3][4] | To Be Determined |
| SERT Inhibitory Potency (IC₅₀/Kᵢ) | Weak inhibitor[3][4] | To Be Determined |
| In Vivo Effects | Increased locomotor activity, rewarding and reinforcing properties[5] | To Be Determined |
Experimental Workflows for Bioactivity Determination
To empirically assess the bioactivity of 2-(2-Phenylethyl)pyrrolidine and enable a direct comparison with prolintane, the following experimental protocols are recommended.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the binding affinity (Kᵢ) of a test compound for its molecular targets. In this context, assays for DAT, NET, and SERT would be performed using membrane preparations from cells stably expressing these transporters.
Experimental Protocol: DAT Radioligand Binding Assay
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).
-
Harvest the cells and homogenize them in an ice-cold binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.
-
-
Assay Setup (96-well plate format):
-
To each well, add in triplicate:
-
50 µL of binding buffer (for total binding) or a high concentration of a known DAT inhibitor like GBR 12909 (for non-specific binding).
-
50 µL of varying concentrations of 2-(2-Phenylethyl)pyrrolidine or prolintane.
-
50 µL of a specific radioligand for DAT, such as [³H]WIN 35,428.
-
100 µL of the prepared cell membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 2-3 hours to allow the binding to reach equilibrium.
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition binding curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
This protocol can be adapted for NET and SERT binding assays by using appropriate cell lines and specific radioligands (e.g., [³H]Nisoxetine for NET and [³H]Citalopram for SERT).
Neurotransmitter Uptake Assays
Neurotransmitter uptake assays provide a functional measure of a compound's ability to inhibit the transport of dopamine, norepinephrine, or serotonin into cells. These assays can be performed using either radiolabeled neurotransmitters or fluorescent substrates.
Experimental Protocol: Dopamine Uptake Assay using a Fluorescent Substrate
This protocol utilizes a commercially available neurotransmitter transporter uptake assay kit.[9][10]
-
Cell Plating:
-
Plate HEK293 cells stably expressing hDAT in a 96-well, black, clear-bottom microplate.
-
Allow the cells to adhere and form a confluent monolayer overnight.
-
-
Compound Incubation:
-
On the day of the assay, remove the culture medium.
-
Add varying concentrations of 2-(2-Phenylethyl)pyrrolidine or prolintane diluted in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) to the wells.
-
Incubate the plate for 10-30 minutes at 37°C.
-
-
Uptake Measurement:
-
Add the fluorescent substrate solution (provided in the kit), which mimics dopamine, to each well. The kit also contains a masking dye to quench extracellular fluorescence.
-
Immediately transfer the plate to a bottom-read fluorescence microplate reader.
-
Measure the increase in intracellular fluorescence over time (kinetic mode) or at a fixed endpoint after a specific incubation period.
-
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the dopamine uptake rate.
-
Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
This protocol can be similarly applied to measure norepinephrine and serotonin uptake using cell lines expressing hNET and hSERT, respectively.[9][10]
Visualizing the Scientific Workflow and Signaling Pathways
Diagram of the Experimental Workflow
Caption: Mechanism of action for a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).
Conclusion and Future Directions
Prolintane is a well-documented NDRI with a clear pharmacological profile. In contrast, 2-(2-Phenylethyl)pyrrolidine remains a pharmacological enigma despite its structural relationship to prolintane and the broader family of psychoactive phenethylamines. The absence of bioactivity data for 2-(2-Phenylethyl)pyrrolidine presents a clear research gap and an opportunity for novel drug discovery efforts.
The experimental protocols detailed in this guide provide a clear path forward for the characterization of this compound. By determining its binding affinities and functional potencies at the monoamine transporters, researchers can elucidate its mechanism of action and potential as a CNS stimulant. Such studies would not only provide a direct comparison to prolintane but also contribute valuable data to the understanding of structure-activity relationships within this important class of neuropharmacological agents. The potential for 2-(2-Phenylethyl)pyrrolidine to exhibit a unique selectivity profile or potency makes its investigation a worthwhile endeavor for the scientific community.
References
-
Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Lee, J. H., Kim, J. H., Kim, J. D., Lee, S. Y., & Jang, C. G. (2021). The abuse potential of prolintane in rodents: Behavioral pharmacology approaches. Behavioural Brain Research, 415, 113529. [Link]
-
Biocompare. (2022, May 9). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Retrieved from [Link]
-
Wikipedia. (2023, November 26). 1-(2-Phenylethyl)pyrrolidine. In Wikipedia. Retrieved from [Link]
-
Lee, J. H., et al. (2021). The abuse potential of prolintane in rodents: Behavioral pharmacology approaches. Behavioural Brain Research, 415, 113529. [Link]
-
Wikipedia. (2023, October 29). Prolintane. In Wikipedia. Retrieved from [Link]
-
Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2019). Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. Neuropharmacology, 161, 107635. [Link]
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Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Molecular Aspects of Medicine, 42, 67-81. [Link]
-
Blunder, M., Lass, A., Bauer, R., & Schühly, W. (2009). A Norepinephrine Transporter Assay for the Screening of Natural Products. Scientia Pharmaceutica, 77(Posters (PO)), 241. [Link]
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Wikipedia. (2023, November 28). Norepinephrine–dopamine reuptake inhibitor. In Wikipedia. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(2-Phenylethyl)pyrrolidine
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(2-phenylethyl)pyrrolidine. In the absence of a published reference spectrum for this specific molecule, we will deduce its fragmentation pathways based on well-established chemical principles and extensive data from analogous structures. To illustrate the diagnostic power of mass spectrometry in distinguishing between isomers, we will conduct a comparative analysis with its structural isomer, 1-(2-phenylethyl)pyrrolidine. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation.
Introduction: The Challenge of Isomer Differentiation
2-(2-Phenylethyl)pyrrolidine is a heterocyclic amine belonging to the phenethylamine family. Its structure, featuring a pyrrolidine ring substituted at the 2-position with a phenylethyl group, presents an interesting case for mass spectrometric analysis. The structural identification of such compounds is critical in various fields, including medicinal chemistry and forensic analysis, where related compounds are often encountered[1].
Mass spectrometry is an indispensable tool for molecular identification, but its true power lies in its ability to differentiate between isomers—molecules with the same chemical formula but different atomic arrangements. The fragmentation pattern of a molecule under electron ionization (EI) is a unique fingerprint, dictated by the weakest bonds and the stability of the resulting fragment ions. By understanding these fragmentation rules, we can predict how a molecule will break apart and use this information for confident identification.
This guide will first establish a standard methodology for acquiring mass spectral data. It will then delve into the predicted fragmentation of 2-(2-phenylethyl)pyrrolidine, explaining the chemical logic behind each bond cleavage. Finally, it will contrast this predicted pattern with that of its N-substituted isomer, 1-(2-phenylethyl)pyrrolidine, to highlight the profound impact of substituent placement on the resulting mass spectrum.
Experimental Protocol: Acquiring High-Quality Mass Spectra
To ensure reproducible and reliable data, a validated experimental workflow is paramount. The following protocol outlines a standard method for the analysis of semi-volatile amines like 2-(2-phenylethyl)pyrrolidine using Gas Chromatography-Mass Spectrometry (GC-MS).
Step-by-Step GC-MS Protocol
-
Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Perform serial dilutions to a final concentration of 1-10 µg/mL. High concentrations can lead to column overload and source contamination.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Set to 250°C to ensure rapid volatilization. Use a splitless or split (e.g., 20:1) injection mode depending on sample concentration.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm DB-5ms or HP-5ms with a 0.25 µm film thickness, is ideal for separating a wide range of analytes.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: Increase temperature at 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes to ensure all components elute.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This standard energy level provides reproducible fragmentation patterns and is used by spectral libraries like NIST[2].
-
Source Temperature: 230°C. This prevents condensation of the analyte while minimizing thermal degradation.
-
Mass Range: Scan from m/z 40 to 450. This range will capture the molecular ion and all significant fragments.
-
The causality behind these choices is rooted in best practices. A 70 eV ionization energy provides sufficient energy to generate a rich fragmentation pattern without completely obliterating the molecular ion. The temperature program is designed to provide good chromatographic separation and peak shape for a compound of this molecular weight (175.27 g/mol ).
Workflow Diagram
Caption: Standard workflow for GC-MS analysis.
Fragmentation Analysis of 2-(2-Phenylethyl)pyrrolidine
The molecular formula for 2-(2-phenylethyl)pyrrolidine is C₁₂H₁₇N, giving it a nominal molecular weight of 175. As it contains one nitrogen atom, its molecular ion peak (M⁺•) will appear at an odd m/z value, consistent with the nitrogen rule[3].
The fragmentation of this molecule is predicted to be driven by two primary structural features: the pyrrolidine ring and the phenylethyl side chain.
Key Predicted Fragmentation Pathways
-
Alpha-Cleavage (Dominant Pathway): The most favorable fragmentation for aliphatic amines is alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom[3]. This cleavage is energetically favorable because it results in a resonance-stabilized iminium cation. For 2-(2-phenylethyl)pyrrolidine, this involves the cleavage of the phenylethyl group at the bond between the ring and the side chain.
-
Mechanism: The molecular ion loses a benzyl radical (•CH₂C₆H₅), resulting in a highly stable iminium ion.
-
Resulting Ion: m/z 84 . This is predicted to be the base peak in the spectrum due to the stability of the resulting N-heterocyclic cation.
-
-
Benzylic Cleavage and Tropylium Ion Formation: A hallmark of compounds containing a benzyl or phenylethyl group is cleavage at the benzylic position (the C-C bond beta to the phenyl ring)[4].
-
Mechanism: This cleavage results in the formation of a benzyl cation (C₇H₇⁺). This cation readily rearranges into the highly stable, aromatic tropylium ion[5][6].
-
Resulting Ion: m/z 91 . The tropylium ion is exceptionally stable, and this peak is expected to be very prominent in the mass spectrum[4].
-
-
Ring Opening and Cleavage: The pyrrolidine ring itself can undergo fragmentation. A common pathway involves the loss of ethylene (C₂H₄) from the molecular ion or a primary fragment.
-
Mechanism: Following ionization, the ring can open, leading to the elimination of a neutral ethylene molecule.
-
Resulting Ion: Loss of ethylene from the m/z 84 fragment could lead to a smaller fragment at m/z 56 .
-
Fragmentation Mechanism Diagram
Caption: Predicted major fragmentation pathways for 2-(2-phenylethyl)pyrrolidine.
Comparative Analysis: 2- vs. 1-(2-Phenylethyl)pyrrolidine
To truly appreciate the diagnostic utility of these fragmentation patterns, we will compare the predicted spectrum of our target analyte with that of its isomer, 1-(2-phenylethyl)pyrrolidine, where the phenylethyl group is attached to the nitrogen atom. While both have a molecular weight of 175, their fragmentation patterns will differ significantly.
1-(2-Phenylethyl)pyrrolidine Fragmentation
For the 1-substituted isomer, the alpha-cleavage rules predict a different primary fragmentation.
-
Alpha-Cleavage: The C-C bond adjacent to the nitrogen is now within the phenylethyl chain itself. Cleavage at this position would again involve the loss of a benzyl radical (•CH₂C₆H₅).
-
Mechanism: Loss of a benzyl radical leads to the formation of an iminium ion containing the pyrrolidine ring and a methylene group.
-
Resulting Ion: m/z 84 . This fragment is identical in mass to the base peak of the 2-substituted isomer, but its formation pathway is distinct.
-
-
Benzylic Cleavage (Dominant Pathway): The most favorable fragmentation for this isomer is the cleavage of the C-N bond, which is also a benzylic cleavage. This is a highly favored pathway.
-
Mechanism: Cleavage of the C-N bond results in the formation of the stable tropylium ion (m/z 91) and a neutral pyrrolidin-1-yl radical.
-
Resulting Ion: m/z 91 . Due to the direct C-N bond cleavage pathway, this peak is predicted to be the base peak for the 1-substituted isomer.
-
Comparison Summary
| m/z | Proposed Ion Structure | Predicted Relative Abundance (2-Substituted) | Predicted Relative Abundance (1-Substituted) | Rationale for Difference |
| 175 | Molecular Ion [C₁₂H₁₇N]⁺• | Low to Medium | Low to Medium | Similar stability of molecular ions. |
| 84 | Iminium Cation [C₅H₁₀N]⁺ | High (Base Peak) | Medium | Formed via highly favorable alpha-cleavage in the 2-isomer. Less direct formation in the 1-isomer. |
| 91 | Tropylium Ion [C₇H₇]⁺ | High | High (Base Peak) | Formed via direct and favorable benzylic C-N cleavage in the 1-isomer, making it the most abundant ion. |
This side-by-side comparison demonstrates a critical concept in mass spectrometry: the position of a functional group dictates the primary fragmentation pathways. For 2-(2-phenylethyl)pyrrolidine, the dominant cleavage is predicted to produce the m/z 84 ion. In stark contrast, for 1-(2-phenylethyl)pyrrolidine, the most facile cleavage is predicted to yield the m/z 91 ion as the base peak. This clear difference in the base peak allows for unambiguous differentiation between the two isomers.
Conclusion
Crucially, this predicted pattern is diagnostically distinct from its structural isomer, 1-(2-phenylethyl)pyrrolidine, which is expected to show m/z 91 as its base peak. This comparative guide underscores the power of a mechanistic, first-principles approach to interpreting mass spectra, enabling researchers to elucidate molecular structures and confidently distinguish between closely related isomers even in the absence of reference standards.
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]
-
Couch, M. W., & Hignite, C. M. (1973). Mass spectral fragmentations of alkylpyridine N‐oxides. Organic Mass Spectrometry. [Link]
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ACS Publications. (n.d.). Tropylium ion formation in the mass spectra of stereoisomeric pentacyclo[8.2.1.14,7.02,9.03,8]tetradecanes. The Journal of Physical Chemistry. [Link]
-
National Center for Biotechnology Information. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. [Link]
-
Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. [Link]
-
ResearchGate. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. [Link]
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TMP Chem. (2018). mass spectrometry: tropylium ion. YouTube. [Link]
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MDPI. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. [Link]
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Wikipedia. (n.d.). 1-(2-Phenylethyl)pyrrolidine. [Link]
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National Center for Biotechnology Information. (2020). Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids. PubMed. [Link]
-
Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. West Virginia University. [Link]
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ResearchGate. (n.d.). EI-MS spectra of A) N-(2-phenylethyl)formamide (46), B).... [Link]
-
Canadian Science Publishing. (1971). Occurrence and Origin of the Tropylium Ion in the Mass Spectra of Arylboronic Acid Esters. [Link]
-
National Institute of Standards and Technology. (2020). Mass Spectral Libraries (NIST/EPA/NIH EI & NIST Tandem 2020) and NIST Mass Spectral Search Program (Version 2.4). [Link]
-
CNRS. (2018). Benzylium and tropylium cations identified as the two stable isomers of C7H7+. [Link]
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- 5. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzylium and tropylium cations identified as the two stable isomers of C7H7+ – Institut de Recherche en Astrophysique et Planétologie [irap.omp.eu]
Technical Characterization Guide: 2-(2-Phenylethyl)pyrrolidine HCl via IR Spectroscopy
Topic: IR Spectroscopy Characteristic Peaks of 2-(2-Phenylethyl)pyrrolidine HCl Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a comprehensive technical analysis of the infrared (IR) spectral characteristics of 2-(2-Phenylethyl)pyrrolidine Hydrochloride . As a structural analog to established stimulants like Prolintane and a key intermediate in neuropharmacological research, precise characterization of this compound is critical for quality control and forensic identification.
This document objectively compares the target compound against its Free Base form and structural analogs (e.g., Phenethylamine ), utilizing functional group analysis to validate identity. It prioritizes the differentiation of the hydrochloride salt form, which is the standard pharmaceutical presentation.
Structural Deconstruction & Vibrational Logic
To accurately interpret the IR spectrum, the molecule must be deconstructed into its constituent pharmacophores. The spectrum of 2-(2-Phenylethyl)pyrrolidine HCl is a superposition of four distinct vibrational domains.
Molecular Vibrational Centers
-
The Ammonium Center (Secondary Amine HCl): The dominant feature, creating broad, intense bands due to hydrogen bonding (
). -
The Pyrrolidine Ring: A saturated 5-membered nitrogen heterocycle contributing unique ring-breathing and methylene (
) scissoring modes. -
The Ethyl Linker: An aliphatic chain connecting the ring systems, adding to the
C-H stretching envelope. -
The Phenyl Group: A monosubstituted benzene ring providing diagnostic "out-of-plane" (OOP) bending and overtone patterns.
Analytical Workflow Diagram
The following diagram illustrates the logical flow from molecular structure to spectral output.
Figure 1: Structural-to-Spectral mapping workflow for 2-(2-Phenylethyl)pyrrolidine HCl.
Experimental Protocol: Acquisition Standards
For reproducible data, the choice of sampling technique is paramount. The hydrochloride salt is hygroscopic; therefore, moisture control is the primary variable.
Method Comparison: ATR vs. KBr
| Feature | Attenuated Total Reflectance (ATR) | KBr Pellet (Transmission) | Recommendation |
| Sample Prep | None (Direct solid contact) | Grinding with KBr salt (1:100 ratio) | ATR (High Throughput) |
| Moisture Sensitivity | Low (Short exposure time) | High (KBr is hygroscopic) | ATR (Better for HCl salts) |
| Resolution | Good (Path length fixed) | Excellent (if pellet is clear) | KBr (For publication quality) |
| Artifacts | Diamond absorption (~2000 cm⁻¹) | Water bands (3400 cm⁻¹) | ATR (Cleaner baseline) |
Validated Workflow
-
Blanking: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Collect a background spectrum (32 scans).
-
Sample Loading: Place ~5 mg of the white crystalline HCl salt onto the crystal.
-
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (ensure no spectral saturation).
-
Acquisition: Scan range 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32-64 scans.
-
Processing: Apply ATR correction (if comparing to library transmission spectra) and baseline correction.
Characteristic Peaks & Comparative Analysis
This section details the specific spectral regions used to identify the compound and distinguish it from alternatives.
The "Amine Salt" Region (2400 – 3100 cm⁻¹)
This is the most diagnostic region for the HCl salt form.
-
Target (HCl Salt): Features a broad, complex "ammonium band" stretching from 2400 to 3000 cm⁻¹ . This is caused by the N-H stretching vibrations of the charged
group, often overlapping with C-H stretches. You will observe multiple sub-maxima (Fermi resonance bands). -
Alternative (Free Base): The broad ammonium band disappears. Instead, a single, weak, sharp peak appears around 3300–3350 cm⁻¹ (N-H stretch of secondary amine).
The Aromatic Region (1600 – 2000 cm⁻¹ & <1000 cm⁻¹)
Used to confirm the monosubstituted benzene ring.
-
Overtone Pattern: A series of weak "fingers" between 1660–2000 cm⁻¹ .[1] For a monosubstituted ring, expect a 4-peak pattern (decreasing intensity).
-
OOP Bending (Fingerprint): Two strong bands are critical for confirmation:
-
~690–710 cm⁻¹: Ring puckering.
-
~730–770 cm⁻¹: C-H out-of-plane bending (5 adjacent hydrogens).
-
Comparative Data Table
The following table contrasts the target molecule with its free base and a structural analog (Phenethylamine HCl).
| Functional Group | Vibration Mode | Target: 2-(2-Phenylethyl)pyrrolidine HCl | Alt 1: Free Base Form | Alt 2: Phenethylamine HCl |
| Amine (N-H) | Stretch | 2400–2800 cm⁻¹ (Broad, Strong) | 3300–3350 cm⁻¹ (Sharp, Weak) | ~3000 cm⁻¹ (Broad, Primary Amine |
| Amine Salt | Combination | ~2000–2200 cm⁻¹ (Weak, Broad) | Absent | Present |
| Aromatic Ring | C=C Stretch | 1600 & 1495 cm⁻¹ | 1600 & 1495 cm⁻¹ | 1600 & 1495 cm⁻¹ |
| Alkane (C-H) | 2850–2960 cm⁻¹ (Cyclic & Chain) | 2800–2960 cm⁻¹ | 2850–2960 cm⁻¹ (Chain only) | |
| Aromatic (C-H) | OOP Bend | 690 & 750 cm⁻¹ (Monosubstituted) | 690 & 750 cm⁻¹ | 690 & 750 cm⁻¹ |
| C-N Bond | Stretch | 1050–1150 cm⁻¹ (Ring constrained) | 1100–1200 cm⁻¹ | 1020–1250 cm⁻¹ (Open chain) |
Note on Specificity: The primary differentiator between the target and Phenethylamine HCl is the fingerprint region (1000–1400 cm⁻¹) . The pyrrolidine ring imposes geometric constraints that shift C-C and C-N skeletal vibrations compared to the flexible ethylamine chain of phenethylamine.
Differentiation Logic: Salt vs. Base
In drug development, confirming the conversion from free base (oil) to HCl salt (solid) is a routine checkpoint.
Figure 2: Spectral shift logic when converting 2-(2-Phenylethyl)pyrrolidine from Base to HCl Salt.
Troubleshooting & Artifacts
When analyzing the spectrum, be aware of these common sources of error:
-
Water Interference (3400 cm⁻¹):
-
Christiansen Effect (KBr only):
-
Residual Solvent:
References
-
National Institute of Standards and Technology (NIST). Pyrrolidine Gas Phase IR Spectrum.[4] NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
National Institutes of Health (NIH). 2-Phenylethylamine hydrochloride | C8H12ClN - PubChem. PubChem Compound Summary.[5] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for functional group assignment rules regarding amine salts and monosubstituted benzenes).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.
Sources
Validation of Analytical Methods for 2-Phenethylpyrrolidine Quantitation: A Comparative Guide
Executive Summary
This guide provides a technical comparative analysis of analytical methodologies for the quantitation of 2-Phenethylpyrrolidine (2-PEP) . As a structural analog frequently encountered in pharmaceutical impurity profiling and forensic toxicology (often associated with precursor synthesis or novel psychoactive substances), 2-PEP requires rigorous validation to meet ICH Q2(R1) and FDA Bioanalytical Method Validation standards.[1]
While GC-MS remains a viable option for bulk purity analysis, this guide establishes LC-MS/MS as the superior technique for trace quantitation in biological matrices due to enhanced sensitivity, selectivity, and reduced sample preparation requirements.
Part 1: Scientific Foundation & Analyte Characterization[1]
To validate a method, one must first understand the molecule. 2-Phenethylpyrrolidine (C₁₂H₁₇N, MW ~175.27 g/mol ) possesses specific physicochemical properties that dictate the analytical strategy.
-
Basicity (pKa ~9.5): The secondary amine on the pyrrolidine ring is highly basic. In reverse-phase LC, this leads to silanol interactions and peak tailing unless the mobile phase is acidic or an end-capped column is used. In GC, the polar N-H bond can cause adsorption in the liner, often necessitating derivatization.
-
Lipophilicity (LogP ~2.5): The phenethyl tail provides sufficient hydrophobicity for retention on C18 columns (LC) and good solubility in organic solvents for Liquid-Liquid Extraction (LLE).[1]
The "Self-Validating" Philosophy
A robust protocol is not just a recipe; it is a system that flags its own errors.[1]
-
Internal Standardization: You must use a stable isotope-labeled internal standard (SIL-IS), such as 2-PEP-d5 or a structural analog (e.g., Fentanyl-d5 if specific IS is unavailable), to correct for matrix effects and injection variability.[1]
-
Quality Control (QC) Bracketing: Every analytical run must be bracketed by QCs (Low, Mid, High) to verify the calibration curve's validity during the run.
Part 2: Comparative Analysis of Methodologies
Method A: LC-MS/MS (Recommended)[1]
-
Mechanism: Electrospray Ionization (ESI) in positive mode.[1] The basic nitrogen is easily protonated (
), yielding high sensitivity. -
Workflow: Protein Precipitation (PP) or Solid Phase Extraction (SPE)
C18 Separation MRM Detection.[1] -
Pros: Sub-ng/mL sensitivity; no derivatization; high throughput.
-
Cons: Susceptible to matrix effects (ion suppression).[1]
Method B: GC-MS (Alternative)[1]
-
Mechanism: Electron Impact (EI) ionization.[1]
-
Workflow: LLE (at alkaline pH)
Derivatization (e.g., with TFAA or PFPA) Capillary GC MS.[1] -
Pros: Distinctive fragmentation patterns (library matching); lower instrument cost.[1]
-
Cons: Derivatization adds error prone steps; thermal instability risk; lower sensitivity for trace biological analysis.[1]
Performance Comparison Table
| Feature | LC-MS/MS (Triple Quad) | GC-MS (Single Quad) | HPLC-UV (DAD) |
| Primary Application | Trace Bioanalysis (Plasma/Urine) | Bulk Purity / Forensics | Raw Material Assay |
| Limit of Quantitation (LOQ) | 0.1 – 0.5 ng/mL | 10 – 50 ng/mL | > 1000 ng/mL |
| Selectivity | Excellent (MRM transitions) | Good (Retention + EI Spectrum) | Moderate (Retention + UV Spectrum) |
| Sample Prep Complexity | Low (Dilute & Shoot / SPE) | High (Requires Derivatization) | Low |
| Throughput | High (3-5 min run time) | Low (15-20 min run time) | Medium |
Part 3: Detailed Validation Protocol (LC-MS/MS Focus)
This protocol is designed for Trace Quantitation in Human Plasma .
Reagents & Materials
-
Analyte: 2-Phenethylpyrrolidine (>98% purity).[1]
-
Internal Standard (IS): 2-Phenethylpyrrolidine-d5.[1]
-
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters ACQUITY BEH or Agilent ZORBAX).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Sample Preparation (SPE Method)
Rationale: We choose Mixed-Mode Cation Exchange (MCX) SPE over simple protein precipitation. Since 2-PEP is basic, it will bind electrostatically to the MCX cartridge, allowing aggressive washing of neutral/acidic matrix components, thereby eliminating ion suppression.
-
Pre-treatment: Mix 200 µL Plasma + 20 µL IS + 200 µL 4% H₃PO₄ (Acidify to ionize 2-PEP).[1]
-
Conditioning: 1 mL MeOH, then 1 mL Water.
-
Loading: Load pre-treated sample.
-
Washing:
-
Elution: 500 µL 5% Ammonium Hydroxide in Methanol (Neutralizes 2-PEP, releasing it from the resin).
-
Reconstitution: Evaporate to dryness (
, 40°C) and reconstitute in Mobile Phase (90:10 A:B).
Instrumental Conditions
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 3.0 min.
-
MS/MS Transitions (MRM):
-
Quantifier:
(Tropylium ion, highly specific). -
Qualifier:
(Pyrrolidine ring fragment).
-
Validation Parameters (Acceptance Criteria)
A. Selectivity & Specificity
Analyze 6 blank matrix sources.
-
Criterion: Interference at retention time must be < 20% of the LLOQ response.
B. Linearity
Construct a calibration curve (e.g., 0.5 – 100 ng/mL).[1]
-
Criterion:
.[1] Back-calculated concentrations of standards must be within ±15% (±20% for LLOQ).
C. Accuracy & Precision
Run 5 replicates at LLOQ, Low, Mid, and High QC levels over 3 separate days.
-
Criterion: Mean accuracy within 85-115%. Precision (CV) < 15%.
D. Matrix Effect (ME)
Compare peak area of spiked post-extraction blank (A) vs. neat solution (B).
-
Calculation:
.[1] -
Criterion: IS-normalized Matrix Factor should be close to 1.0 with CV < 15%.
Part 4: Visualization of Workflows
Diagram 1: Method Selection Decision Tree
This diagram guides the researcher to the correct analytical technique based on sample type and sensitivity needs.
Caption: Decision tree for selecting the optimal analytical technique for 2-phenethylpyrrolidine based on matrix complexity and sensitivity requirements.
Diagram 2: LC-MS/MS Validation Workflow
This diagram illustrates the sequential steps for a compliant validation study.
Caption: Step-by-step workflow for validating the LC-MS/MS method according to FDA/ICH guidelines.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][3]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry.[1][4] Center for Drug Evaluation and Research (CDER).[1][4]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 261892, 2-Phenylpyrrolidine (Structural Analog Reference).[1] PubChem.[1][5][6]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] Recommendations, Version 8.1. (Reference for Mass Spectral acceptance criteria).
Sources
- 1. Fentanyl | C22H28N2O | CID 3345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. hhs.gov [hhs.gov]
- 5. 2-Phenylpyrrolidine | C10H13N | CID 261892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Structural and Functional Guide to 2-(2-Phenylethyl)pyrrolidine and Related Designer Drugs
This guide provides a detailed structural and functional comparison of 2-(2-phenylethyl)pyrrolidine and selected designer drugs. It is intended for researchers, scientists, and drug development professionals, offering in-depth analysis grounded in established analytical techniques and structure-activity relationship (SAR) principles. We will explore the core chemical scaffolds, delve into methods for their characterization, and discuss how subtle structural modifications can lead to significant changes in biological activity.
Introduction: The Evolving Landscape of Psychoactive Substances
The field of medicinal chemistry is in a constant state of evolution, with new molecular entities being synthesized for therapeutic purposes. Concurrently, the clandestine synthesis of "designer drugs" or new psychoactive substances (NPS) presents a continuous challenge for forensic and clinical analysis.[1][2] These substances are often created by modifying the molecular structures of known drugs to circumvent legal controls while attempting to mimic or enhance their pharmacological effects.[1]
At the heart of many stimulants is the phenethylamine backbone. 2-(2-Phenylethyl)pyrrolidine is a synthetic organic compound featuring this core structure, where the terminal amine is incorporated into a five-membered pyrrolidine ring.[3][4] While it serves as a synthetic intermediate in pharmaceutical chemistry, its structure provides a valuable starting point for understanding related designer drugs.[3] This guide will compare 2-(2-phenylethyl)pyrrolidine with key representatives from different classes of phenethylamine-derived designer drugs:
-
Amphetamine: A classic central nervous system stimulant.
-
α-Pyrrolidinovalerophenone (α-PVP): A potent synthetic cathinone, often referred to as a "second-generation" pyrrolidinophenone.[5]
-
1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (Fluorolintane): A 1,2-diarylethylamine reported to have dissociative effects.[6][7]
Understanding the structural nuances between these compounds is critical for their unambiguous identification and for predicting their pharmacological and toxicological profiles.
Part 1: A Comparative Analysis of Core Chemical Structures
The biological activity of a compound is intrinsically linked to its three-dimensional shape and chemical features. The selected compounds, while all related to the phenethylamine scaffold, exhibit key structural differences that dictate their pharmacology.
Core Structures:
-
2-(2-Phenylethyl)pyrrolidine: This molecule consists of a phenylethyl group attached to the second carbon of a pyrrolidine ring. Its molecular formula is C₁₂H₁₇N.[8]
-
Amphetamine: Structurally, amphetamine is α-methylphenethylamine. The addition of a methyl group to the alpha carbon (the carbon adjacent to the amine) is a defining feature that distinguishes it from its parent compound, phenethylamine.
-
α-PVP: This synthetic cathinone is characterized by three key features: a pyrrolidine ring, an alkyl chain (pentyl group), and a ketone group at the beta-carbon position of the phenethylamine backbone.[5]
-
Fluorolintane: This compound is a 1,2-diarylethylamine, meaning it has two phenyl rings attached to the ethylamine core. The presence of a fluorine atom on one of these rings is a common modification in designer drugs to alter potency and metabolism.[6][7]
Caption: Core chemical structures of the compared compounds.
Table 1: Comparison of Key Structural Features
| Feature | 2-(2-Phenylethyl)pyrrolidine | Amphetamine | α-PVP | Fluorolintane |
| Phenethylamine Core | Yes | Yes | Yes | Yes (modified) |
| Pyrrolidine Ring | Yes | No | Yes | Yes |
| α-Methyl Group | No | Yes | No | No |
| β-Ketone Group | No | No | Yes | No |
| Second Aromatic Ring | No | No | No | Yes |
| Ring Substitution | No | No | No | 2-Fluoro |
| Molecular Formula | C₁₂H₁₇N[8] | C₉H₁₃N | C₁₅H₂₁NO | C₁₈H₂₀FN |
| Molar Mass ( g/mol ) | 175.27[8] | 135.21 | 231.33 | 269.36 |
Part 2: Analytical Approaches for Structural Elucidation
The definitive identification of designer drugs relies on a suite of advanced analytical techniques. Each method provides unique structural information, and a combined approach is often necessary for unambiguous characterization, especially when dealing with novel substances or isomers.[7][9]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone of forensic drug analysis.[10] It separates compounds based on their volatility and then fragments them into characteristic patterns. For pyrrolidine-containing compounds like α-PVP, a common fragmentation pathway involves the formation of a stable immonium ion, which often produces a prominent peak in the mass spectrum.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for determining the exact chemical structure of a molecule.[9] ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the precise mapping of the molecular skeleton and the position of functional groups.[12][13] This is particularly crucial for distinguishing between positional isomers, such as the different fluorinated versions of fluorolintane.[6]
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. For example, the presence of a ketone in α-PVP would produce a strong, characteristic absorption band in the IR spectrum, which would be absent in the other compounds discussed.
Table 2: Predicted Analytical Signatures
| Compound | Key GC-MS Fragment (m/z) | Characteristic ¹H NMR Signals | Key IR Absorption (cm⁻¹) |
| 2-(2-Phenylethyl)pyrrolidine | 96 (pyrrolidinylethyl), 70 (pyrrolidinyl) | Aromatic (7.1-7.3 ppm), Aliphatic (1.5-3.0 ppm) | C-N stretch (~1200) |
| Amphetamine | 44 (CH₃CHNH₂⁺), 91 (tropylium) | Aromatic (7.1-7.3 ppm), Methyl doublet (~1.1 ppm) | N-H bend (~1600) |
| α-PVP | 98, 126 (pyrrolidinyl fragments)[14] | Aromatic (7.4-8.0 ppm), Pyrrolidine multiplets | C=O stretch (~1680) |
| Fluorolintane | Varies by isomer, loss of HF possible[6] | Two distinct aromatic regions, F-coupling patterns | C-F stretch (~1100-1200) |
Part 3: Structure-Activity Relationship (SAR) Insights
Modifications to the phenethylamine scaffold directly influence a compound's interaction with biological targets, primarily the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).
-
N-Alkylation and Cyclization: Incorporating the nitrogen atom into a pyrrolidine ring, as seen in α-PVP, generally increases potency at DAT and NET compared to open-chain analogues.[15] This rigid structure can enhance binding affinity.
-
α-Alkylation: The α-methyl group of amphetamine provides steric hindrance that protects the molecule from metabolism by monoamine oxidase (MAO), prolonging its duration of action compared to phenethylamine.
-
β-Ketonation: The presence of a β-keto group (found in synthetic cathinones like α-PVP) tends to decrease potency at SERT relative to DAT and NET, pushing the pharmacological profile towards that of a pure stimulant.[15]
-
Alkyl Chain Length: In the synthetic cathinone series, increasing the length of the alkyl chain can impact potency and receptor selectivity. For example, the affinity of certain α-pyrrolidinophenones for muscarinic receptors increases steeply with the length of the α-carbon side chain.[16][17]
-
Aromatic Substitution: Adding substituents like fluorine to the phenyl ring can alter a compound's lipophilicity, affecting its ability to cross the blood-brain barrier, and can also change its binding affinity and selectivity for transporter proteins.[15]
Caption: Logic flow of key structure-activity relationships.
Part 4: Standardized Experimental Protocols
To ensure reproducibility and accuracy, standardized protocols are essential. The following sections detail validated workflows for the structural and functional analysis of the compounds discussed.
Protocol 1: GC-MS for Compound Identification
This protocol outlines a general method for the screening and identification of phenethylamine derivatives in a sample matrix.
Objective: To separate and identify target compounds based on retention time and mass spectral data.
Methodology:
-
Sample Preparation: Perform a liquid-liquid or solid-phase extraction on the sample (e.g., urine or blood) to isolate the analytes of interest.[5][10] Evaporate the solvent and reconstitute in a suitable solvent like methanol or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., Thermo Fisher POLARIS Q or similar).[10]
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 50°C, ramp to 245°C at 35°C/min, then ramp to 300°C at 15°C/min, hold for 3 minutes.[11]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan from m/z 40 to 550.
-
Source Temperature: 200°C.
-
-
Data Analysis: Compare the retention time and the acquired mass spectrum of the unknown peak with a certified reference standard and library data (e.g., SWGDRUG library).[18]
Caption: Experimental workflow for GC-MS analysis.
Protocol 2: In Vitro Competitive Radioligand Binding Assay
This protocol determines the binding affinity of a test compound for a specific receptor, such as the dopamine transporter (DAT), by measuring its ability to compete with a high-affinity radioligand.[19]
Objective: To determine the inhibition constant (Ki) of a test compound at a target receptor.
Methodology:
-
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with human DAT).
-
Radioligand (e.g., [³H]WIN 35,428 for DAT).
-
Test compounds (2-PEP, Amphetamine, α-PVP, etc.) at various concentrations.
-
Assay buffer.
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (near its Kd value), and either buffer (for total binding), a saturating concentration of a known non-labeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
-
Separation:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.[20]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The structural comparison of 2-(2-phenylethyl)pyrrolidine with designer drugs like amphetamine, α-PVP, and fluorolintane highlights the principles of rational drug design and its clandestine counterpart. Subtle changes to the core phenethylamine scaffold—such as adding a methyl group, a β-ketone, a pyrrolidine ring, or an additional phenyl group—result in profound differences in analytical signatures and pharmacological activity. A multi-technique analytical approach, combining the separatory power of chromatography with the structural specificity of mass spectrometry and NMR, is indispensable for accurate identification. Furthermore, functional assays like receptor binding studies are crucial for elucidating the structure-activity relationships that govern the potency and effects of these compounds. This guide underscores the necessity of a deep, mechanistic understanding of chemical structure to address the challenges posed by the ever-shifting landscape of new psychoactive substances.
References
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Role of Forensic Chemistry and Analytical Intrumentation in the Identification of Designer Drugs. Encompass - Eastern Kentucky University. [Link]
-
Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. ResearchGate. [Link]
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Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. PubMed. [Link]
-
Structure–Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chemical Neuroscience. [Link]
-
Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. PubMed. [Link]
-
Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology - Annex Publishers. [Link]
-
GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case. PubMed. [Link]
-
Designing Methods to Identify Evolving Designer Drugs. National Institute of Justice. [Link]
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Novel Method to Identify Illicit Designer Drugs Developed. Technology Networks. [Link]
-
The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic... ResearchGate. [Link]
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1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 :... ResearchGate. [Link]
-
Building a better database to detect designer drugs. American Chemical Society. [Link]
-
Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chroma- tography/Time-of-Flight Mass Spectrometry. Annex Publishers. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
-
Phenylethylpyrrolidine. Grokipedia. [Link]
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Synthesis, NMR and crystallographic studies of 2-substituted dihydroquinazolinones derived from (S)-phenylethylamine. PubMed. [Link]
-
Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP. ACS Publications. [Link]
-
Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. MDPI. [Link]
-
Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]
-
Receptor Binding. Sygnature Discovery. [Link]
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2-(2-Phenylethyl)pyrrolidine. PubChem. [Link]
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In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. [Link]
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In vitro binding Assays – Cell Based Assays. Chelatec. [Link]
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Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis. [Link]
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In vitro receptor binding assays: general methods and considerations. PubMed. [Link]
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A Senior Application Scientist's Guide to Certified Reference Materials for 2-(2-Phenylethyl)pyrrolidine Hydrochloride: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The reliability of these results underpins every stage of the pharmaceutical lifecycle, from discovery to quality control. A cornerstone of this reliability is the use of high-quality reference materials. This guide provides an in-depth technical comparison of the available analytical reference materials for 2-(2-Phenylethyl)pyrrolidine hydrochloride (CAS RN: 134593-54-9), a key intermediate and structural motif in neuropharmacology and medicinal chemistry.[1]
The Landscape of Available Analytical Standards
The selection of an appropriate analytical standard is the first critical step in any quantitative or qualitative analysis. For 2-(2-Phenylethyl)pyrrolidine hydrochloride, the choice lies between various grades of reference materials offered by leading chemical suppliers. While not formally CRMs, these materials are often accompanied by a Certificate of Analysis (CoA) detailing their purity and the methods used for characterization. Below is a comparative summary of what to expect from leading suppliers in this space.
| Supplier Category | Typical Purity | Characterization Data Provided (on CoA) | Intended Use | Noteworthy Considerations |
| High-Purity Research Chemicals (e.g., Chem-Impex, Fluorochem, Santa Cruz Biotechnology) | ≥95-99% (GC or HPLC) | Purity by a single method (e.g., GC), basic physical properties.[1][9][10] | Research and development, synthesis building block.[1] | Purity value is often not accompanied by an uncertainty statement. Impurity profile is typically not detailed. |
| Analytical Standards (e.g., Sigma-Aldrich, LGC Standards) | ≥98% (HPLC/GC) | Purity by one or more chromatographic methods, identity confirmation (e.g., by MS, NMR), sometimes Karl Fischer for water content.[11] | Method development, validation, and routine QC. | LGC offers a broad portfolio of reference materials, some of which are certified, highlighting their expertise in this area.[12][13] |
| Forensic and Toxicology Standards (e.g., Cayman Chemical) | ≥98% | Purity by HPLC, identity confirmed by MS and NMR. Often provided as a neat solid or in a specified concentration in solution.[14][15][16][17] | Forensic analysis, toxicology, and research on controlled substances and their analogues. | Cayman Chemical produces some of its reference materials under ISO/IEC 17025 and ISO 17034 accreditation, indicating a high level of quality control.[14][15][18] |
Experimental Protocols for Qualification and Comparison
To ensure the "fitness for purpose" of a chosen analytical standard, a series of qualifying experiments should be performed.[5][6] The following protocols are designed to provide a robust assessment of purity, identity, and potential impurities, allowing for a scientifically sound comparison between different batches or suppliers.
Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a cornerstone technique for purity assessment of non-volatile and thermally stable compounds like 2-(2-Phenylethyl)pyrrolidine hydrochloride. A gradient elution method using a C18 stationary phase is often effective for separating the main component from related substances. The principles of this method are aligned with the validation characteristics for quantitative tests of active moieties as described in ICH Q2(R1).[7][19]
Experimental Workflow:
Caption: HPLC workflow for purity and impurity analysis.
Detailed HPLC Method:
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm and 254 nm.
-
Sample Preparation: Prepare solutions of each reference material at approximately 1 mg/mL in Mobile Phase A.
-
Data Analysis: Calculate the purity using the area percentage method. Compare the chromatograms for the presence and relative abundance of any impurity peaks.
Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may not be detected by HPLC. This is particularly useful for identifying residual solvents from the synthesis process or volatile degradation products. The mass spectrometer provides structural information, aiding in the unambiguous identification of impurities.[20][21]
Experimental Workflow:
Caption: GC-MS workflow for volatile impurity identification.
Detailed GC-MS Method:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Prepare solutions of each reference material at approximately 5 mg/mL in methanol.
-
Data Analysis: Analyze the total ion chromatogram (TIC) for any peaks other than the main component and the solvent. Identify these peaks by comparing their mass spectra with a reference library (e.g., NIST).
Absolute Purity Assessment by Quantitative NMR (qNMR)
Rationale: qNMR is a primary ratio method of measurement and can provide a highly accurate, SI-traceable purity value without the need for a specific reference standard of the analyte.[22][23][24] By using a certified internal standard of known purity, the purity of the 2-(2-Phenylethyl)pyrrolidine hydrochloride can be determined directly. This provides an orthogonal check to chromatographic purity methods.
Experimental Workflow:
Caption: qNMR workflow for absolute purity determination.
Detailed qNMR Method:
-
Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Internal Standard: Certified Maleic Acid (or another suitable standard with non-overlapping signals).
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (d1): ≥ 5 x T1 of the slowest relaxing proton (typically 30-60 seconds to be conservative).
-
Number of scans: 16 or higher for good signal-to-noise.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 2-(2-Phenylethyl)pyrrolidine hydrochloride into a vial.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same vial.
-
Dissolve the contents of the vial in a known volume (e.g., 0.75 mL) of DMSO-d6.
-
-
Data Analysis:
-
Identify a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
Integrate these signals.
-
Calculate the purity (Purity_analyte) using the following equation[25]:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Certified purity of the internal standard
-
-
Conclusion and Recommendations
In the absence of a formally designated Certified Reference Material for 2-(2-Phenylethyl)pyrrolidine hydrochloride, a risk-based approach to selecting and qualifying an analytical standard is essential. For routine applications, a high-purity analytical standard from a reputable supplier like LGC Standards or Cayman Chemical, which often provide more comprehensive characterization, is recommended. For critical applications such as the validation of an analytical method for a drug substance, it is imperative to perform in-house qualification of the chosen standard.
The experimental protocols detailed in this guide provide a robust framework for such a qualification. By employing orthogonal analytical techniques—HPLC for chromatographic purity and impurity profiling, GC-MS for identifying volatile impurities, and qNMR for an absolute purity assessment—researchers can establish a high degree of confidence in their chosen reference material. This self-validating system ensures that the standard is fit for its intended purpose, thereby upholding the scientific integrity of all subsequent analytical measurements.
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United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link][2][8]
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ECA Academy. (2023). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][4]
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ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link][5]
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Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link][6]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][7]
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USP-NF. 〈1225〉 Validation of Compendial Procedures. [Link][8]
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Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][19]
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Wang, J., Zeng, S., Wang, D., & Hu, G. (2009). [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization]. Se pu = Chinese journal of chromatography, 27(3), 376–378. [Link]
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University of Ottawa. Quantitative NMR Spectroscopy. [Link]
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Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link][22]
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Saito, T., & Ihara, T. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 435. [Link][23]
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Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link][25]
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MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link][24]
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University of Pretoria. CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS. [Link]
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Royal Society of Chemistry. (2014). An analytical method has been developed for the identification and quantification of N,α-diethyl- phenylethylamine... Analytical Methods, 6(15), 5901-5909. [Link]
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PhytoTech Labs. CERTIFICATE OF ANALYSIS: L-PHENYLALANINE. [Link]
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Wikipedia. Phenylethylpyrrolidine. [Link]
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SciELO. (2019). GC–MS and LC–MS/MS workflows for the identification and quantitation of pyrrolizidine alkaloids in plant extracts. [Link][20]
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European Directorate for the Quality of Medicines & HealthCare. Ph. Eur. Reference Standards: Orders and Catalogue. [Link]
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European Directorate for the Quality of Medicines & HealthCare. P1250000 - CRS catalogue. [Link]
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ResearchGate. (2019). GC–MS and LC–MS/MS workflows for the identification and quantitation of pyrrolizidine alkaloids in plant extracts, a case study: Echium plantagineum. [Link][21]
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LCGC North America. (2018). Detection and Quantitation of Pyrrolizidine Alkaloids in Diverse Food Matrices. [Link]
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MDPI. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. [Link]
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Publications Office of the European Union. (2023). Commission Delegated Regulation (EU) 2023/196. [Link]
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A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity for Novel Phenethylamines
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of novel psychoactive substances (NPS), including a wide array of phenethylamine derivatives, presents a significant challenge to conventional drug screening immunoassays.[1][2] This guide addresses the critical need to characterize the cross-reactivity of unstudied compounds, using 2-(2-Phenylethyl)pyrrolidine as a representative model. While specific cross-reactivity data for this compound is not publicly available, this document provides a comprehensive framework for its empirical determination. We will delve into the structural rationale for potential cross-reactivity with amphetamine and methamphetamine assays, provide a detailed, field-proven experimental protocol for its assessment, and offer a template for data interpretation and comparison. This guide is designed to empower researchers to generate robust, reliable data on novel compounds, ensuring the continued accuracy and relevance of immunoassay-based screening programs.
Introduction: The Cross-Reactivity Challenge
Immunoassays are a cornerstone of high-throughput drug screening due to their speed and sensitivity.[1][3] These tests utilize antibodies designed to bind to a specific drug or drug class.[4] The most common format for drugs of abuse testing is the competitive immunoassay.[5][6][7][8] In this format, the drug present in a sample (e.g., urine or serum) competes with a labeled drug conjugate in the reagent for a limited number of antibody binding sites.[6][8] A high concentration of the target drug in the sample results in less binding of the labeled drug, producing a signal that is inversely proportional to the analyte concentration.[7][8]
However, the specificity of these antibodies is not absolute.[9] Compounds with a structural resemblance to the target analyte can also bind to the antibody, a phenomenon known as cross-reactivity.[4] This can lead to false-positive results, necessitating more specific and costly confirmatory analysis, such as gas or liquid chromatography-mass spectrometry (GC-MS or LC-MS).[10][11] Understanding the cross-reactivity profile of new chemical entities, like 2-(2-Phenylethyl)pyrrolidine, is therefore essential for accurate result interpretation in clinical and forensic toxicology.[12]
Structural Rationale for Cross-Reactivity Assessment
The potential for a compound to cross-react with an amphetamine immunoassay is largely dictated by its structural similarity to the core phenethylamine backbone shared by amphetamine and methamphetamine.[13][14][15] Slight modifications to this structure can drastically alter pharmacodynamics and antibody recognition.[13]
As illustrated in Figure 1, 2-(2-Phenylethyl)pyrrolidine shares the fundamental phenylethyl group with both amphetamine and methamphetamine. This shared moiety is often the primary epitope recognized by antibodies in amphetamine-class immunoassays. However, the amine group—a critical component for antibody binding—differs significantly. Amphetamine possesses a primary amine, methamphetamine a secondary amine, and 2-(2-Phenylethyl)pyrrolidine a tertiary amine integrated into a pyrrolidine ring. This cyclic structure creates steric hindrance and alters the electronic properties around the nitrogen atom, which is likely to reduce, but not necessarily eliminate, binding affinity for amphetamine-targeted antibodies.
Experimental Protocol for Determining Cross-Reactivity
This protocol outlines a robust method for quantifying the cross-reactivity of a test compound. It is based on established principles of immunoassay validation.[16] The goal is to determine the concentration of the test compound that produces a signal equivalent to the assay's cutoff calibrator for the target analyte (e.g., d-amphetamine or d-methamphetamine).
Materials and Reagents
-
Immunoassay Kit: Commercial amphetamine/methamphetamine immunoassay (e.g., EMIT, CEDIA, KIMS) with corresponding calibrators and controls.
-
Test Compound: 2-(2-Phenylethyl)pyrrolidine HCl, certified reference material (>98% purity).
-
Target Analytes: d-Amphetamine and d-Methamphetamine certified reference materials.
-
Matrix: Certified drug-free synthetic urine or serum, matching the intended sample type for the assay.
-
Equipment: Automated clinical chemistry analyzer, calibrated volumetric flasks, and pipettes.
Experimental Workflow
The workflow involves preparing a range of concentrations for the test compound and identifying the concentration that yields a positive result equivalent to the assay's established cutoff.
Step-by-Step Procedure
-
Prepare Stock Solution: Accurately weigh the test compound and dissolve it in the drug-free matrix to create a high-concentration stock solution (e.g., 100,000 ng/mL). Ensure complete dissolution.
-
Prepare Serial Dilutions: Perform a series of dilutions from the stock solution to create a range of concentrations (e.g., 50,000, 25,000, 10,000, 5,000, 1,000, 500 ng/mL). The range should be wide enough to bracket the concentration that will produce a positive result.
-
Assay Analysis:
-
Calibrate the clinical chemistry analyzer using the manufacturer-provided calibrators for the amphetamine/methamphetamine assay.
-
Run the low, medium, and high controls to verify the calibration is valid.
-
Analyze the cutoff calibrator (e.g., 500 ng/mL d-methamphetamine) multiple times (n=5) to establish a precise mean response value.
-
Analyze each of the prepared test compound dilutions in triplicate.
-
-
Data Collection: Record the instrument response for each dilution of the test compound.
Calculation of Cross-Reactivity
The percent cross-reactivity is calculated using the following formula, which is standard in the field[17][18]:
% Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Test Compound giving Cutoff Response) x 100
For example, if the d-methamphetamine cutoff is 500 ng/mL and the concentration of 2-(2-Phenylethyl)pyrrolidine required to produce the same response is 25,000 ng/mL, the calculation would be:
(500 ng/mL / 25,000 ng/mL) x 100 = 2%
Data Interpretation and Comparative Analysis
The results should be tabulated to allow for clear comparison with the target analytes and other structurally related compounds. While empirical data for 2-(2-Phenylethyl)pyrrolidine must be generated, the following table provides a template for presenting such results, populated with hypothetical data for illustrative purposes.
Table 1: Comparative Cross-Reactivity in a Methamphetamine Immunoassay (500 ng/mL Cutoff)
| Compound | Structure | Concentration Yielding Cutoff Response (ng/mL) | % Cross-Reactivity |
| d-Methamphetamine | Target Analyte | 500 | 100% |
| d-Amphetamine | Primary Analog | 800 | 62.5% |
| MDMA (Ecstasy) | Methylene-dioxy Analog | 2,500 | 20% |
| Phentermine | Structural Isomer | 15,000 | 3.3% |
| 2-(2-Phenylethyl)pyrrolidine | Hypothetical Data | 25,000 | 2.0% |
| Phenethylamine | Core Structure | >100,000 | <0.5% |
Note: Data for compounds other than the target analyte are representative examples from various studies and may vary between different immunoassay manufacturers.[2][19] The value for 2-(2-Phenylethyl)pyrrolidine is hypothetical and serves as an example for data generated using the described protocol.
The hypothetical 2.0% cross-reactivity suggests that a high concentration of 2-(2-Phenylethyl)pyrrolidine would be required to trigger a presumptive positive result. This is a crucial piece of information for toxicologists, as it helps in assessing the likelihood of a false-positive screen in the context of a patient's potential exposure to this specific compound.
Conclusion and Recommendations
The continuous evolution of novel psychoactive substances necessitates a proactive and systematic approach to characterizing their impact on routine toxicological screening. This guide provides the scientific rationale and a practical, validated methodology for determining the immunoassay cross-reactivity of 2-(2-Phenylethyl)pyrrolidine or any other uncharacterized compound.
Key Recommendations:
-
Empirical Testing is Non-Negotiable: Do not rely on structural similarity alone to predict cross-reactivity. The experimental protocol provided herein should be performed.
-
Manufacturer-Specific Validation: Cross-reactivity can vary significantly between different manufacturers' assays, even if they target the same drug class.[20][21] Laboratories must validate each specific assay they use.
-
Communicate Findings: Publish or otherwise share generated cross-reactivity data to contribute to the collective knowledge of the toxicology community, improving the interpretation of screening results for all.
By following this framework, researchers and laboratory professionals can produce the high-quality, defensible data needed to ensure immunoassays remain a valuable and reliable tool in the face of an ever-changing landscape of drugs of abuse.
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Forensic RTI. (2023). Validating Immunoassays for Urine and Oral Fluid Drug Testing. Available from: [Link]
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Mulé, S. J., Bastos, M. L., & Jukofsky, D. (1974). Evaluation of Immunoassay Methods for Detection, in Urine, of Drugs Subject to Abuse. Clinical Chemistry. Available from: [Link]
-
Musshoff, F., et al. (2013). Optimization and validation of CEDIA drugs of abuse immunoassay tests in serum and urine on an Olympus AU 400. Forensic Science International. Available from: [Link]
-
Wikipedia. Phenethylamine. Available from: [Link]
-
Bhaskarapillai, A., et al. (2024). Exploring the structural and electronic characteristics of phenethylamine derivatives: a density functional theory approach. Journal of Engineering and Applied Science. Available from: [Link]
-
Darwish, I. A. (2011). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. Recent Patents on Analysis. Available from: [Link]
-
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-
ResearchGate. Chemical structures of amphetamine and PEA analogs used in this study. Available from: [Link]
-
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-
AccuBiotech. (2025). How Drug Test Kits Work | Competitive Binding Explained with Animation (ICA Principle). YouTube. Available from: [Link]
-
Quanterix. (2022). Types Of Immunoassay - And When To Use Them. Available from: [Link]
-
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-
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-
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Semantic Scholar. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Available from: [Link]
-
Creative Diagnostics. Cross-Reactivity Assessment. Available from: [Link]
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-
MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Available from: [Link]
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Nakanishi, K., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. Forensic Science International. Available from: [Link]
-
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-
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- 19. Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. mdpi.com [mdpi.com]
Technical Guide: Chromatographic Differentiation of 2-(2-Phenylethyl)pyrrolidine from Structural Isomers
Executive Summary & Chemical Context[1][2][3][4][5][6]
In the synthesis and forensic analysis of phenethylamine derivatives, 2-(2-Phenylethyl)pyrrolidine (often referred to as 2-phenethylpyrrolidine) presents a unique analytical challenge.[1] It is an isobaric structural isomer of several other pharmacologically relevant amines, most notably 2-benzylpiperidine and 1-ethyl-2-phenylpyrrolidine .[1]
Distinguishing these compounds is critical because:
-
Synthetic Purity: Ring-expansion or contraction side-reactions can produce piperidine impurities during pyrrolidine synthesis.[1]
-
Forensic Identification: Isomers often exhibit distinct pharmacological profiles (e.g., stimulant vs. dissociative effects), making exact structural confirmation a legal necessity.[1]
This guide details a self-validating workflow using GC-EI-MS for structural fingerprinting and UHPLC-MS/MS for high-throughput separation.[1]
The Isomer Landscape (C₁₂H₁₇N, MW 175.27)
| Compound | Structure Type | Key Differentiator |
| 2-(2-Phenylethyl)pyrrolidine | 5-membered ring, alkyl side chain | Target Analyte |
| 2-Benzylpiperidine | 6-membered ring, aryl side chain | Ring Expansion Isomer |
| 1-Ethyl-2-phenylpyrrolidine | 5-membered ring, N-alkylated | N-substitution Isomer |
Structural Elucidation via GC-EI-MS
Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the "Gold Standard" for this separation.[1] While Liquid Chromatography separates the compounds, EI-MS provides the structural fingerprint required to distinguish the ring sizes.
Mechanism of Differentiation: Alpha-Cleavage
The primary fragmentation mechanism for saturated cyclic amines is
-
Pyrrolidines: Cleavage of the exocyclic bond at the
-carbon yields a pyrrolidinium ion (m/z 70 ).[1] -
Piperidines: Cleavage of the exocyclic bond yields a piperidinium ion (m/z 84 ).[1]
Experimental Protocol: GC-MS
Instrument: Agilent 7890B/5977B (or equivalent single quadrupole). Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).[1]
Method Parameters:
-
Inlet: Split 20:1, 250°C.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program: 60°C (1 min) → 15°C/min → 300°C (3 min).
-
Source Temp: 230°C (Standard EI, 70 eV).
Data Analysis (The Decision Matrix):
| Isomer | Base Peak (100%) | Secondary Ions | Diagnostic Rationale |
| 2-(2-Phenylethyl)pyrrolidine | m/z 70 | 91, 175 (M+) | Loss of phenethyl radical (C₈H₉[1]•) leaves the pyrrolidine ring (m/z 70).[1] |
| 2-Benzylpiperidine | m/z 84 | 91, 175 (M+) | Loss of benzyl radical (C₇H₇[1]•) leaves the piperidine ring (m/z 84).[1] |
| 1-Ethyl-2-phenylpyrrolidine | m/z 160 | 146, 91 | Loss of methyl (M-15) is favored; ring cleavage is less dominant than side-chain isomers.[1] |
Visualization: Fragmentation Logic
Caption: Logical flow for distinguishing ring-size isomers via Mass Spectral base peaks.
High-Throughput Separation via UHPLC-MS/MS
While GC-MS provides structural data, UHPLC is preferred for quantitative analysis of biological samples or salts.[1] The separation relies on the subtle difference in hydrophobicity and molecular shape (steric hindrance) between the isomers.
Column Selection Strategy
A standard C18 column may struggle to resolve these isomers completely due to their similar lipophilicity.[1]
-
Recommendation: Use a Biphenyl or Phenyl-Hexyl stationary phase.[1]
-
Why? These phases interact via
stacking with the phenyl ring of the analytes. The steric accessibility of the phenyl ring differs between the flexible ethyl-linker (2-phenethylpyrrolidine) and the direct benzyl-linker (2-benzylpiperidine), enhancing resolution.[1]
Experimental Protocol: UHPLC
System: Waters ACQUITY UPLC or Thermo Vanquish. Column: Kinetex Biphenyl (100 × 2.1 mm, 1.7 µm).[1] Mobile Phase:
Gradient:
| Time (min) | %B | Curve |
|---|---|---|
| 0.00 | 10 | Initial |
| 1.00 | 10 | Hold |
| 6.00 | 45 | Linear |
| 7.00 | 95 | Wash |
| 9.00 | 10 | Re-equilibration |[1]
Detection (ESI+):
Self-Validation Check: The resolution (
Analytical Workflow Diagram
The following diagram illustrates the decision tree for a researcher encountering an unknown sample suspected to contain these isomers.
Caption: Integrated workflow for extraction, structural identification, and confirmation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3722272, 2-(2-Phenylethyl)pyrrolidine.[1] Retrieved from [Link][1]
-
West Virginia University (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones.[1][3] (Provides foundational mass spec rules for pyrrolidine ring fragmentation). Retrieved from [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library - Nitrogenous Bases.[1] (Standard reference for amine fragmentation patterns). Retrieved from [Link][1]
Sources
A Senior Application Scientist's Guide to Purity Assessment of 2-(2-Phenylethyl)pyrrolidine Using Elemental Analysis
Introduction: The Foundational Role of Purity in Drug Discovery
In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. 2-(2-Phenylethyl)pyrrolidine, a key building block in the synthesis of various bioactive molecules and therapeutic agents, is no exception.[1] Its pyrrolidine moiety is a structural feature in numerous pharmaceuticals, making the integrity of this precursor paramount.[2][3] This guide provides an in-depth, comparative analysis of purity assessment for 2-(2-phenylethyl)pyrrolidine, focusing on elemental analysis as a primary, robust, and cost-effective analytical technique.[4][5][6]
As a fundamental characterization method, elemental analysis serves as a gatekeeper, offering a quantitative measure of a compound's carbon (C), hydrogen (H), and nitrogen (N) content. This technique provides a direct comparison between the empirical elemental composition of a synthesized batch and its theoretical values, derived from the molecular formula. A close correlation is a strong indicator of high purity, while significant deviations can signal the presence of residual solvents, water, or other impurities.[7][8] This guide will elucidate the principles, present a detailed experimental workflow, and objectively compare elemental analysis with alternative methods, empowering researchers to make informed decisions in their analytical strategy.
Part 1: The Principle of Elemental Analysis for Purity Assessment
Elemental analysis, specifically CHN analysis, operates on the principle of complete sample combustion. The sample is combusted in a high-temperature furnace in the presence of pure oxygen, converting the elements into simple, stable gases: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[6] These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. The instrument's response is calibrated using a high-purity, stable organic standard (e.g., acetanilide), allowing for the precise quantification of the mass of each element in the original sample.
The power of this technique lies in its stoichiometry. The molecular formula of a pure compound dictates a precise ratio of elements. For 2-(2-phenylethyl)pyrrolidine, it is crucial to know whether the compound is in its free base form or a salt form, such as the hydrochloride (HCl) salt, as this dramatically alters the theoretical composition.
Table 1: Theoretical Elemental Composition of 2-(2-Phenylethyl)pyrrolidine
| Form | Molecular Formula | Molar Mass ( g/mol ) | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) |
| Free Base | C₁₂H₁₇N | 175.28 | 82.23% | 9.78% | 7.99% |
| Hydrochloride Salt | C₁₂H₁₇N·HCl | 211.74 | 68.07% | 8.57% | 6.61% |
A measured elemental composition that aligns with these theoretical values, typically within a ±0.4% deviation, is widely accepted in scientific literature as strong evidence of compound purity.[7]
Part 2: Experimental Protocol: CHN Analysis of 2-(2-Phenylethyl)pyrrolidine
This protocol outlines a self-validating system for determining the purity of 2-(2-phenylethyl)pyrrolidine using a modern CHN elemental analyzer. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Experimental Workflow Diagram
Caption: Workflow for purity assessment via CHN elemental analysis.
Step-by-Step Methodology
-
Instrumentation & Calibration:
-
Utilize a calibrated CHN Elemental Analyzer.
-
Causality: Calibration with a certified organic standard of known composition (e.g., acetanilide, sulfanilamide) is essential. It establishes a reliable response factor for the detector, ensuring that the measured signals for the unknown sample can be accurately converted into elemental percentages.[4]
-
-
Sample Preparation:
-
Ensure the 2-(2-phenylethyl)pyrrolidine sample is homogenous. If it is a crystalline solid, gently grind it to a fine powder.
-
Dry the sample thoroughly under high vacuum for several hours to remove residual moisture and volatile solvents, which would artificially inflate hydrogen and carbon percentages.
-
Causality: Water and organic solvents are common impurities that contain carbon and hydrogen. Their removal is critical for an accurate assessment of the target compound's intrinsic elemental composition.
-
-
Weighing & Encapsulation:
-
Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the dried sample into a tin or silver capsule. Record the weight with maximum precision.
-
Seal the capsule securely to encase the sample.
-
Causality: The final elemental percentages are calculated relative to the initial sample weight.[4] Therefore, precise weighing on a microbalance is arguably the most critical step for accuracy, as any error is directly propagated into the final result.
-
-
Instrumental Analysis:
-
Run a blank (empty capsule) to establish the baseline.
-
Analyze several replicates of the calibration standard to confirm instrument stability and accuracy.
-
Analyze 3-5 replicates of the 2-(2-phenylethyl)pyrrolidine sample.
-
Causality: Multiple replicates provide statistical confidence in the results and help identify any outliers or inconsistencies in the sample or instrument performance.
-
-
Data Analysis and Purity Calculation:
-
The instrument software will calculate the average experimental percentages of C, H, and N from the replicates.
-
Compare these experimental values to the theoretical values from Table 1 .
-
Calculate the deviation: Deviation (%) = Experimental % - Theoretical %.
-
If the deviations for C, H, and N are all within the accepted range (e.g., ±0.4%), the sample is considered to have high purity with respect to its elemental composition.
-
Part 3: Comparative Analysis of Purity Assessment Techniques
While elemental analysis is a powerful tool for assessing bulk purity, it does not identify or quantify specific impurities. A comprehensive purity profile often requires orthogonal methods—techniques that measure purity based on different chemical or physical principles.[9]
Table 2: Comparison of Key Purity Assessment Methods
| Technique | Principle | Information Provided | Strengths | Limitations |
| Elemental Analysis (CHN) | Complete combustion and detection of resulting C, H, N gases.[6] | Bulk elemental composition (%C, %H, %N). Overall purity. | Robust, cost-effective, rapid screening, high accuracy for bulk purity.[4][6] | Does not identify or quantify individual impurities. Insensitive to isomeric impurities. |
| Gas Chromatography (GC-FID) | Separation of volatile compounds based on boiling point and column interaction. | Quantifies volatile organic impurities and main component. | High resolution for volatile impurities, excellent quantification (area % method).[10] | Not suitable for non-volatile or thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC-UV/DAD) | Separation of compounds based on polarity and interaction with stationary/mobile phases. | Quantifies non-volatile organic impurities and main component. | Versatile for a wide range of compounds, excellent for related substances. | Can be more time-consuming and expensive than GC; requires method development. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. Purity is determined relative to a certified internal standard.[9] | Absolute purity of the main component, structural confirmation, impurity identification. | Provides structural and quantitative data simultaneously. Highly accurate and versatile. Orthogonal to chromatography.[9] | Requires a high-field NMR spectrometer; can be complex to set up; insensitive to non-proton-containing impurities. |
| Mass Balance Approach | Purity = 100% - (sum of all impurities).[10] | A comprehensive purity value accounting for all measured impurities. | The most thorough and accurate method for certifying reference materials. | Labor-intensive and requires multiple analytical techniques (GC, Karl Fischer, TGA, etc.).[10] |
Expert Insight: The choice of method is driven by the objective. For routine quality control of a known synthetic route, elemental analysis combined with GC or HPLC provides a robust and efficient workflow. For certifying a reference standard or investigating an unknown impurity profile, a more comprehensive approach using qNMR and the mass balance method is warranted.
Part 4: Case Study - Interpreting Experimental Data
A batch of 2-(2-phenylethyl)pyrrolidine, synthesized as the free base, was submitted for purity analysis. The following data was obtained.
Table 3: Case Study - Experimental CHN Results
| Element | Theoretical % (for C₁₂H₁₇N) | Experimental % (Average of n=3) | Deviation |
| Carbon (C) | 82.23% | 81.55% | -0.68% |
| Hydrogen (H) | 9.78% | 9.95% | +0.17% |
| Nitrogen (N) | 7.99% | 7.91% | -0.08% |
Analysis of Results:
-
Nitrogen: The nitrogen value shows excellent agreement (-0.08% deviation), indicating that the core molecular structure is likely correct and free from nitrogen-lacking impurities.
-
Hydrogen: The hydrogen value is slightly elevated. This could suggest the presence of a hydrogen-rich impurity, such as residual water or an aliphatic solvent (e.g., hexane, ethyl acetate) that was not fully removed during drying.
-
Carbon: The carbon value is significantly lower than the theoretical value and falls outside the acceptable ±0.4% range. This low carbon percentage, combined with the slightly high hydrogen, strongly suggests the presence of an impurity.
Recommended Next Steps:
-
Karl Fischer Titration: To specifically quantify the water content.
-
Thermogravimetric Analysis (TGA): To determine the total percentage of volatile components.
-
¹H NMR Spectroscopy: To identify and quantify any residual organic solvents.
This case study demonstrates the diagnostic power of elemental analysis. It quickly and cost-effectively flags a sample as impure, guiding the scientist toward specific orthogonal techniques to identify and resolve the issue.
Conclusion
Elemental analysis is an indispensable tool in the purity assessment of key pharmaceutical intermediates like 2-(2-phenylethyl)pyrrolidine. It provides a rapid, reliable, and economical determination of bulk purity that is fundamental to any quality control or research workflow.[5][6] While it does not offer the granular detail of chromatographic or spectroscopic methods, its strength lies in providing a foundational "pass/fail" criterion based on the compound's most basic attribute: its elemental formula. By understanding its principles, executing a robust protocol, and intelligently integrating it with orthogonal techniques, researchers can ensure the integrity of their materials, leading to more reliable and reproducible scientific advancements.
References
-
Wikipedia. (2023). 1-(2-Phenylethyl)pyrrolidine. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]
-
Kim, S. H., et al. (2013). Purity Assessment of Organic Reference Materials with a Mass Balance Method: A Case Study of Endosulfan-II. Bulletin of the Korean Chemical Society, 34(2), 531-536. Retrieved from [Link]
-
HPCi Media. (n.d.). Elemental Impurity Analysis in Pharmaceuticals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]
-
Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6543. Retrieved from [Link]
-
SGS INSTITUT FRESENIUS. (n.d.). Analysis of elemental impurities. Retrieved from [Link]
-
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 436-441. Retrieved from [Link]
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 55(15), 6739–6751. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Liu, Y., et al. (2022). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. measurlabs.com [measurlabs.com]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 8. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-Phenylethyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: Hazard Profile and Characteristics
Key Identified Hazards:
-
Harmful if swallowed: Ingestion can lead to adverse health effects.[1][2]
-
Causes skin irritation: Direct contact with the skin may cause redness, itching, and inflammation.[1][2]
-
Causes serious eye irritation: Contact with the eyes can result in significant irritation and potential damage.[1][2]
-
May cause respiratory irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1]
Chemical and Physical Properties:
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₇N·HCl | [3] |
| Molecular Weight | 211.77 g/mol | [3] |
| CAS Number (Free Base) | 106366-30-7 | [3][4] |
| Appearance | Likely a solid, as it is a hydrochloride salt. The free base is a colorless liquid. | [3][4] |
Note: This information is based on available data and may not be exhaustive. Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate and complete information.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-(2-phenylethyl)pyrrolidine hydrochloride is a critical aspect of laboratory safety and environmental stewardship. The following workflow provides a systematic approach to ensure compliance and minimize risk.
Figure 1. A flowchart illustrating the key stages for the proper disposal of 2-(2-phenylethyl)pyrrolidine hydrochloride, from initial preparation to final disposal by a licensed contractor.
Pre-Disposal Preparations
1. Consult the Safety Data Sheet (SDS) and Local Regulations: The SDS provided by the manufacturer is the primary source of information for safe handling and disposal. Additionally, familiarize yourself with your institution's and local environmental regulations regarding chemical waste.
2. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Chemical safety goggles are mandatory.[5]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[6]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
Waste Characterization and Segregation
1. Waste Determination: Any unused or expired 2-(2-phenylethyl)pyrrolidine hydrochloride, as well as any materials contaminated with it (e.g., filter paper, contaminated labware), must be treated as hazardous waste.
2. Segregation: This chemical waste must be segregated from other waste streams to prevent inadvertent reactions.
-
Do not mix with incompatible materials. Based on the amine hydrochloride structure, avoid contact with strong oxidizing agents and strong bases.[5]
-
Keep separate from non-hazardous waste.
Packaging and Labeling
1. Container Selection: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
2. Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-(2-Phenylethyl)pyrrolidine hydrochloride"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or researcher
Storage and Final Disposal
1. Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility. This area should be well-ventilated, secure, and away from general laboratory traffic.
2. Professional Disposal: The final disposal of 2-(2-phenylethyl)pyrrolidine hydrochloride must be conducted by a licensed and certified hazardous waste disposal company. This ensures that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations. Incineration at a permitted hazardous waste facility is a common and effective disposal method for this type of organic chemical waste.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Figure 2. A step-by-step diagram outlining the emergency response procedure for a spill of 2-(2-phenylethyl)pyrrolidine hydrochloride.
For a minor spill of solid material:
-
Restrict Access: Keep unnecessary personnel away from the spill area.
-
Ventilate the Area: If it is safe to do so, increase ventilation.
-
Clean-up: Carefully sweep or scoop up the spilled solid, avoiding the generation of dust. Place the material into a labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., water, if the material is soluble), and collect the cleaning materials as hazardous waste.
For a major spill:
-
Evacuate: Immediately evacuate the laboratory.
-
Activate Emergency Response: Contact your institution's emergency response team or the local fire department.
-
Provide Information: Be prepared to provide the name of the chemical and any available hazard information to the emergency responders.
Regulatory Compliance: A Commitment to Safety and the Environment
The disposal of 2-(2-phenylethyl)pyrrolidine hydrochloride is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Resource Conservation and Recovery Act (RCRA): This act provides the framework for the "cradle-to-grave" management of hazardous waste. As the generator of the waste, you are responsible for its proper identification, handling, and disposal.
-
OSHA's Hazard Communication Standard: This standard requires that information about the hazards of chemicals be communicated to employees through labels, SDSs, and training.
By adhering to the procedures outlined in this guide, you are not only ensuring your personal safety but also contributing to a culture of compliance and environmental responsibility within your organization.
References
- Chemical Label. (n.d.). 2-(2-phenylethyl)pyrrolidine.
Sources
Personal Protective Equipment (PPE) & Handling Guide: 2-(2-Phenylethyl)pyrrolidine Hydrochloride
Executive Summary & Risk Profile
2-(2-Phenylethyl)pyrrolidine hydrochloride (often structurally related to CNS-active phenethylamines) presents a dual-hazard profile: chemical toxicity typical of secondary amines and pharmacological potency .[1][2] As a hydrochloride salt, this compound is likely a fine, hygroscopic powder. This physical state increases the risk of inhalation and static-induced dispersion, necessitating controls beyond standard organic chemistry protocols.
Core Hazards:
-
Acute Toxicity (Oral/Inhalation): High potential for systemic effects if absorbed.
-
Severe Irritation: Corrosive/Irritating to mucous membranes (Eyes/Lungs) due to acidic hydrolysis of the HCl salt in moisture.
-
Pharmacological Bioactivity: Structural analogs (e.g., prolintane) are stimulants; treat with "Potent Compound" precautions.
Engineering Controls: The Primary Defense
PPE is the last line of defense. Engineering controls are primary.
| Control Measure | Specification | Operational Logic |
| Primary Containment | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood | Why: The HCl salt forms fine dust. Standard airflow (100 fpm face velocity) prevents aerosol escape during weighing. |
| Static Control | Ionizing Fan / Anti-static Gun | Why: Dry HCl salts are prone to static charge, causing "jumping" of powder. Neutralize charge before spatula contact. |
| Surface Protection | Disposable Absorbent Bench Underpads | Why: Facilitates rapid cleanup of micro-spills without spreading the contaminant to the permanent benchtop. |
Personal Protective Equipment (PPE) Matrix
A. Hand Protection (Gloves)
Standard: Double-gloving with Nitrile.
-
Inner Glove: 4 mil (0.10 mm) Nitrile (Bright color, e.g., orange/white).
-
Outer Glove: 5-8 mil (0.12–0.20 mm) Nitrile (Dark color, e.g., blue/black).
-
Rationale: Nitrile offers excellent degradation resistance to amines. The "Color Indicator" method (inner bright, outer dark) allows immediate visual detection of tears.
-
Change Frequency: Immediately upon splash; every 60 minutes of continuous handling due to permeation degradation from sweat/movement.
B. Eye & Face Protection
Standard: Chemical Splash Goggles (Indirect Vent).
-
Prohibited: Standard safety glasses with side shields.
-
Rationale: Safety glasses do not seal against fine dust or aerosols. The hygroscopic nature of the salt means dust contacting the eye will rapidly hydrolyze, causing severe irritation/burns.
C. Respiratory Protection
Standard: Not required IF working within a certified Fume Hood. Contingency (Outside Hood): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.
-
Rationale: P100 stops the particulate salt; OV stops any free amine released if the salt dissociates or is basified.
D. Body Protection
Standard: Tyvek® Lab Coat (Disposable) or Back-closing Gown.
-
Rationale: Cotton lab coats trap particulates in the weave, creating a secondary exposure source in laundry. Disposable Tyvek provides a non-porous barrier against dust.
Operational Protocol: Handling & Weighing
This workflow minimizes exposure during the most critical phase: transferring the solid.
Figure 1: Operational workflow for handling amine salts, emphasizing static control and containment.
Step-by-Step Procedure:
-
Static Neutralization: Aim the anti-static gun at the container for 5 seconds before opening. This prevents the powder from dispersing upon cap removal.
-
Taring: Place the receiving vessel (vial) on the balance inside the hood. Tare the balance.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.
-
Solubilization: Add solvent to the solid.
-
Note: Dissolution of HCl salts can be slightly exothermic. Ensure the receiving vial is capable of handling thermal stress.
-
-
Doffing: Remove outer gloves inside the hood and dispose of them as hazardous waste. Remove inner gloves only after leaving the immediate work area.
Decontamination & Disposal[2][4][5]
Spill Cleanup (Solid)
-
Do NOT sweep. Sweeping generates aerosols.
-
Cover the spill with a chemically compatible absorbent pad dampened with water (to prevent dust).
-
Wipe the area with a 10% soap/water solution, followed by methanol.
-
Verification: If available, use a UV lamp (many phenethyl derivatives fluoresce) to check for residue.
Waste Disposal[2][4][6]
-
Solid Waste: Dispose of contaminated PPE, underpads, and spatulas in a dedicated "Cytotoxic/Toxic Solid" bin.
-
Liquid Waste: Segregate into "Basic Organic Waste" (if neutralized) or "Halogenated/Non-Halogenated" depending on the solvent.
-
Labeling: Clearly label waste containers with the full chemical name. Do not use abbreviations like "2-PE".
Emergency Response
| Scenario | Immediate Action | Medical Follow-up |
| Eye Contact | Flush with water/saline for 15 minutes .[2][3] Hold eyelids open. | Seek immediate ophthalmological evaluation. |
| Skin Contact | Remove contaminated clothing.[2][3] Wash with soap and water for 15 mins. | Monitor for systemic signs (dizziness, tachycardia). |
| Inhalation | Move to fresh air immediately. | Monitor for delayed pulmonary edema (rare but possible). |
Decision Logic: PPE Selection
Figure 2: Decision tree for selecting PPE based on the physical state of the compound.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21678, Phenethylamine. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
